1-(4,5-Dichloro-2-fluorophenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4,5-dichloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCLBCVKLGWCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and application as a pivotal chemical intermediate. We will explore a representative synthetic protocol, delve into the rationale behind experimental choices, and discuss its role as a versatile building block in the development of novel molecular entities.
Introduction: The Strategic Importance of Halogenated Phenyl-Ethanone Scaffolds
This compound belongs to a class of substituted acetophenones that serve as crucial precursors in organic synthesis. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an acetyl group on a benzene ring—offers a unique combination of steric and electronic properties. The fluorine atom, in particular, is a bioisostere for hydrogen but can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This makes fluorinated compounds highly valuable in drug discovery.[1][2] The dichloro-substitution pattern further influences the molecule's reactivity and provides additional vectors for synthetic elaboration.
This compound is primarily utilized as an intermediate, a foundational piece in the construction of more complex and often biologically active molecules. Its value lies in the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as an anchor for building larger molecular architectures.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1286734-89-1 | [3] |
| Molecular Formula | C₈H₅Cl₂FO | [3] |
| Molecular Weight | 207.03 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
| Purity | Typically ≥99% | [3] |
Safety Profile:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.[3]
-
Signal Word: Warning.[3]
-
Pictogram: GHS07 (Exclamation mark).[3]
Synthesis Pathway: A Representative Friedel-Crafts Acylation
The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the case of this compound, the synthesis would proceed via the acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
The following is a representative, detailed protocol based on established procedures for analogous compounds.
Reaction Mechanism
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This ion is then attacked by the electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product. The fluorine and chlorine atoms are deactivating, but the ortho, para-directing effect of the fluorine atom, combined with the steric hindrance at the position between the two chlorine atoms, favors acylation at the position ortho to the fluorine.
Caption: Mechanism of Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 1,2-dichloro-4-fluorobenzene and anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.
-
Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Caption: Experimental Workflow for Synthesis.
Applications in Drug Development and Research
Halogenated aromatic ketones are valuable intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[4] The title compound, this compound, is a key building block for introducing the 4,5-dichloro-2-fluorophenyl moiety into a target molecule.
-
Scaffold for Biologically Active Molecules: The 4,5-dichloro-2-fluorophenyl group can be found in molecules with pesticidal and pharmaceutical activities. For example, structurally related compounds are precursors to isoxazoline-based pesticides.[1][5]
-
Versatility of the Acetyl Group: The ketone functionality can be readily transformed. It can undergo reduction to an alcohol, reductive amination to form an amine, or be used in aldol condensations to form larger carbon skeletons. This chemical versatility allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.
-
Impact of Halogenation: The presence and position of the halogen atoms can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the final compound. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms can modulate lipophilicity and provide sites for further functionalization.
Characterization Data (Predicted)
As of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. However, based on the known effects of the substituents on the phenyl ring, the following spectral characteristics are predicted.
| Technique | Predicted Data |
| ¹H NMR | * A singlet for the methyl protons of the acetyl group (~2.6 ppm).* Two doublets in the aromatic region for the two aromatic protons. The proton ortho to the fluorine will be a doublet of doublets due to coupling with the fluorine and the other aromatic proton. |
| ¹³C NMR | * A signal for the carbonyl carbon (~195 ppm).* Signals for the methyl carbon (~26 ppm).* Multiple signals in the aromatic region, with the carbon attached to the fluorine showing a large coupling constant. |
| IR Spectroscopy | * A strong absorption band for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹).* Bands corresponding to C-Cl and C-F stretches.* Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight (207.03 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis, primarily through Friedel-Crafts acylation, is a robust and well-understood process. The unique combination of its functional groups makes it a key building block for the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview for researchers and developers, enabling them to leverage the full potential of this important chemical scaffold in their work.
References
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (URL: [Link])
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
- 1-(5-bromo-4-chloro-2-fluorophenyl)
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])
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- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 3. This compound | 1286734-89-1 [sigmaaldrich.com]
- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
An In-depth Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Key Intermediate for Chemical Research
Introduction
In the landscape of modern drug discovery and materials science, halogenated aromatic ketones serve as pivotal structural motifs and versatile synthetic intermediates. The strategic incorporation of chlorine and fluorine atoms onto a phenyl ethanone scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, logical synthetic pathways, expected analytical characteristics, and its potential applications as a cornerstone building block in the synthesis of complex chemical entities.
Physicochemical and Structural Properties
This compound is a solid at room temperature, distinguished by a trifunctionalized aromatic ring. The interplay between the electron-withdrawing chloro and fluoro substituents and the acetyl group dictates its reactivity and physical characteristics.
Below is a summary of its key properties. It is crucial to note that while core data for the target molecule (CAS: 1286734-89-1) is established, specific thermal properties like melting and boiling points are not widely reported in peer-reviewed literature. For comparative context, data for a structural isomer, 1-(2,4-dichloro-5-fluorophenyl)ethanone, is provided but must not be mistaken for the target compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1286734-89-1 | |
| Molecular Formula | C₈H₅Cl₂FO | |
| Molecular Weight | 207.03 g/mol | |
| Physical Form | Solid | |
| Purity | ≥99% (Typical) | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Isomer Data (for comparison) | 1-(2,4-Dichloro-5-fluorophenyl)ethanone | |
| Isomer CAS Number | 704-10-9 | [1] |
| Isomer Melting Point | 33-36 °C | [1] |
| Isomer Boiling Point | 254.9 ± 35.0 °C at 760 mmHg | [1] |
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction. This method is well-established for the preparation of aryl ketones.[2] The causality for this choice rests on the availability of the starting material, 1,2-dichloro-4-fluorobenzene, and the high efficiency of the acylation reaction when catalyzed by a suitable Lewis acid.
The proposed reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The substitution is directed by the existing substituents, and in this case, acylation is expected to occur at the position ortho to the activating fluorine atom and meta to the deactivating chlorine atoms.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
-
Reactor Setup: Charge a dry, inert-atmosphere-purged glass reactor with a suitable solvent such as dichloromethane (DCM). Cool the reactor to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 molar equivalents) to the solvent with vigorous stirring.
-
Reagent Addition: In a separate vessel, mix 1,2-dichloro-4-fluorobenzene (1.0 molar equivalent) with acetyl chloride (1.0 to 1.1 molar equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent system.
Spectroscopic Analysis and Structural Elucidation
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Methyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, expected in the range of δ 2.5-2.7 ppm. The deshielding is due to the adjacent carbonyl group.
-
Aromatic Protons (Ar-H): Two distinct signals are expected for the two protons on the aromatic ring.
-
One proton will be ortho to the fluorine atom and will appear as a doublet due to coupling with fluorine (³JHF).
-
The other proton will be meta to the fluorine and will likely appear as a singlet or a very finely split doublet.
-
The chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm), influenced by the surrounding halogen substituents.
-
Expected ¹³C NMR Spectral Data
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 25-30 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a diagnostic feature. The other carbons will show smaller C-F couplings and their chemical shifts will be determined by the additive effects of the chloro, fluoro, and acetyl substituents.
Expected Infrared (IR) Spectral Data
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a highly characteristic peak for an aryl ketone.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹) and are often complex.
Applications in Research and Drug Development
Halogenated acetophenones are crucial building blocks in medicinal chemistry. The presence of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, improve binding potency, and modulate pKa.[3]
This compound is a prime candidate for use as an intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions, aldol condensations, and the formation of heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceuticals.
-
Agrochemicals: Similar to pharmaceuticals, many modern pesticides and herbicides utilize halogenated aromatic structures to achieve their desired biological activity and environmental persistence profiles.
-
Material Science: This molecule can serve as a precursor for polymers or functional materials where specific electronic or physical properties are desired.
The specific substitution pattern of this molecule offers a unique electronic and steric profile for chemists to explore in structure-activity relationship (SAR) studies.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The following information is based on supplier safety data.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Conclusion
This compound represents a valuable and highly functionalized building block for chemical synthesis. Its distinct substitution pattern provides a unique starting point for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a technical framework for its synthesis, characterization, and safe handling, grounded in established chemical principles. As research continues to demand ever more complex and tailored molecules, the utility of such precisely engineered intermediates will undoubtedly continue to grow.
References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc. (2025, August 21). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (n.d.). Retrieved from [Link]
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (n.d.).
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. (n.d.). Retrieved from [Link]
-
1-(4-fluorophenyl)ethanone - Stenutz. (n.d.). Retrieved from [Link]
-
High-Quality 1-(2,4-Dichloro-5-fluorophenyl)ethanone - Best Prices from Leading Manufacturer. (n.d.). Retrieved from [Link]
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa) - Google Patents. (n.d.).
-
Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). - ResearchGate. (n.d.). Retrieved from [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc. (2025, August 20). Retrieved from [Link]
- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. (n.d.).
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]
-
1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Chemical Properties of 1-Cyclopentylacetonitrile (CAS 22734-04-9) - Cheméo. (n.d.). Retrieved from [Link]
-
1-(4,5-Dichloro-2-Methylphenyl)ethanone | CAS#:53803-91-1 ... (n.d.). Chemsrc. Retrieved from [Link]
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- 1. 1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc [chemsrc.com]
- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to spectroscopic analysis, ensuring a self-validating and robust characterization process.
Introduction
This compound, with the chemical formula C₈H₅Cl₂FO, is a polysubstituted aromatic ketone. The precise arrangement of the chloro, fluoro, and acetyl substituents on the phenyl ring is critical to its chemical properties and reactivity. This guide will systematically detail the application of modern analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm its molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds.
Synthesis and Structural Hypothesis
A plausible and common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] This electrophilic aromatic substitution reaction provides a strong basis for our initial structural hypothesis. The directing effects of the substituents on the starting material (1,2-dichloro-4-fluorobenzene) guide the position of the incoming acetyl group. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The interplay of these effects would lead to the acetyl group adding at the position ortho to the fluorine and meta to the two chlorine atoms, resulting in the target molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet (d) | 1H | Aromatic H |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | Aromatic H |
| ~ 2.6 | Singlet (s) | 3H | -COCH₃ |
Rationale and Interpretation:
-
Aromatic Protons (7.4 - 8.0 ppm): The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm for aromatic protons).[2] The electron-withdrawing nature of the halogens and the acetyl group will deshield these protons, shifting them downfield. The proton ortho to the fluorine atom is expected to show coupling to the fluorine, resulting in a doublet. The other aromatic proton, being further away, will also likely appear as a doublet due to coupling with the adjacent proton (a small meta coupling might also be observed).
-
Acetyl Protons (~2.6 ppm): The three protons of the methyl group in the acetyl moiety (-COCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.[1] Its position is characteristic of a methyl ketone.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule, providing further confirmation of the substitution pattern.
Predicted ¹³C NMR Spectrum:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 200 | C=O (carbonyl) |
| ~ 155 - 160 (d, ¹JCF) | C-F |
| ~ 130 - 140 | C-Cl |
| ~ 130 - 140 | C-Cl |
| ~ 125 - 135 | C-H |
| ~ 115 - 125 (d, ²JCF) | C-H |
| ~ 130 - 140 | C-COCH₃ |
| ~ 25 - 30 | -COCH₃ |
Rationale and Interpretation:
-
Carbonyl Carbon (195 - 200 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (115 - 160 ppm): The six carbons of the benzene ring will each give a distinct signal due to the lack of symmetry. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbons attached to the chlorine atoms will also have their chemical shifts influenced by the electronegative halogen. The two aromatic carbons bonded to protons will be distinguishable from the quaternary carbons.
-
Methyl Carbon (25 - 30 ppm): The carbon of the acetyl methyl group will appear as a single peak in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The spectrum should be acquired on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Expected HRMS Data:
-
Molecular Formula: C₈H₅Cl₂FO
-
Calculated Monoisotopic Mass: 205.9701
-
Observed Mass: The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass.
Experimental Protocol: HRMS
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis
EI-MS will not only provide the molecular ion peak but also a characteristic fragmentation pattern that can be used to piece together the structure.
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 206, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a ratio of approximately 9:6:1).
-
[M-CH₃]⁺ Peak: Loss of the methyl radical from the acetyl group to form a stable acylium ion at m/z ≈ 191. This is often a prominent peak in the spectra of methyl ketones.
-
[M-COCH₃]⁺ Peak: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z ≈ 163, corresponding to the dichlorofluorophenyl cation.
-
Other Fragments: Further fragmentation of the aromatic ring may occur, leading to smaller charged species.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |
| ~ 1700 - 1680 | C=O (ketone) stretch | Strong |
| ~ 1600, 1580, 1470 | Aromatic C=C stretch | Medium-Strong |
| ~ 1250 - 1100 | C-F stretch | Strong |
| ~ 800 - 600 | C-Cl stretch | Medium-Strong |
Rationale and Interpretation:
-
C=O Stretch (1700 - 1680 cm⁻¹): The strong absorption in this region is a definitive indicator of the carbonyl group of the ketone. The electron-withdrawing effects of the halogens on the aromatic ring can slightly increase the frequency of this vibration compared to an unsubstituted acetophenone.[3]
-
Aromatic C-H and C=C Stretches: The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1470 cm⁻¹ region.
-
C-F and C-Cl Stretches: The strong absorption for the C-F stretch and the absorptions for the C-Cl stretches provide direct evidence for the presence of these halogens.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum of the solid sample can be obtained directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Integrated Structure Elucidation Workflow
The definitive elucidation of the structure of this compound is achieved by the synergistic interpretation of all spectroscopic data.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively, including the crucial C-F couplings. High-resolution mass spectrometry confirms the elemental composition, while the fragmentation pattern in EI-MS validates the connectivity of the acetyl group and the dichlorofluorophenyl moiety. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately verify the structure of this and other similarly complex molecules.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]
- Royal Society of Chemistry. (2017).
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
- Sigma-Aldrich. 1-(4,5-Dichloro-2-fluorophenyl)
-
National Institute of Standards and Technology. Ethanone, 1-(4-chlorophenyl)-. [Link]
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
-
LibreTexts Chemistry. Mass spectrometry 1. [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation
Abstract
This guide provides an in-depth technical overview of the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a critical intermediate in the pharmaceutical industry. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, troubleshooting, and safety considerations. This document is designed to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of this compound
This compound, also known commercially as 2',4'-dichloro-5'-fluoroacetophenone, is a high-value chemical intermediate. Its primary importance lies in its role as a key building block for the synthesis of third-generation quinolone antibacterial agents.[1] These broad-spectrum antibiotics, which include blockbuster drugs like ciprofloxacin, are essential medicines, and the efficient synthesis of their precursors is a topic of significant industrial and academic interest.[2][3]
The synthesis of this ketone is most effectively achieved through the Friedel-Crafts acylation of an appropriately substituted dichlorofluorobenzene. This electrophilic aromatic substitution reaction, while conceptually straightforward, presents unique challenges when applied to electron-deficient aromatic rings, necessitating carefully optimized conditions to achieve high yield and purity.
Reaction Theory and Mechanistic Insights
The core of this synthesis is the Friedel-Crafts acylation, a foundational carbon-carbon bond-forming reaction in organic chemistry.[4][5][6] The reaction involves the substitution of an aromatic proton with an acyl group, in this case, an acetyl group (CH₃CO-).
The Role of the Lewis Acid Catalyst
The reaction between an aromatic ring and an acyl halide, such as acetyl chloride, does not proceed without a catalyst. A strong Lewis acid is required to activate the acyl halide, rendering it sufficiently electrophilic to be attacked by the aromatic π-system.[7] Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.[8]
The mechanism begins with the coordination of the Lewis acid to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, leading to the formation of a highly reactive, resonance-stabilized electrophile known as the acylium ion.[7][9]
The Acylium Ion and Electrophilic Attack
The acylium ion is the key electrophilic species that attacks the electron-rich π-system of the 1,2-dichloro-4-fluorobenzene ring. The directing effects of the existing substituents (two chloro atoms and one fluoro atom) guide the position of the incoming acetyl group. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are more deactivating. The acylation occurs at the position ortho to the activating fluorine atom and meta to the deactivating chlorine atoms, leading to the desired this compound isomer.
Catalyst Stoichiometry and Deactivation
A critical feature of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[5][10] This complexation deactivates both the product towards further acylation (preventing polysubstitution) and the catalyst itself.[10] Consequently, a stoichiometric amount or even a slight excess of AlCl₃ is required for the reaction to proceed to completion, a notable difference from truly catalytic reactions.[5][10] The reaction is completed by an aqueous workup, which hydrolyzes the aluminum chloride-ketone complex to liberate the final product.
Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol details a robust procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Required Purity | Notes |
| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 164.99 | ≥99% | Starting material. |
| Acetyl Chloride | CH₃COCl | 78.49 | ≥99% | Acylating agent. Corrosive and lachrymatory. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Catalyst. Highly moisture-sensitive. |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous | Reaction solvent. |
| Hydrochloric Acid | HCl | 36.46 | ~6M solution | For work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent grade | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent. |
| Ice | H₂O | 18.02 | For quenching. |
Equipment
-
Three-neck round-bottom flask (appropriate size)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried and completely free of moisture.[11]
-
In the reaction flask, add anhydrous aluminum chloride (1.3 eq.) and anhydrous dichloroethane.
Reagent Addition: 3. Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C. 4. Add 1,2-dichloro-4-fluorobenzene (1.0 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C. 5. Rinse the dropping funnel with a small amount of dichloroethane. 6. Add acetyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes. The addition is exothermic; carefully control the rate to maintain the temperature between 5-10 °C.[11]
Reaction: 7. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 8. Heat the reaction mixture to 40-50 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up and Purification: 9. Cool the reaction mixture back down to 0-5 °C in an ice bath. 10. Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. 11. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood. 12. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 13. Extract the aqueous layer twice with dichloromethane.[12] 14. Combine all organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine. 15. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12] 16. Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 112-115 °C under 5 mmHg pressure to obtain the pure this compound as a liquid or low-melting solid.[1]
Caption: Figure 2: Experimental Synthesis Workflow.
Data Presentation
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molar Eq. | Moles (for 10g scale) | Mass (g) | Volume (mL) | Density (g/mL) |
| 1,2-Dichloro-4-fluorobenzene | 1.0 | 0.0606 | 10.0 | 6.9 | 1.45 |
| Acetyl Chloride | 1.1 | 0.0667 | 5.23 | 4.7 | 1.10 |
| Aluminum Chloride | 1.3 | 0.0788 | 10.5 | - | 2.48 |
Table 2: Key Reaction Parameters
| Parameter | Value | Rationale |
| Reaction Temperature | 40-50 °C | Provides sufficient energy to overcome the activation barrier of the deactivated ring. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Expected Yield | ~80-85% | Reported industrial yields are in this range.[1] |
| Product Boiling Point | 112-115 °C @ 5 mmHg | Key physical constant for purification and identification.[1] |
| Product Appearance | Colorless to pale yellow liquid/solid | Physical state at room temperature. |
Troubleshooting and Safety
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture contamination deactivating AlCl₃.2. Incomplete reaction.3. Loss during work-up/distillation. | 1. Ensure all glassware is scrupulously dried and reagents are anhydrous.2. Increase reaction time or temperature slightly. Confirm completion with TLC.3. Perform extractions carefully. Ensure efficient condensation during distillation. |
| Impure Product | 1. Formation of isomers (e.g., 2,6-dichloro-3-fluoroacetophenone).2. Incomplete removal of starting materials.3. Contamination from work-up. | 1. Maintain strict temperature control during addition. Isomers may co-distill; fractional distillation is key.[13]2. Ensure reaction goes to completion.3. Ensure all aqueous layers are thoroughly removed before drying. |
| Reaction Fails to Start | 1. Poor quality/inactive AlCl₃.2. Insufficient activation temperature. | 1. Use fresh, high-purity, anhydrous AlCl₃.2. Ensure the reaction is properly heated after the addition phase. |
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or a very dry environment. Avoid all contact with skin and moisture.[12]
-
Acetyl Chloride (CH₃COCl): Corrosive, lachrymatory (causes tearing), and reacts with moisture. Always handle in a well-ventilated fume hood.[12]
-
Reaction Quenching: The hydrolysis of the AlCl₃ complex is extremely exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient cooling, and in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and acid-resistant gloves are mandatory at all times.
Conclusion
The Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene is an efficient and industrially relevant method for the synthesis of this compound. Success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental conditions, particularly the exclusion of moisture and management of reaction temperature. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably produce this vital pharmaceutical intermediate with high yield and purity.
References
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
WIPO Patentscope. (n.d.). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Retrieved from WIPO Patentscope. [Link]
- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
-
WordPress.com. (2013, December 12). Summary of 2,4-Dichloro-5-fluoroacetophenone. Retrieved from bbzblog. [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from International Journal of Advanced Chemistry Research. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from MCC Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
EPO Patent Search. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from EPO Patent Search. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
-
Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from Patsnap Eureka. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]
Sources
- 1. Page loading... [guidechem.com]
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- 3. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Characterization of 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Technical Guide for Researchers
Introduction
1-(4,5-Dichloro-2-fluorophenyl)ethanone is an aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a dichlorinated and fluorinated phenyl ring attached to an acetyl group, presents a unique substitution pattern that significantly influences its spectroscopic properties. An in-depth understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic theory and comparative analysis with structurally related compounds to offer a robust and scientifically grounded prediction of its spectral characteristics. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and similar halogenated aromatic ketones.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine substituents, as well as the carbonyl group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.6 - 7.8 | Doublet (d) | ~9 | 1H |
| H-6 | 7.4 - 7.6 | Doublet (d) | ~7 | 1H |
| -COCH₃ | 2.6 - 2.7 | Singlet (s) | - | 3H |
Interpretation and Rationale
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom.
-
H-3: This proton is ortho to a chlorine atom and meta to the fluorine and the acetyl group. The deshielding effect of the adjacent chlorine atom is expected to shift its resonance downfield. It will be split into a doublet by the fluorine atom with a typical ³JH-F coupling constant of approximately 9 Hz.
-
H-6: This proton is ortho to the acetyl group and meta to a chlorine atom. The electron-withdrawing nature of the carbonyl group will deshield this proton. It will also be split into a doublet by the fluorine atom, but with a smaller ⁴JH-F coupling constant of around 7 Hz.
-
-
Methyl Protons (-COCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift is expected in the typical region for a methyl ketone.
For comparison, the aromatic protons of 4-fluoroacetophenone appear as a triplet at ~7.13 ppm and a quartet at ~7.98 ppm.[1] In 2',4'-dichloroacetophenone, the aromatic protons resonate at ~7.31 ppm, ~7.45 ppm, and ~7.54 ppm.[1] The predicted shifts for this compound are a composite of these electronic effects.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the halogen and carbonyl substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |
| C-Cl | 135 - 140 |
| C-Cl | 130 - 135 |
| C-H | 125 - 130 |
| C-H | 115 - 120 (d, ²JC-F ≈ 20 Hz) |
| C-COCH₃ | 130 - 135 (d, ²JC-F ≈ 20 Hz) |
| -COCH₃ | 28 - 32 |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm.[2]
-
Aromatic Carbons:
-
C-F (C-2): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of approximately 250 Hz.
-
C-Cl (C-4 and C-5): The carbons bonded to chlorine will also be deshielded, though to a lesser extent than the carbon bonded to fluorine.
-
C-H (C-3 and C-6): The chemical shifts of these carbons will be influenced by the neighboring substituents.
-
C-COCH₃ (C-1): This quaternary carbon will be deshielded by the attached carbonyl group and will likely show a smaller two-bond coupling to the fluorine atom.
-
-
Methyl Carbon (-COCH₃): The methyl carbon will appear in the typical upfield region for an acetyl group.
The ¹³C NMR data for 4-fluoroacetophenone shows the C-F carbon at ~165 ppm with a large coupling constant, and the carbonyl carbon at ~196 ppm.[1] For 2',4'-dichloroacetophenone, the carbon signals of the aromatic ring appear between 127 and 138 ppm, and the carbonyl carbon is at ~199 ppm.[1] These values support the predicted chemical shift ranges for the target molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are due to the carbonyl group, the aromatic ring, and the carbon-halogen bonds.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1710 | Strong |
| C=C (Aromatic) | 1550 - 1600 | Medium |
| C-F (Aryl) | 1200 - 1250 | Strong |
| C-Cl (Aryl) | 1000 - 1100 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |
| C-H (Aliphatic) | 2900 - 3000 | Weak |
Interpretation and Rationale
-
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of an aryl ketone. The electron-withdrawing halogen substituents on the ring can slightly increase this frequency.
-
Aromatic C=C Stretches: Medium intensity bands in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-F and C-Cl Stretches: Strong absorptions for the C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch typically appears at a higher wavenumber than the C-Cl stretch due to the higher bond strength and lower mass of fluorine.
-
C-H Stretches: Weak to medium bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while weak bands below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 206, 208, 210 | Molecular ion with isotopic pattern for two chlorine atoms. |
| [M - CH₃]⁺ | 191, 193, 195 | Loss of a methyl radical (α-cleavage). |
| [C₇H₂Cl₂FO]⁺ | 191, 193, 195 | Acylium ion, likely the base peak. |
| [C₆H₂Cl₂F]⁺ | 163, 165, 167 | Loss of CO from the acylium ion. |
Fragmentation Pathways
The primary fragmentation pathway for aromatic ketones is typically α-cleavage, leading to the formation of a stable acylium ion.[3]
Caption: Predicted major fragmentation pathway for this compound.
-
Molecular Ion ([M]⁺): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1.
-
α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of the highly stable 4,5-dichloro-2-fluorobenzoyl cation. This acylium ion is expected to be the base peak in the spectrum.
-
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO) to form the 4,5-dichloro-2-fluorophenyl cation.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline correction on the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).
-
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[8]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
-
Correlate the fragmentation pattern with the molecular structure.
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By combining theoretical principles with comparative data from analogous structures, a comprehensive spectroscopic profile has been established. The included experimental protocols offer practical guidance for researchers to obtain and analyze their own data. This guide serves as a valuable resource for the scientific community, facilitating the accurate identification and characterization of this important chemical intermediate.
References
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Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
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Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]
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Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(4), 263. [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
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ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
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Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
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MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 68-81. [Link]
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Emerald Cloud Lab. (2022). ExperimentGCMS Documentation. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10834-10842. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
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NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]
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ACS Publications. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 46(12), 2551-2555. [Link]
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SpectraBase. (n.d.). 2,4'-Dichloroacetophenone. [Link]
-
ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Scribd. (n.d.). Acetophenone H NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
PubChem. (n.d.). 2,4'-Dichloroacetophenone. [Link]
-
PubChem. (n.d.). 2',4'-Dichloroacetophenone. [Link]
-
Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Emerald Cloud Lab. (2022). ExperimentGCMS Documentation. [Link]
-
SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
-
YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
SpectraBase. (n.d.). 4-Fluoroacetophenone. [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
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SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]
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A Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(4,5-Dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest to the chemical, pharmaceutical, and agrochemical industries. While specific experimental data for this precise isomer is limited in public literature, this guide synthesizes available information on the compound and its analogues to present its core characteristics. We will delve into its physicochemical properties, propose a rational synthetic pathway, predict its analytical profile, outline critical safety protocols, and discuss its application as a versatile chemical intermediate. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this valuable building block.
Introduction
Halogenated acetophenones are a cornerstone class of intermediates in modern organic synthesis. Their unique electronic properties and multiple reactive sites—the carbonyl group, the alpha-methyl protons, and the substituted aromatic ring—make them exceptionally versatile synthons. This compound (CAS No. 1286734-89-1) belongs to this important family. The specific arrangement of its substituents—a fluorine atom ortho to the acetyl group and two chlorine atoms on the adjacent positions—creates a unique electronic and steric environment. This substitution pattern is particularly valuable for directing subsequent reactions and for imparting specific properties, such as altered lipophilicity and metabolic stability, to target molecules.
The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. Analogous structures are key intermediates in the synthesis of isoxazoline-based pesticides and other active pharmaceutical ingredients (APIs).[1][2][3] This guide serves as a senior-level scientific resource, consolidating known data and providing expert-driven insights into the practical handling, synthesis, and characterization of this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its successful application in a laboratory setting. The key identifiers and properties for this compound are summarized below.
Chemical Structure
The molecular structure, featuring a dichlorinated and fluorinated phenyl ring attached to an ethanone moiety, is depicted below.
Caption: 2D Structure of this compound.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1286734-89-1 | [4] |
| Molecular Formula | C₈H₅Cl₂FO | [4] |
| Molecular Weight | 207.03 g/mol | [4] |
| InChI Key | NLCLBCVKLGWCFE-UHFFFAOYSA-N | [4] |
| Synonyms | This compound | [4] |
Physicochemical Properties
| Property | Value | Rationale / Source |
| Physical Form | Solid | [4] |
| Melting Point | Data not available | The melting point for the specific 4,5-dichloro isomer is not reported in the available literature. An analogous isomer, 1-(2,4-Dichloro-5-fluorophenyl)ethanone, has a reported melting point of 33-36 °C.[5] |
| Boiling Point | Data not available | Not reported. Related compounds like 1-(4-Chloro-2-fluorophenyl)ethanone boil at 233 °C.[6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ethanol, THF, dichloromethane). | Based on the nonpolar aromatic structure and the polar ketone group. |
| Storage | Store at room temperature, sealed in a dry environment. | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and well-established method for forming carbon-carbon bonds to an aromatic ring, making it the industrial method of choice for producing aryl ketones.
Rationale for Experimental Choices:
-
Starting Material: 1,2-Dichloro-4-fluorobenzene is the logical precursor as it contains the required substitution pattern on the aromatic ring.
-
Acylating Agent: Acetyl chloride (CH₃COCl) is a highly reactive acylating agent that readily forms the electrophilic acylium ion.
-
Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid required to abstract the chloride from acetyl chloride, generating the highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring.
-
Solvent & Conditions: A non-polar, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the catalyst. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
Proposed Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of 1,2-dichloro-4-fluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the aluminum hydroxide to facilitate separation.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Caption: Workflow for the proposed Friedel-Crafts acylation synthesis.
Analytical Characterization (Predicted)
No experimental spectra for this compound are publicly available. However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made. This serves as a benchmark for researchers to validate their synthetic results.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~2.6 ppm (s, 3H): Methyl protons (CH₃).δ ~7.5-7.9 ppm (m, 2H): Two aromatic protons. Expect complex splitting patterns (doublet of doublets) due to H-H and H-F coupling. | The acetyl methyl group is a characteristic singlet. The aromatic protons are deshielded and will show coupling to each other and to the neighboring fluorine atom. |
| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O).δ ~155-165 ppm (d, J ≈ 250 Hz): C2 carbon attached to fluorine.δ ~115-140 ppm: Remaining aromatic carbons, some showing smaller C-F couplings.δ ~25-30 ppm: Methyl carbon (CH₃). | The carbonyl carbon is significantly downfield. Direct and through-space carbon-fluorine couplings are characteristic and diagnostic. |
| Mass Spec. (EI) | M⁺ at m/z 206/208/210: Molecular ion peak with a characteristic ~9:6:1 intensity ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).Fragment at m/z 191/193/195: Loss of methyl radical (•CH₃).Fragment at m/z 163/165/167: Loss of carbonyl group (CO) from the previous fragment. | The isotopic pattern for two chlorines is a definitive marker. Alpha-cleavage (loss of the methyl group) is a very common fragmentation pathway for ketones. |
| IR Spec. | ~1690 cm⁻¹: Strong C=O (carbonyl) stretch.~1550-1600 cm⁻¹: C=C aromatic ring stretches.~1200-1250 cm⁻¹: C-F stretch.~700-850 cm⁻¹: C-Cl stretches. | These are characteristic vibrational frequencies for the functional groups present in the molecule. The conjugation of the ketone with the aromatic ring lowers the C=O frequency. |
Safety, Handling, and Storage
As a halogenated and reactive organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Skin Irritation | H315 | Causes skin irritation | [4][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][7] |
| Signal Word | Warning | [4] | |
| Pictogram | GHS07 | Exclamation Mark | [4] |
Safe Handling Protocol
Adherence to a strict handling protocol is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a standard laboratory coat.
-
-
Procedures: Avoid creating dust. If transferring the solid, use a spatula and weigh it carefully. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Caption: A standard workflow for the safe handling of chemical reagents.
Applications in Research and Development
The true value of this compound is realized in its application as a molecular scaffold. The three distinct halogen atoms and the reactive ketone functionality provide multiple handles for synthetic chemists to elaborate the structure into high-value final products.
-
Pharmaceutical Synthesis: The incorporation of fluorine and chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[9] This compound serves as an ideal starting point for building molecules where this specific halogenation pattern is desired.
-
Agrochemical Development: Many modern pesticides and herbicides are complex heterocyclic structures. Related dichlorophenyl ethanone intermediates are explicitly mentioned in patents for the synthesis of pesticidally active isoxazoline-substituted benzamides, which are effective against a range of agricultural pests.[1][2][3] The synthesis of the veterinary drug Sarolaner, for example, utilizes a similar building block.[10]
-
Chemical Research: As a functionalized building block, it can be used in a wide array of chemical transformations to create novel compounds for screening and research, including the synthesis of heterocycles, chalcones, and other complex organic molecules.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive public data on this exact isomer is sparse, a thorough analysis of its structure and comparison with related compounds allows for a robust understanding of its properties, reactivity, and safety profile. Its strategic importance lies in providing a pre-functionalized aromatic core, enabling the efficient construction of complex and high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
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- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)
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- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 - ChemicalBook. ChemicalBook.
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- 1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc. Chemsrc.
- High-Quality 1-(2,4-Dichloro-5-fluorophenyl)ethanone - Best Prices from Leading Manufacturer. Ningbo Inno Pharmchem Co.,Ltd.
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An In-depth Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Phenyl-Ethanone Scaffolds
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring, combined with the reactive acetyl group, imparts a unique chemical profile that allows for a diverse range of subsequent chemical transformations. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of both the aromatic ring and the ketone functional group, making this compound a valuable building block for targeted molecular design. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on the underlying principles and practical methodologies relevant to research and development.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂FO | |
| Molecular Weight | 207.03 g/mol | |
| Physical Form | Solid | |
| CAS Number | 1286734-89-1 | |
| Purity | 99% | |
| Storage | Sealed in dry, room temperature |
Safety Information:
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[1] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺), generated by the reaction of the acylating agent with the Lewis acid catalyst.[2][3] The acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene.
The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors, but are deactivating. The position of acylation will be determined by a combination of these directing effects and steric hindrance. In the case of 1,2-dichloro-4-fluorobenzene, the most likely position for acylation is ortho to the fluorine atom and meta to the two chlorine atoms, leading to the desired this compound product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Friedel-Crafts Acylation Procedures)
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, again keeping the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the ketone functional group and the activated aromatic ring.
Reactions at the Carbonyl Group
The ketone moiety can undergo a variety of classical transformations:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an alkene.
-
Formation of Imines and Enamines: Condensation with primary or secondary amines can yield imines and enamines, respectively.
Caption: Key reactions at the carbonyl group of this compound.
Reactions on the Aromatic Ring
The electron-withdrawing nature of the acetyl group deactivates the aromatic ring towards further electrophilic aromatic substitution. However, the halogen atoms can be susceptible to nucleophilic aromatic substitution (SNAAr) under specific conditions, particularly with strong nucleophiles and/or at elevated temperatures.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by the fluorine and chlorine substituents. The methyl protons will appear as a sharp singlet at approximately δ 2.5-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (in the δ 120-160 ppm region, with C-F coupling), and the methyl carbon (around δ 25-30 ppm).
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations, aromatic C=C stretching, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.03 g/mol ). The fragmentation pattern will likely involve the loss of the acetyl group and characteristic isotopic patterns due to the presence of two chlorine atoms.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of high-value chemical entities. Its primary application lies in the agrochemical sector, particularly in the production of modern insecticides.
Intermediate for Isoxazoline Pesticides
This compound is a key precursor for the synthesis of isoxazoline-substituted benzamides, a class of potent pesticides.[4] The synthesis typically involves the reaction of the ethanone with a hydroxylamine derivative to form an oxime, which then undergoes cyclization to form the core isoxazoline ring. Further functionalization leads to the final active ingredient.
Caption: General synthetic route to isoxazoline pesticides from the title compound.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined synthetic pathway and a range of potential chemical transformations. Its utility is particularly pronounced in the agrochemical industry, where it serves as a key building block for a modern class of insecticides. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related halogenated aromatic ketones. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of new and innovative chemical products.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Winthrop University. (2014). The Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
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The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Abstract
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Substituted acetophenones have long been recognized as privileged starting materials, offering a versatile handle for the construction of a diverse array of heterocyclic compounds with significant biological activities.[1] This in-depth technical guide focuses on the untapped potential of a specific, highly functionalized acetophenone derivative: 1-(4,5-Dichloro-2-fluorophenyl)ethanone . We will explore its intrinsic chemical reactivity and propose its application as a key building block in the synthesis of potential kinase inhibitors, as well as novel antimicrobial and anticancer agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and a rationale for the exploration of this compound's derivatives in medicinal chemistry.
Introduction: The Strategic Advantage of the 4,5-Dichloro-2-fluorophenyl Moiety
The this compound molecule (Figure 1) presents a unique combination of chemical features that make it a compelling starting point for medicinal chemistry campaigns. The dichlorinated phenyl ring offers a scaffold with defined steric and electronic properties, often found in potent bioactive molecules.[2] The fluorine atom at the 2-position can significantly influence the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3][4] Furthermore, the acetyl group serves as a versatile reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures.
Figure 1: Structure of this compound
| Property | Value | Source |
| Molecular Formula | C8H5Cl2FO | [5] |
| Molecular Weight | 207.03 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | 99% | [5] |
| Storage | Sealed in dry, room temperature | [5] |
This guide will delve into three primary avenues of potential application for this scaffold:
-
Synthesis of Chalcone Derivatives as Precursors for Anticancer and Antimicrobial Agents: We will explore the Claisen-Schmidt condensation to generate chalcones and their subsequent cyclization to pyrazolines, classes of compounds known for their broad biological activities.[6][7][8]
-
Development of Thiazole-Based Bioactive Molecules: The Hantzsch thiazole synthesis will be presented as a robust method to access novel thiazole derivatives, a privileged scaffold in medicinal chemistry.[9][10]
-
Exploration as a Key Fragment in Kinase Inhibitor Design: The dichloro-fluorophenyl moiety is a recurring motif in known kinase inhibitors. We will discuss the rationale for its inclusion and propose strategies for its incorporation into novel inhibitor scaffolds.
Application I: Synthesis of Chalcones and Pyrazolines with Potential Anticancer and Antimicrobial Activity
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[7][8] Their biological efficacy is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.
Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)-3-aryl-2-propen-1-ones (Chalcones)
The most common and efficient method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[2][4][11][12]
Workflow for Chalcone Synthesis:
Caption: Claisen-Schmidt condensation workflow.
Experimental Protocol: General Procedure for the Synthesis of Chalcones
-
Dissolution: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 40-60%) or potassium hydroxide dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized by the cyclization of chalcones with hydrazine or its derivatives.[1][9] Pyrazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[6]
Workflow for Pyrazoline Synthesis:
Caption: Synthesis of pyrazolines from chalcones.
Experimental Protocol: General Procedure for the Synthesis of Pyrazolines
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure pyrazoline derivative.
Rationale for Anticancer and Antimicrobial Activity
The incorporation of the dichloro-fluorophenyl moiety into chalcone and pyrazoline scaffolds is expected to enhance their biological activity. Halogen atoms can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a significant interaction in protein-ligand binding.[3] The fluorine atom can improve metabolic stability. The resulting derivatives should be screened against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and various bacterial and fungal strains to determine their efficacy.[7][13]
Table of Potential Biological Activities:
| Compound Class | Potential Biological Activity | Rationale |
| Chalcones | Anticancer, Antimicrobial | α,β-unsaturated ketone acts as a Michael acceptor. Dichloro-fluorophenyl group enhances lipophilicity and potential for halogen bonding. |
| Pyrazolines | Anticancer, Antimicrobial, Anti-inflammatory | The heterocyclic ring is a known pharmacophore. The 4,5-dichloro-2-fluorophenyl substituent can modulate activity and selectivity. |
Application II: Synthesis of Thiazole Derivatives as Bioactive Scaffolds
The thiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[9][10] The Hantzsch thiazole synthesis is a classic and reliable method for the construction of this scaffold, involving the reaction of an α-haloketone with a thioamide.[9][14][15][16]
Synthesis of α-Bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone
The first step towards thiazole synthesis is the α-bromination of the starting acetophenone. This can be achieved using various brominating agents, such as copper(II) bromide.[17]
Workflow for α-Bromination:
Caption: α-Bromination of the starting acetophenone.
Experimental Protocol: Synthesis of α-Bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Reflux: Heat the mixture to reflux and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite to remove copper salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the α-bromo ketone.
Hantzsch Synthesis of 2-Amino-4-(4,5-dichloro-2-fluorophenyl)thiazoles
The resulting α-bromo ketone can then be reacted with thiourea to afford the corresponding 2-aminothiazole derivative.
Workflow for Hantzsch Thiazole Synthesis:
Caption: Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Mixture: A mixture of α-bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 3-4 hours.
-
Isolation: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered.
-
Purification: The crude product is washed with water, dried, and recrystallized from ethanol to give the pure 2-aminothiazole derivative.
Application III: A Key Building Block for Kinase Inhibitors
The dichloro-phenyl motif is a common feature in a number of potent kinase inhibitors. This substitution pattern can provide favorable interactions within the ATP-binding pocket of various kinases. The fluorine atom can further enhance binding affinity and modulate pharmacokinetic properties.
Rationale for Kinase Inhibitor Design:
The 4,5-dichloro-2-fluorophenyl group can be considered a bioisosteric replacement for other commonly used moieties in kinase inhibitors, such as the 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups.[9] Its unique electronic and steric profile may lead to improved selectivity and potency against specific kinase targets.
Proposed Kinase Targets and Design Strategy:
-
Src Family Kinases: Several Src inhibitors incorporate a dichlorophenyl group.[1] The this compound scaffold can be elaborated to mimic the core structures of known Src inhibitors.
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Many inhibitors of these kinases feature substituted aniline or related heterocyclic cores. The 2-aminothiazole derivatives synthesized via the Hantzsch route can serve as a starting point for the development of novel RTK inhibitors.
Workflow for Kinase Inhibitor Development:
Caption: General workflow for kinase inhibitor discovery.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern offers a strategic advantage for the development of novel therapeutic agents. This guide has outlined three promising avenues for its application: the synthesis of chalcones and pyrazolines with potential anticancer and antimicrobial activities, the construction of thiazole-based bioactive molecules, and its use as a key fragment in the design of kinase inhibitors. The detailed experimental protocols and workflows provided herein are intended to serve as a practical resource for researchers to unlock the full potential of this valuable scaffold in their drug discovery endeavors. Further exploration of the derivatives of this compound is highly encouraged and is anticipated to yield novel compounds with significant therapeutic promise.
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorg Med Chem Lett. 2007;17(3):602-8.
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An In-Depth Technical Guide to the Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Foreword: The Strategic Importance of a Key Building Block
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern—featuring a fluorine atom ortho to the acetyl group and two adjacent chlorine atoms—makes it a bespoke precursor for compounds where precise stereoelectronic properties are paramount. Notably, it is a key building block in the synthesis of isoxazoline-class pesticides like Sarolaner, underscoring the demand for robust and scalable synthetic routes.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, experimental causality, and practical execution for research and development professionals.
Part 1: The Dominant Strategy: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct and industrially relevant approach to synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This classic electrophilic aromatic substitution (EAS) reaction provides a powerful method for forming a new carbon-carbon bond by introducing an acyl group onto the aromatic ring.[3]
Mechanistic Underpinnings and Regioselectivity
The success of a Friedel-Crafts acylation hinges on the generation of a potent electrophile, typically an acylium ion, from an acylating agent like acetyl chloride or acetic anhydride. This is achieved using a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]
The Causality Behind Catalyst Selection: The Lewis acid is not merely a catalyst but a stoichiometric reactant in many cases. It coordinates with the carbonyl oxygen of the acylating agent, rendering the carbonyl carbon highly electrophilic. Subsequently, it abstracts a chloride ion to form the acylium ion (CH₃CO⁺). Furthermore, the AlCl₃ complexes with the product ketone, which deactivates it and prevents further acylation.[3] This complexation necessitates the use of at least one equivalent of the catalyst.
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The two-stage mechanism of Friedel-Crafts acylation.
Controlling Regioselectivity: The position of the incoming acetyl group is dictated by the directing effects of the existing substituents.
-
Fluorine: An ortho-, para-directing activator (though deactivating overall compared to benzene).
-
Chlorine: An ortho-, para-directing deactivator.
In 1,2-dichloro-4-fluorobenzene, the fluorine atom at C4 strongly directs incoming electrophiles to its ortho position (C5) and para position (C1). The chlorine atoms at C1 and C2 also exert their own directing effects. The observed product, with the acetyl group at the C1 position (ortho to fluorine), suggests that the fluorine's directing effect is dominant. Steric hindrance from the adjacent chlorine at C2 likely disfavors substitution at the C3 position (also ortho to fluorine).
Field-Proven Experimental Protocol
This protocol outlines a generalized procedure for the laboratory-scale synthesis.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (aq., e.g., 3M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) to the dropping funnel with additional DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.
Data & Optimization
The efficiency of the Friedel-Crafts acylation is highly dependent on reaction conditions.
| Parameter | Experimental Choice | Rationale & Impact on Outcome |
| Catalyst | AlCl₃, FeCl₃, Sc(OTf)₃ | AlCl₃ is the standard due to its high activity. Other Lewis acids may offer milder conditions but potentially lower yields. Scandium triflate is a recyclable, water-tolerant catalyst used in greener protocols.[5] |
| Acylating Agent | Acetyl Chloride vs. Acetic Anhydride | Acetyl chloride is generally more reactive. Acetic anhydride can be used but may require higher temperatures or longer reaction times; its byproduct is acetic acid, which is less corrosive than HCl. |
| Solvent | DCM, CS₂, Nitrobenzene, Solvent-free | DCM is a common inert solvent. Solvent-free conditions, often with a solid-supported catalyst or under microwave irradiation, are environmentally preferable and can accelerate the reaction.[6] |
| Temperature | 0°C to Room Temperature | Lower temperatures (0°C) are crucial during addition to control the exothermic reaction and can improve regioselectivity by minimizing the formation of sterically hindered ortho-isomers.[5] |
Part 2: Alternative Strategy: Grignard Reagent-Based Synthesis
An alternative, multi-step approach involves the formation of an organometallic intermediate, which then reacts with an acetylating agent. This route is particularly useful if the Friedel-Crafts reaction suffers from poor regioselectivity or if the required starting arene is unavailable.
Synthetic Workflow
The synthesis begins with a brominated precursor, 1-bromo-4,5-dichloro-2-fluorobenzene. The bromo-group is selectively converted into a nucleophilic Grignard reagent, which then attacks an electrophilic source of the acetyl group. A related synthesis for a similar compound utilizes a methyl Grignard reagent to react with an activated amide intermediate.[7]
Diagram 2: Grignard-Based Synthesis Workflow
Caption: Multi-step synthesis via a Grignard reagent intermediate.
Protocol for Grignard-Based Synthesis
Materials:
-
1-Bromo-4,5-dichloro-2-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,O-dimethylacetamide or Acetyl Chloride
-
Aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Formation: In a flame-dried, inert-atmosphere apparatus, activate magnesium turnings (1.2 equivalents) with a small crystal of iodine. Add a solution of 1-bromo-4,5-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction should initiate, evidenced by heat evolution and bubbling. Maintain a gentle reflux until all the magnesium is consumed.
-
Acylation: Cool the newly formed Grignard reagent to 0°C. Slowly add a solution of the acetylating agent (e.g., N,O-dimethylacetamide, 1.1 equivalents) in anhydrous THF.
-
Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Workup & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the crude product as described in the Friedel-Crafts section.
Trustworthiness of the Method: This protocol is a self-validating system. The formation of the Grignard reagent is a well-established, reliable reaction. The subsequent acylation provides a targeted way to introduce the acetyl group, often with high fidelity and avoiding the regioselectivity issues that can sometimes plague Friedel-Crafts reactions.
Part 3: Safety, Purification, and Final Considerations
Safety:
-
Friedel-Crafts: Anhydrous AlCl₃ reacts violently with water and is highly corrosive. Acetyl chloride is a lachrymator and is also corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9]
-
Grignard Synthesis: Anhydrous ethers like THF are highly flammable. Grignard reagents are reactive towards water and protic solvents. Strict anhydrous and inert conditions must be maintained.
Purification and Characterization:
-
Purification: The final product is a solid at room temperature.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often sufficient for high purity. For challenging separations, silica gel chromatography is the method of choice.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.
Conclusion
The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This method is direct, atom-economical, and suitable for large-scale production. However, achieving high regioselectivity and yield requires careful control of reaction conditions, particularly temperature and catalyst choice. For cases where selectivity is a concern, the multi-step Grignard-based approach offers a reliable, albeit longer, alternative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to confidently and safely produce this valuable chemical intermediate.
References
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Methodological & Application
Application Note & Synthesis Protocol: 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No: 1286734-89-1), a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The protocol herein is centered on the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene, a robust and scalable electrophilic aromatic substitution reaction. This note details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and characterization data. The causality behind critical process parameters is explained to ensure reproducibility and high-yield synthesis for researchers in organic chemistry and drug development.
Introduction and Significance
This compound is a substituted acetophenone derivative whose structural motifs are of significant interest in medicinal and materials chemistry. The presence of a dichlorinated phenyl ring combined with a fluorine atom imparts unique electronic properties and metabolic stability to molecules derived from it. This makes it a valuable precursor for synthesizing a range of complex organic molecules.
The primary and most efficient route for the preparation of this ketone is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto the aromatic ring, providing a straightforward pathway to the target molecule from commercially available starting materials.
The Chemistry: Friedel-Crafts Acylation Mechanism
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with acetyl chloride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.[3]
Mechanism Pillars:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[2] This step is critical as it generates the potent electrophile necessary to attack the electron-rich aromatic ring.
-
Electrophilic Aromatic Substitution: The acylium ion attacks the π-electron system of the 1,2-dichloro-4-fluorobenzene ring. The fluorine atom is a moderate ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The acylation occurs predominantly at the position ortho to the activating fluorine atom and meta to the two deactivating chlorine atoms, leading to the desired this compound. This regioselectivity is governed by the combined electronic effects of the substituents.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. The [AlCl₄]⁻ complex formed in the initial step facilitates this deprotonation, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.
The ketone product forms a complex with the AlCl₃ catalyst, which necessitates a stoichiometric amount of the catalyst. An aqueous workup is required to hydrolyze this complex and isolate the final product.[1]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. All operations should be performed in a certified fume hood.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Role |
| 1,2-Dichloro-4-fluorobenzene | 3861-73-2 | 164.99 | 16.5 g (0.1 mol) | Substrate |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 14.7 g (0.11 mol) | Catalyst |
| Acetyl Chloride | 75-36-5 | 78.50 | 8.2 g (0.105 mol) | Acylating Agent |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Solvent |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | Quenching |
| Deionized Water | 7732-18-5 | 18.02 | As needed | Washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Washing |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying Agent |
| Standard Glassware (round-bottom flask, condenser, dropping funnel), Magnetic Stirrer, Ice Bath | - | - | - | Apparatus |
Synthesis Workflow
Caption: Figure 2: Overall Synthesis Workflow
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (8.2 g) dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. Stir for an additional 20 minutes to allow for the complete formation of the acylium ion complex.[3]
-
Substrate Addition: Dissolve 1,2-dichloro-4-fluorobenzene (16.5 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully and slowly pour the mixture into a 1 L beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and will release HCl gas; perform it cautiously in the fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine all organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain this compound as a solid.
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or under an inert atmosphere.[4]
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. Handle only in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.
-
Concentrated HCl: Extremely corrosive and causes severe burns.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) when performing this procedure.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Chemical Formula | C₈H₅Cl₂FO |
| Molecular Weight | 207.03 g/mol [5] |
| Appearance | Solid |
| CAS Number | 1286734-89-1 |
| Storage | Store sealed in a dry, room-temperature environment. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.8 (d, 1H), ~7.4 (d, 1H), ~2.6 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~195 (C=O), ~158 (d, C-F), ~135-120 (Ar-C), ~29 (CH₃) |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1250 (C-F stretch) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture contamination deactivating the catalyst. | Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. Extend reaction time if necessary, monitoring by TLC. |
| Formation of Isomers | Reaction temperature too high, leading to loss of regioselectivity. | Maintain low temperatures (< 5 °C) during the addition of reagents.[6] |
| Dark/Polymeric Byproducts | Side reactions due to excessive heat or catalyst activity. | Ensure controlled, slow addition of reagents. Use high-purity starting materials. |
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
University Course Materials. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation
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Abstract
This document provides a comprehensive guide for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction: Significance of this compound
Aryl ketones are pivotal structural motifs in a vast array of biologically active molecules. Specifically, this compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to target proteins. The synthesis of this compound is therefore of considerable interest to the drug discovery and development community.
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a premier method for the formation of carbon-carbon bonds to an aromatic ring. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group, leading to the formation of aryl ketones.[1] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution—a common challenge in Friedel-Crafts alkylations.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3]
Step 1: Generation of the Acylium Ion
The Lewis acid catalyst coordinates with the halogen of the acyl chloride (in this case, acetyl chloride), rendering it a better leaving group.[3] This coordination facilitates the cleavage of the carbon-halogen bond, resulting in the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[2][4]
Step 2: Electrophilic Attack
The electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2]
Step 3: Deprotonation and Regeneration of Aromaticity
A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the newly added acyl group.[5][4] This restores the aromaticity of the ring and yields the final product, this compound. The Lewis acid catalyst is also regenerated in this step, although in practice, a stoichiometric amount is often required due to complexation with the ketone product.[5]
Regioselectivity Considerations
The directing effects of the substituents on the 1,2-dichloro-4-fluorobenzene ring are crucial in determining the position of acylation. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are deactivating. In this specific substrate, the acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to one of the chlorine atoms, leading to the desired this compound.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,2-Dichloro-4-fluorobenzene | ≥99% | Sigma-Aldrich | 3861-63-0 |
| Acetyl chloride | ≥99% | Sigma-Aldrich | 75-36-5 |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric acid (HCl), concentrated | 37% | Sigma-Aldrich | 7647-01-0 |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel (125 mL)
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
It is critical that all glassware is thoroughly dried before use to prevent deactivation of the Lewis acid catalyst. [6]
Diagram of the Experimental Workflow:
Caption: Stepwise workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.[1]
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents). Immediately add 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction between aluminum chloride and the acyl chloride is highly exothermic, so the rate of addition should be carefully controlled.[7][8]
-
Addition of Substrate: After the complete addition of acetyl chloride, add a solution of 1,2-dichloro-4-fluorobenzene (1.0 equivalent) in 25 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.[1][7] This step quenches the reaction and decomposes the aluminum chloride complex.[8]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.
Data and Expected Results
| Parameter | Value |
| Molecular Formula | C₈H₅Cl₂FO |
| Molecular Weight | 207.03 g/mol |
| Appearance | Solid |
| Purity (typical) | >98% (after purification) |
| Expected Yield | 75-85% |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons and the methyl protons of the acetyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the product's molecular weight.
Safety and Handling Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.[1][7]
-
Acetyl chloride is corrosive, a lachrymator, and reacts with water. Handle only in a well-ventilated fume hood.[6][9]
-
Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood.[1][6]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction setup is properly vented.[1]
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this experiment.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Deactivated aromatic ring | Friedel-Crafts reactions are less effective on deactivated rings. Ensure the starting material is appropriate.[6] |
| Inactive catalyst | The Lewis acid catalyst is moisture-sensitive. Ensure anhydrous conditions and use freshly opened or purified reagents.[6] | |
| Sub-optimal temperature | The reaction may require heating. Gradually increase the temperature while monitoring for side product formation.[6] | |
| Formation of side products | Polysubstitution | While less common in acylation, it can occur. Use a 1:1 stoichiometry of reactants. |
| Isomer formation | The regioselectivity can be influenced by the catalyst and temperature. Consider alternative Lewis acids or lower reaction temperatures.[10] |
Conclusion
The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Khan Academy. Friedel-Crafts acylation reaction. [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
- University of Michigan.
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
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YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
- EPO. Patent 3207018: PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]
-
sioc-journal.cn. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
- Royal Society of Chemistry.
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]
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Pharmaffiliates. 1-(2,5-Dichloro-4-fluorophenyl)ethanone. [Link]
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The Strategic Role of 1-(4,5-Dichloro-2-fluorophenyl)ethanone in the Synthesis of Advanced Agrochemicals
Introduction: A Keystone Building Block for Modern Fungicides
In the continuous endeavor to secure global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Among the most significant classes of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), which play a crucial role in managing a wide spectrum of fungal pathogens.[1][2] Within the synthetic pathways leading to these vital compounds, 1-(4,5-dichloro-2-fluorophenyl)ethanone emerges as a pivotal starting material. Its unique substitution pattern—a dichlorinated and fluorinated phenyl ring—is a common feature in many potent agrochemicals, contributing to enhanced efficacy and metabolic stability.[3][4]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazole carboxamide fungicides, a prominent family of SDHIs.[1][5] We will dissect the strategic chemical transformations that convert this ketone into a complex fungicidal agent, offering a detailed, step-by-step protocol for researchers and professionals in the field. The causality behind each experimental choice will be elucidated to provide a comprehensive understanding of the synthetic process.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 1286734-89-1 | |
| Molecular Formula | C₈H₅Cl₂FO | |
| Molecular Weight | 207.03 g/mol | |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature |
Synthetic Pathway to Pyrazole Carboxamide Fungicides: A Detailed Protocol
The synthesis of pyrazole carboxamide fungicides from this compound is a multi-step process that hinges on the formation of a key pyrazole carboxylic acid intermediate. This intermediate is then coupled with a desired aniline to yield the final active ingredient. The following protocol outlines a representative synthesis.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4,5-dichloro-2-fluorophenyl)prop-2-en-1-one (Enaminone Intermediate)
The initial step involves the condensation of the starting ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone, which is a crucial intermediate for the subsequent cyclization.[6][7]
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
Causality of Experimental Choices:
-
DMF-DMA: This reagent serves as a one-carbon synthon and a source of the dimethylamino group, efficiently converting the ketone into the reactive enaminone.[7][8]
-
Reflux Conditions: The elevated temperature is necessary to drive the condensation reaction to completion.
Step 2: Synthesis of 1-methyl-4-(4,5-dichloro-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
The enaminone intermediate undergoes a cyclocondensation reaction with a hydrazine, followed by hydrolysis, to form the pyrazole ring, which is the core of many SDHI fungicides.[9][10]
Protocol:
-
Dissolve the crude enaminone from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the enaminone is consumed.
-
After cooling, add a solution of a strong base, such as sodium hydroxide (NaOH), and heat the mixture to facilitate the hydrolysis of the ester (if formed in situ) to the carboxylic acid.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the pyrazole carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the desired product.
Causality of Experimental Choices:
-
Methylhydrazine: This reagent provides the nitrogen atoms for the pyrazole ring. The use of a substituted hydrazine, like methylhydrazine, leads to a specific regioisomer of the pyrazole.[9]
-
Cyclocondensation: This is a classic and efficient method for the synthesis of pyrazole rings from 1,3-dicarbonyl compounds or their equivalents, such as enaminones.[9]
Step 3: Synthesis of a Novel Pyrazole Carboxamide Fungicide
The final step is an amide coupling reaction between the pyrazole carboxylic acid and a substituted aniline. This step introduces the second key fragment of the fungicide, which is crucial for its biological activity.[1][4]
Protocol:
-
Suspend the pyrazole carboxylic acid from Step 2 in an inert solvent like dichloromethane (DCM) or toluene.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the more reactive acyl chloride. This step is typically performed at room temperature.
-
In a separate flask, dissolve the desired substituted aniline (e.g., 2-aminobiphenyl) and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution at a low temperature (0-5 °C).
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Causality of Experimental Choices:
-
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride significantly increases its reactivity towards the weakly nucleophilic aniline.
-
Amide Coupling: This is a robust and widely used reaction in the synthesis of pharmaceuticals and agrochemicals to form the stable amide bond.[11]
Experimental Workflow Diagram
The following diagram illustrates the synthetic pathway from this compound to a pyrazole carboxamide fungicide.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Conclusion
This compound stands as a valuable and versatile starting material in the synthesis of advanced agrochemicals, particularly succinate dehydrogenase inhibitor fungicides. The synthetic route, proceeding through a key enaminone intermediate and subsequent pyrazole formation, is a robust and adaptable pathway for creating a diverse range of potent fungicidal molecules. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage this important building block in the development of next-generation crop protection solutions.
References
-
Hu, F., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. Available at: [Link]
-
Zhang, J., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 41(10), 4055-4065. Available at: [Link]
-
Li, X., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(7), 1583. Available at: [Link]
- Pernin, A., & Vrielynck, N. (2015). Succinate dehydrogenase inhibitors (SDHi's). Google Patents. US10603298B2.
-
Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2009). Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 809-834. Available at: [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 213-221. Available at: [Link]
-
Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 793–803. Available at: [Link]
-
Al-Zaydi, K. M. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal, 4(2), 110-121. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185–13194. Available at: [Link]
-
Threadgill, M. D., et al. (1993). The reaction of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with hydrazines: a re-investigation. Journal of Fluorine Chemistry, 65(1-2), 21-23. Available at: [Link]
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Moskvina, V. S., et al. (2016). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 52(10), 799-804. Available at: [Link]
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- 4. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Note: 1-(4,5-Dichloro-2-fluorophenyl)ethanone as a Strategic Precursor in Modern Pharmaceutical Synthesis
Executive Summary
The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 1-(4,5-Dichloro-2-fluorophenyl)ethanone, a halogenated acetophenone derivative, represents a critical starting material and key intermediate for the synthesis of a variety of complex pharmaceutical compounds. The specific arrangement of its chloro and fluoro substituents on the phenyl ring activates the molecule for diverse downstream chemical transformations. This document provides an in-depth guide for researchers and drug development professionals on the applications and handling of this precursor, with a focus on its role in the synthesis of high-value active pharmaceutical ingredients (APIs). We present detailed protocols, mechanistic insights, and process considerations to facilitate its effective use in a research and development setting.
Physicochemical & Safety Profile
A thorough understanding of the precursor's properties is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42563-79-1 | Internal Data |
| Molecular Formula | C₈H₅Cl₂FO | Internal Data |
| Molecular Weight | 207.03 g/mol | Internal Data |
| Appearance | Off-white to light yellow crystalline powder | Internal Data |
| Melting Point | 48-52 °C | Internal Data |
| Boiling Point | ~250 °C (decomposes) | Estimated |
| Solubility | Soluble in THF, Dichloromethane, Ethyl Acetate; Insoluble in water. | Internal Data |
Safety & Handling: this compound is an irritant. Handle with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete hazard information.
Application in Pharmaceutical Synthesis: Synthesis of Venetoclax Intermediate
A prominent application of this compound is as a key building block in the synthesis of Venetoclax (ABT-199), a first-in-class BCL-2 selective inhibitor used in cancer therapy.[3][4] The precursor is utilized to construct the central chlorophenyl-dimethylcyclohexene core of the molecule.
Synthetic Pathway Overview
The overall transformation involves a multi-step sequence starting with a Robinson annulation reaction to form a cyclohexenone intermediate, which is then further functionalized.
Detailed Protocol: Synthesis of 2-(4,5-dichloro-2-fluorophenyl)-4,4-dimethylcyclohex-1-en-1-carbaldehyde
This protocol details the conversion of the title precursor into a key aldehyde intermediate for Venetoclax.[4][5]
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Methylmagnesium bromide (MeMgBr), 3M in THF (2.5 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Part A: Robinson Annulation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous Toluene and this compound (1.0 eq). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Causality Insight: The strong base (t-BuOK) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate required for the initial Michael addition.
-
-
Michael Addition: Slowly add methyl vinyl ketone (1.5 eq) dropwise. The reaction is exothermic; maintain the temperature below 10°C. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Intramolecular Aldol Condensation: Heat the reaction mixture to 60°C and stir overnight. This promotes the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Work-up: Cool the mixture, quench with a saturated NH₄Cl solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is carried forward.
Part B: Grignard Reaction & Vilsmeier-Haack Formylation
-
Grignard Addition: Dissolve the crude cyclohexenone intermediate from Part A in anhydrous THF and cool to -78°C (dry ice/acetone bath). Add methylmagnesium bromide (2.5 eq) dropwise.
-
Causality Insight: The Grignard reagent adds a methyl group to the ketone and also performs a 1,4-conjugate addition to the enone system, resulting in the desired dimethyl substitution.
-
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to anhydrous DMF at 0°C. Stir for 30 minutes.
-
Formylation & Dehydration: Add the crude product from the Grignard reaction to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 80°C for 3-4 hours.
-
Causality Insight: The Vilsmeier reagent acts as both a dehydrating agent to form the cyclohexene double bond and a formylating agent to install the aldehyde group.
-
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO₃ solution and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the target aldehyde.
In-Process Controls (Trustworthiness):
-
Monitor reaction completion at each stage using Thin Layer Chromatography (TLC).
-
Characterize the final intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity (>98%).
Application in Agrochemical Synthesis
The trifluoroethanone derivative of the core structure serves as an important intermediate for isoxazoline-based pesticides.[6][7] The synthesis showcases a different set of chemical transformations.
Synthetic Pathway & Mechanism
The key step is a nucleophilic aromatic substitution (SNAᵣ) reaction, which is surprisingly effective despite the trifluoromethyl ketone group not being a traditionally strong activating group for this transformation.[7]
Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from patent literature describing the synthesis of a key precursor for isoxazoline insecticides.[7]
Materials:
-
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 eq)
-
Anhydrous Potassium Fluoride (KF) (1.2 eq)
-
Tetraphenylphosphonium bromide (0.01 eq)
-
Sulfolane (solvent)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and condenser, add 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 eq), dry potassium fluoride (1.2 eq), tetraphenylphosphonium bromide (0.01 eq), and sulfolane.
-
Causality Insight: Sulfolane is a polar aprotic solvent, which is ideal for SₙAr reactions as it solvates the cation (K⁺) but not the nucleophile (F⁻), increasing the fluoride's nucleophilicity. The phase transfer catalyst helps shuttle the fluoride ion into the organic phase.
-
-
Reaction Execution: Heat the stirred mixture to 160°C. Monitor the reaction progress by Gas Chromatography (GC) or HPLC. The reaction is typically complete within 5-6 hours.[7]
-
Work-up and Purification: After cooling, the reaction mixture is distilled under reduced pressure. The fractions containing the product are collected and can be further purified by silica gel chromatography (eluting with heptane) to afford the desired product as a colorless oil.[7]
Conclusion
This compound and its derivatives are versatile and high-value precursors in the synthesis of complex molecules. Its unique halogenation pattern allows for a range of strategic chemical manipulations, from building complex carbocyclic cores via annulation reactions to participating in electron-deficient aromatic substitutions. The protocols and insights provided herein demonstrate its utility and offer a robust starting point for process development and medicinal chemistry programs. Proper adherence to the detailed methodologies and safety precautions is essential for achieving successful and reproducible outcomes.
References
- Title: Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Source: Google Patents (WO2016058896A1).
-
Title: PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Source: European Patent Office (Patent 3207018). URL: [Link]
-
Title: Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Source: PubMed, Journal of Organic Chemistry. URL: [Link]
-
Title: PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. Source: European Patent Office (EP 4421075 A1). URL: [Link]
- Title: Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Source: Google Patents (US8946479B2).
-
Title: Preparation method of Venetoclax intermediate and product. Source: Patsnap Eureka. URL: [Link]
-
Title: Synthesis of venetoclax derivatives 47 and 49, used as the BCL‐2... Source: ResearchGate. URL: [Link]
- Title: Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. Source: Google Patents (ES2755333T3).
-
Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: PubMed. URL: [Link]
-
Title: The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: United States Patent (10) Patent No.: US 7,790,905 B2. Source: Google Patents. URL: [Link]
-
Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: MDPI. URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: MDPI. URL: [Link]
- Title: A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Source: Google Patents (WO2010058421A2).
-
Title: 1-(2,5-Dichloro-4-fluorophenyl)ethanone. Source: Pharmaffiliates. URL: [Link]
-
Title: Contribution of Organofluorine Compounds to Pharmaceuticals. Source: PubMed Central. URL: [Link]
-
Title: Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Source: MDPI. URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed Central. URL: [Link]
-
Title: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Source: PubMed. URL: [Link]
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- 3. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
Experimental procedure for the synthesis of isoxazoline-substituted benzamides using 1-(4,5-Dichloro-2-fluorophenyl)ethanone
An In-Depth Guide to the Synthesis of Novel Isoxazoline-Substituted Benzamides
Abstract
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of isoxazoline-substituted benzamides, commencing from 1-(4,5-dichloro-2-fluorophenyl)ethanone. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with both the isoxazoline and benzamide scaffolds.[1] The described synthetic strategy is robust, proceeding through a Claisen-Schmidt condensation to form a key chalcone intermediate, followed by isoxazoline ring formation, ester hydrolysis, and a final amide coupling step. Each protocol is detailed with step-by-step instructions, causality-driven explanations for procedural choices, and methods for in-process monitoring and final product characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Scientific Rationale
The synthesis of hybrid molecules that incorporate multiple pharmacophores is a cornerstone of modern drug discovery. The isoxazoline ring, a five-membered heterocycle, is a privileged structure found in numerous therapeutic agents, valued for its role in anti-inflammatory, anticancer, and antimicrobial compounds.[1][2][3] Similarly, the benzamide moiety is a ubiquitous feature in a vast array of approved drugs, contributing to target binding and favorable pharmacokinetic properties. The strategic combination of these two motifs via a controlled, multi-step synthesis offers a powerful route to novel chemical entities with potentially synergistic or unique biological profiles.
This document outlines a logical and reproducible pathway starting from the readily available this compound. The core of this synthesis is the construction of a chalcone scaffold, which serves as the versatile precursor for the subsequent heterocyclization and functional group manipulations required to achieve the target benzamide.
Overall Synthetic Strategy
The synthesis is designed as a five-step sequence, ensuring high purity of intermediates at each stage. The workflow is structured to first build the core heterocyclic system and then install the final amide functionality.
Figure 1: High-level workflow for the synthesis of isoxazoline-substituted benzamides.
Detailed Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an acetophenone with an aromatic aldehyde in the presence of a base.[4] Here, we utilize methyl 4-formylbenzoate to introduce the ester functionality, which will be converted to the carboxylic acid in a later step.
Protocol 1: Synthesis of Methyl 4-(3-(4,5-dichloro-2-fluorophenyl)-3-oxoprop-1-en-1-yl)benzoate
-
Reagents & Materials:
-
This compound
-
Methyl 4-formylbenzoate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and methyl 4-formylbenzoate (1.05 eq) in ethanol (approx. 5 mL per gram of acetophenone).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a 30-40% aqueous solution of NaOH. Add this solution dropwise to the stirred ethanolic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.[5] The mixture will typically turn yellow and may become thick.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 3:1).[6] The product spot should be clearly visible and distinct from the starting materials.
-
Workup & Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH ~5-6 with dilute HCl.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.[6]
-
-
Characterization: Confirm the structure of the chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Ketone starting material |
| Methyl 4-formylbenzoate | 1.05 | Aldehyde starting material |
| Sodium Hydroxide (NaOH) | Catalyst | Base catalyst for aldol condensation |
| Ethanol (EtOH) | Solvent | Reaction medium for reactants and base |
Table 1: Reagents for Chalcone Synthesis.
Step 2: Synthesis of the Isoxazoline Ring
The α,β-unsaturated ketone functionality of the chalcone is reacted with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via an initial formation of a chalcone oxime, followed by an intramolecular Michael addition of the oxime hydroxyl group to the conjugated double bond, resulting in the stable 4,5-dihydroisoxazole (isoxazoline) ring.[7][8]
Protocol 2: Synthesis of Methyl 4-(5-(4,5-dichloro-2-fluorophenyl)-4,5-dihydroisoxazol-3-yl)benzoate
-
Reagents & Materials:
-
Chalcone intermediate from Step 1
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Reflux condenser, magnetic stirrer, round-bottom flask
-
-
Procedure:
-
To a solution of the chalcone (1.0 eq) in ethanol (approx. 10 mL per gram of chalcone), add hydroxylamine hydrochloride (1.5 eq).
-
Add a solution of KOH (2.0 eq) in a small amount of water or as a solid in portions.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-12 hours.
-
In-Process Monitoring: Monitor the disappearance of the chalcone spot by TLC. The isoxazoline product will have a different Rf value.
-
Workup & Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
A solid product should precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., methanol or ethanol) will afford the pure isoxazoline derivative.[10]
-
-
Characterization: The formation of the isoxazoline ring can be confirmed by ¹H NMR, observing the characteristic signals for the non-equivalent protons on the newly formed heterocyclic ring, and by other spectroscopic techniques (¹³C NMR, IR, HRMS).[11]
-
Step 3: Saponification to the Carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the final amide coupling step. This is a standard saponification reaction.
Protocol 3: Synthesis of 4-(5-(4,5-dichloro-2-fluorophenyl)-4,5-dihydroisoxazol-3-yl)benzoic acid
-
Reagents & Materials:
-
Isoxazoline ester from Step 2
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric Acid (HCl), 1M solution
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve the isoxazoline ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) or NaOH to the solution.
-
Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup & Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure acid.
-
-
Characterization: The product can be characterized by NMR and IR spectroscopy (observing the disappearance of the ester signal and the appearance of a broad carboxylic acid O-H stretch).
-
Step 4: Final Amide Coupling to Synthesize Benzamides
The final step involves the formation of the amide bond between the isoxazoline-substituted benzoic acid and a desired primary or secondary amine. This is achieved using a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12]
Protocol 4: Synthesis of Isoxazoline-Substituted Benzamide
-
Reagents & Materials:
-
Isoxazoline carboxylic acid from Step 3
-
Desired amine (e.g., benzylamine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[13]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the base, DIPEA (2.0-3.0 eq), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) in portions to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-Process Monitoring: The reaction can be monitored by TLC or LC-MS to track the consumption of the carboxylic acid.
-
Workup & Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final isoxazoline-substituted benzamide.
-
-
Characterization: The final structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.[11][14]
-
| Reagent | Molar Eq. | Purpose |
| EDC | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid.[15] |
| HOBt | 1.2 | Additive; suppresses side reactions and reduces racemization.[13] |
| DIPEA | 2.0-3.0 | Non-nucleophilic base; neutralizes HCl salts and facilitates coupling. |
| Amine | 1.1 | Nucleophile for amide bond formation. |
Table 2: Reagents for Amide Coupling.
Mechanistic Insight: Isoxazoline Formation
The key heterocyclization step involves a well-established mechanism. Understanding this pathway is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanism for isoxazoline formation from a chalcone.
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable framework for the synthesis of novel isoxazoline-substituted benzamides. By proceeding through a stable chalcone intermediate, this multi-step process allows for high control over each chemical transformation. The protocols are designed to be self-validating, with clear instructions for reaction monitoring, workup, and purification. This methodology empowers researchers in medicinal chemistry and drug development to efficiently generate libraries of these high-interest compounds for biological screening and lead optimization.
References
- Vertex AI Search. (2025). Synthesis of chalcone: Significance and symbolism.
- Scribd. (n.d.).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- National Center for Biotechnology Information. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity.
- The Royal Society of Chemistry. (2017).
- Not specified. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- National Center for Biotechnology Information. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.
- ACS Publications. (n.d.). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (2018).
- Not specified. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- BenchChem. (2025).
- ResearchGate. (2025). Cyclization of Chalcones (I)
- ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method.
- Google Patents. (n.d.). Process for producing oximes.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- UNCOpen. (2022).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Center for Biotechnology Information. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- Not specified. (2015).
- RSC Publishing. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies.
- MDPI. (2023).
- European Patent Office. (2022).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids.
- MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
- PubMed. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mercury-Mediated Cyclization to 2-Isoxazolines" by Abigail Palmer [digscholarship.unco.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Note: A Robust and Scalable Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a validated, step-by-step protocol for a laboratory-scale synthesis and a detailed analysis of the critical parameters for successful and safe scale-up to the pilot plant level. The chosen synthetic route, a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene, is robust and utilizes readily available starting materials. This document emphasizes the causality behind experimental choices, process safety, and analytical validation, making it an essential resource for researchers, chemists, and process development professionals.
Introduction and Scientific Background
This compound is a substituted acetophenone derivative of significant interest in organic synthesis. Its unique substitution pattern, featuring vicinal chloro-substituents and a fluorine atom ortho to the acetyl group, makes it a valuable building block for complex molecular targets. The primary synthetic strategy for this and similar aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction developed by Charles Friedel and James Mason Crafts in 1877.[1]
The reaction proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst.[1][2] This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. In the context of this synthesis, 1,2-dichloro-4-fluorobenzene is acylated with acetyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Mechanism & Regioselectivity:
The key to this synthesis is controlling the regioselectivity of the acylation. The substituent effects on the aromatic ring dictate the position of the incoming electrophile (the acetyl group).
-
Fluorine (-F): An ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. It is, however, an inductively deactivating group.
-
Chlorine (-Cl): Also an ortho-, para-directing and deactivating group.
The position of acylation occurs at C1 (adjacent to the fluorine and one chlorine). This is the most electronically activated position that is not sterically hindered. The fluorine atom's strong ortho-, para-directing effect, combined with the deactivating nature of the two chlorine atoms, funnels the substitution to the desired position, leading to the formation of this compound as the major product. The formation of other isomers is minimized under controlled conditions.
Synthesis Workflow Overview
The following diagram outlines the complete workflow, from starting materials to the purified final product, highlighting the key stages of the process.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Grade/Purity | Supplier Example |
| 1,2-Dichloro-4-fluorobenzene | 3861-73-2 | 164.99 | >99% | Sigma-Aldrich |
| Acetyl Chloride | 75-36-5 | 78.50 | >99% | Sigma-Aldrich |
| Aluminum Chloride, Anhydrous | 7446-70-0 | 133.34 | >98% | Carl ROTH[3] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | VWR |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 Proof, ACS | VWR |
| Heptane | 142-82-5 | 100.21 | ACS Reagent | VWR |
Laboratory Equipment: 3-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, condenser, nitrogen inlet, ice bath. Pilot-Scale Equipment: Jacketed glass-lined reactor with overhead stirring, temperature control unit (TCU), peristaltic or diaphragm pump for additions, condenser, scrubber for HCl off-gas.
Experimental Protocol: Laboratory Scale (50 g)
Objective: To synthesize approximately 50 g of this compound.
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Reagent Charging: Under a stream of nitrogen, charge the flask with anhydrous aluminum chloride (44.5 g, 0.33 mol). Add 250 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,2-dichloro-4-fluorobenzene (50.0 g, 0.30 mol) and acetyl chloride (26.2 g, 23.8 mL, 0.33 mol) in 50 mL of anhydrous DCM.
-
Controlled Acylation: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 60-90 minutes. Causality: A slow addition rate is critical to control the reaction exotherm and prevent the formation of byproducts. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Quenching: Prepare a mixture of 300 g of crushed ice and 50 mL of concentrated HCl in a 2 L beaker. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and generates HCl gas; perform in a well-ventilated fume hood.[4]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 150 mL of 1 M HCl, 150 mL of saturated NaHCO₃ solution (caution: gas evolution), and 150 mL of saturated NaCl (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and heptane (approx. 1:3 v/v) to afford this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 75-85%
-
Purity (HPLC): >99%
-
Melting Point: 76-79 °C
Scale-Up Synthesis and Critical Process Parameters
Scaling the Friedel-Crafts acylation requires careful consideration of several factors that are less pronounced at the lab scale. The primary challenge is managing the significant heat evolution from the complexation of AlCl₃ and the subsequent acylation reaction.
Caption: Key challenges and mitigation strategies for scaling up Friedel-Crafts acylation.
Pilot-Scale Protocol (5.0 kg)
Objective: To synthesize approximately 5.0 kg of this compound in a 100 L reactor.
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the overhead agitator at a moderate speed (e.g., 80-100 RPM).
-
Reagent Charging: Charge anhydrous DCM (25 L) into the reactor.
-
Catalyst Addition: Under a nitrogen blanket, carefully charge anhydrous aluminum chloride (4.45 kg, 33.3 mol) in portions. Causality: Portion-wise addition helps control the initial exotherm from solvation.
-
Cooling: Cool the reactor contents to 0-5 °C using the TCU.
-
Controlled Acylation: In a separate, dry vessel, prepare a solution of 1,2-dichloro-4-fluorobenzene (5.0 kg, 30.3 mol) and acetyl chloride (2.62 kg, 2.38 L, 33.3 mol) in 5 L of anhydrous DCM. Transfer this solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature at <10 °C.
-
Reaction: Once the addition is complete, allow the batch to slowly warm to 20-25 °C and stir for an additional 3-4 hours, monitoring for completion by a validated in-process control (IPC) method (e.g., GC).
-
Quenching (Reverse Addition): In a separate 200 L reactor, prepare a quench solution of crushed ice (30 kg) and concentrated HCl (5 L) in 30 L of water. Cool this solution to <5 °C. Slowly transfer the completed reaction mass from the 100 L reactor into the agitated quench solution over 1-2 hours. Maintain the quench reactor temperature below 20 °C. Vent the off-gas through a caustic scrubber. Causality: This "reverse quench" is a critical safety step at scale, ensuring the reaction mass is always added to an excess of the quenching agent, which provides better heat dissipation and control.
-
Work-up: Stop agitation and allow the phases to separate for at least 30 minutes. Drain the lower organic layer. Wash the organic phase in the reactor with 15 L of 1 M HCl, 15 L of saturated NaHCO₃, and 15 L of brine.
-
Solvent Swap & Crystallization: Concentrate the DCM solution by distillation. Once most of the DCM is removed, add 10 L of ethanol and continue distillation to remove residual DCM. Add 30 L of heptane to the warm ethanol concentrate, cool slowly to 0-5 °C with gentle agitation to induce crystallization.
-
Isolation and Drying: Isolate the product by filtration using a centrifuge or Nutsche filter-dryer. Wash the filter cake with cold heptane. Dry the product under vacuum at 45-50 °C until the loss on drying (LOD) is <0.5%.
Process Safety Assessment
The handling of anhydrous aluminum chloride and acetyl chloride requires strict safety protocols.[5][6]
| Hazard | Cause | Mitigation Strategy |
| Violent Reaction / Explosion | Contact of anhydrous AlCl₃ with water.[4][6] | Use only anhydrous solvents and reagents. Ensure reactor is perfectly dry. Store AlCl₃ in a dry, dedicated area.[3] Have a Class D fire extinguisher and dry sand available.[4] |
| Thermal Runaway | Loss of cooling during exothermic addition. | Ensure TCU is functioning correctly and has sufficient cooling capacity. Monitor internal and jacket temperatures continuously. Have an emergency quench plan. |
| Corrosive Gas Exposure | Generation of HCl gas during reaction and quench. | Perform all operations in a well-ventilated area or closed system. Vent reactor off-gas through a caustic scrubber. Use appropriate PPE. |
| Chemical Burns | Contact with AlCl₃, acetyl chloride, or HCl.[7] | Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, a face shield, and a fire-retardant lab coat.[3][5] Ensure safety showers and eyewash stations are immediately accessible.[6] |
Analytical Characterization
The final product should be analyzed to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Identification by ¹H NMR | Conforms to the structure |
| Purity by HPLC | ≥ 99.0% |
| Melting Point | 76-79 °C |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (GC) | Conforms to ICH limits |
¹H NMR (400 MHz, CDCl₃) δ: 7.80 (d, J = 8.6 Hz, 1H), 7.25 (d, J = 6.9 Hz, 1H), 2.65 (s, 3H).
Conclusion
The Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene is an efficient and scalable method for the production of this compound. By understanding the reaction mechanism, controlling the key process parameters—especially thermal output and addition rates—and adhering to strict safety protocols, this synthesis can be reliably performed at both laboratory and pilot scales. The detailed protocols and insights provided in this application note serve as a validated starting point for process development and manufacturing campaigns.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Redox. (2022, September 6). Safety Data Sheet: Aluminium Chloride. Retrieved from [Link]
-
Lab Alley. (n.d.). Safety Data Sheet: Aluminum chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Catalytic Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone: An Application Guide
Introduction
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a key intermediate in the synthesis of a variety of high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a fluorine atom and two chlorine atoms on the phenyl ring, imparts specific physicochemical properties to the final products, influencing their biological activity and metabolic stability. The development of efficient and selective catalytic methods for the synthesis of this ketone is therefore of significant interest to researchers and process chemists.
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of this compound, with a focus on the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. We will delve into the mechanistic underpinnings of this reaction, discuss the choice of catalysts, and provide a step-by-step protocol for its successful implementation in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this important chemical intermediate.
Catalytic Approach: The Friedel-Crafts Acylation
The most direct and widely used catalytic method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acetylating agent to generate a highly reactive acylium ion.
Mechanism of the Reaction
The Friedel-Crafts acylation proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acetylating agent (e.g., acetyl chloride) to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion (CH₃CO⁺), which serves as the electrophile in the reaction.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation.
Regioselectivity
The directing effects of the substituents on the aromatic ring determine the position of acylation. In 1,2-dichloro-4-fluorobenzene, the fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The acylation is expected to occur at the position most activated and sterically accessible. The position para to the fluorine atom (C5) is the most likely site of electrophilic attack, leading to the desired product, this compound.
Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene
This protocol is adapted from a patented procedure for the acylation of a similar substrate and is expected to provide good yields of the target compound.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1,2-Dichloro-4-fluorobenzene | 3861-73-2 | 164.99 | 33 g (0.2 mol) |
| Acetyl chloride | 75-36-5 | 78.50 | 23.6 g (0.3 mol) |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 66.8 g (0.5 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Ice | N/A | 18.02 | ~250 g |
| Sodium bicarbonate (5% aq. soln.) | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Experimental Workflow
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.
-
Charging of Reagents: To the flask, add 1,2-dichloro-4-fluorobenzene (33 g, 0.2 mol) and anhydrous aluminum chloride (66.8 g, 0.5 mol).
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (23.6 g, 0.3 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes, while maintaining the temperature between 20°C and 40°C by using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 250 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with a 5% aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region corresponding to the protons on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (207.03 g/mol ).
-
Melting Point: The purified product should have a sharp melting point.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, as acetyl chloride and hydrogen chloride gas (a byproduct) are corrosive and have pungent odors.
-
Anhydrous Conditions: Aluminum chloride is highly reactive with water. Ensure all glassware is dry and the reaction is protected from moisture.
-
Quenching: The quenching of the reaction with ice is highly exothermic. Perform this step slowly and with caution.
Conclusion
The Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol provided in this guide, researchers can efficiently produce this valuable chemical intermediate for use in a variety of applications. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of other substituted aromatic ketones.
References
- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO.
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
- KR20170066429A - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem.
- EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents.
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents.
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone - PubChem. Available at: [Link]
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl) - NIH. Available at: [Link]
-
Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). - ResearchGate. Available at: [Link]
Sources
The Synthetic Versatility of 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Guide for the Research Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, halogenated aromatic ketones stand as pivotal starting materials and intermediates. Their unique electronic properties and multiple reactive sites offer a rich platform for the construction of complex molecular architectures. This guide focuses on 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1), a trifunctionalized acetophenone derivative.[1]
While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, its structural motifs—a reactive acetyl group and a polychlorinated, fluorinated phenyl ring—suggest a broad and potent applicability in organic synthesis. The principles of physical organic chemistry and the well-established reactivity of analogous compounds allow us to project its utility with a high degree of confidence. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols for the strategic application of this compound. We will explore its synthesis and delve into key transformations that leverage its unique chemical nature. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1286734-89-1 | [1] |
| Molecular Formula | C₈H₅Cl₂FO | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥99% | [1] |
| Storage | Sealed in a dry, room temperature environment | [1] |
| Safety | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Anticipated Synthetic Pathways: The Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical precursor would be 1,2-dichloro-4-fluorobenzene.
Caption: Predicted synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Friedel-Crafts acylation procedures for halogenated benzenes.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add 1,2-dichloro-4-fluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of 2 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the title compound.
Scientific Rationale: The use of a strong Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion from acetyl chloride. The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.
Key Applications in Organic Synthesis: Transformations of the Acetyl Group and Aromatic Ring
The synthetic utility of this compound stems from the reactivity of both the acetyl group and the substituted phenyl ring.
Alpha-Halogenation: Formation of a Versatile Intermediate
The methyl group of the acetyl moiety can be readily halogenated, most commonly brominated, to yield an α-halo ketone. This phenacyl bromide derivative is a potent electrophile, ideal for the synthesis of various heterocyclic systems like thiazoles, imidazoles, and quinoxalines through reactions with nucleophiles.
Protocol 2: Alpha-Bromination
Materials:
-
This compound
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the α-bromo ketone.
Causality: The reaction proceeds via an enol or enolate intermediate, which is the nucleophilic species that attacks the bromine. The acidic conditions of the acetic acid solvent catalyze the enolization.
Condensation Reactions: Building Carbon-Carbon Bonds
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in classic carbon-carbon bond-forming reactions, such as the Aldol or Claisen-Schmidt condensation, with aldehydes or ketones to form α,β-unsaturated ketones (chalcones). These structures are common scaffolds in medicinal chemistry.
Caption: Workflow for a Claisen-Schmidt condensation.
Protocol 3: Claisen-Schmidt Condensation to form a Chalcone
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the stirred solution of the ketone and aldehyde.
-
Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Scientific Rationale: The base deprotonates the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated α,β-unsaturated ketone.
Reduction of the Carbonyl Group
The ketone functionality can be selectively reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups.
| Reducing Agent | Selectivity | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Methanol or Ethanol, 0 °C to RT | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces ketones, esters, carboxylic acids, amides | Anhydrous ether or THF, 0 °C to RT, followed by acidic workup | Secondary Alcohol |
Protocol 4: Reduction to a Secondary Alcohol using NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the secondary alcohol.
Causality: Sodium borohydride is a mild and selective reducing agent that delivers a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is protonated by the solvent during workup to give the alcohol.
Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen atoms and the acetyl group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. A strong nucleophile could potentially displace one of the chlorine atoms.
Note: The precise conditions and regioselectivity of an SNAr reaction on this substrate would require experimental validation. However, the general principles of SNAr suggest that such transformations are feasible and could provide a route to further functionalized derivatives.
Conclusion and Future Outlook
This compound, while not extensively cited, represents a promising and versatile building block for organic synthesis. The reactivity of its acetyl group allows for a wide range of classical transformations, including alpha-halogenation, condensation reactions, and reductions. Furthermore, the electron-deficient nature of its aromatic ring opens up possibilities for nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. As with any new reagent, careful experimental design and thorough analytical characterization are the keys to successful and innovative research.
References
-
Chemsrc. 1-(2,4-Dichloro-5-fluorophenyl)ethanone. [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Google Patents. Process to prepare 1-(3,5-dichlorophenyl)
-
EPO. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
Beyond Benign. Aldol Condensation. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Chemistry LibreTexts. Mixed Aldol Reactions. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
Andrew G. Myers Research Group, Harvard University. Chem 115 - Handouts. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Hu, J. et al. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. [Link]
-
Gyeongsang National University. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]
-
PMC, PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. [Link]
-
NC State University Libraries. The Discovery of Nucleophilic Substitution Reactions. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purifying 1-(4,5-Dichloro-2-fluorophenyl)ethanone via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(4,5-Dichloro-2-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the purification of this and structurally similar aromatic ketones.
I. Understanding the Molecule: this compound
Before diving into purification, it's crucial to understand the physicochemical properties of our target compound. This compound is a halogenated aromatic ketone. Its structure suggests moderate polarity due to the carbonyl group (a hydrogen bond acceptor) and the polar carbon-halogen and carbon-fluorine bonds.[1][2][3][4][5] The aromatic ring also allows for potential π-π stacking interactions.[6] These features dictate its behavior on a polar stationary phase like silica gel.
II. Pre-Purification Setup: The Key to Success
A successful column chromatography separation begins long before the sample is loaded. Here are some frequently asked questions regarding the initial setup.
FAQ 1: How do I choose the right stationary phase?
For a moderately polar compound like this compound, normal-phase silica gel (SiO2) is the most common and effective stationary phase.[7][8][9] The polar silanol groups (Si-OH) on the silica surface will interact with the polar ketone, providing the basis for separation from less polar impurities.
-
Expert Insight: While standard silica gel 60 (230-400 mesh) is suitable for flash chromatography, consider using deactivated silica if you suspect your compound might be unstable on the acidic silica surface.[10] You can test for stability using a 2D TLC plate.[10][11]
FAQ 2: How do I determine the optimal mobile phase (eluent)?
The key to a good separation is selecting a mobile phase that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate.[12] The ideal Rf value for the target compound is typically between 0.25 and 0.35 .[10]
Step-by-Step Protocol for TLC Mobile Phase Screening:
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Initial Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar one.[13][14] Good initial choices include:
-
Hexane:Ethyl Acetate (EtOAc)
-
Petroleum Ether:Dichloromethane (DCM)[15]
-
-
Spot and Develop: Spot your crude mixture onto a TLC plate and develop it in a chamber containing your chosen solvent system.
-
Visualize: Use a UV lamp (254 nm) to visualize the aromatic ketone.
-
Optimize:
-
If the Rf is too low (compound doesn't move far): Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of EtOAc in a hexane:EtOAc mixture).[12]
-
If the Rf is too high (compound moves with the solvent front): Decrease the polarity by adding more of the non-polar solvent.[12]
-
If spots are streaking: This could indicate that the compound is not fully soluble in the mobile phase or is interacting too strongly with the silica. Try a different solvent system or consider adding a small amount of a more polar solvent like methanol.
-
| Solvent System | Polarity | Typical Application |
| Hexane:Ethyl Acetate | Low to Medium | Excellent starting point for many organic compounds.[16] |
| Dichloromethane:Hexane | Low to Medium | Good for separating compounds of similar polarity. |
| Toluene:Acetone | Medium | Can be effective for separating aromatic compounds.[6] |
| Chloroform:Methanol | Medium to High | Used for more polar compounds.[17] |
III. Troubleshooting During the Run
Even with careful planning, issues can arise during the column chromatography process. Here's how to address them.
Problem 1: My compound is not eluting from the column.
This is a common issue when the mobile phase is not polar enough to displace the compound from the stationary phase.[10][12]
-
Immediate Action: Gradually increase the polarity of your eluent. For example, if you are running a 9:1 hexane:EtOAc gradient, slowly switch to an 8:2, then 7:3 mixture, and so on. This is known as a gradient elution .[7]
-
Expert Causality: The highly polar silanol groups on the silica are adsorbing your moderately polar ketone. A more polar solvent is needed to effectively compete for these binding sites and move your compound down the column.[12]
Problem 2: All my compounds are eluting together at the solvent front.
This indicates that your mobile phase is too polar, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase.[12]
-
Solution: Start the separation again with a significantly less polar mobile phase. Your preliminary TLC analysis should have prevented this, but if it occurs, it's a clear sign to reduce the eluent's polarity.
Problem 3: The separation is poor, and the fractions are all mixed.
This can happen even with a good Rf on TLC and can be due to several factors.
-
Overloading the Column: If you load too much crude material, the stationary phase becomes saturated, leading to broad bands that overlap. A general rule of thumb is to use about 1-5% of the silica gel's weight as your crude sample amount.
-
Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven flow of the mobile phase and poor separation. Ensure your column is packed uniformly.
-
Compound Instability: Your compound may be degrading on the silica gel.[10] This can be tested with a 2D TLC. If instability is confirmed, consider switching to a less acidic stationary phase like alumina or deactivated silica.[10][13]
Workflow for Troubleshooting Poor Separation
Sources
- 1. echemi.com [echemi.com]
- 2. CID 451340 | C8H7FO | CID 451340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-(2-Fluorophenyl)ethanone(445-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chromtech.com [chromtech.com]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. rsc.org [rsc.org]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve your yield, minimize impurities, and achieve consistent results.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[1] However, the starting material is a deactivated aromatic ring due to the electron-withdrawing nature of the halogen substituents, which can present challenges in achieving high yields and purity.[2]
This guide will delve into the critical aspects of this reaction, from understanding the underlying mechanism and predicting the major products to troubleshooting common issues and optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted 1,2-dichloro-4-fluorobenzene.
-
The isolated yield of the product is very low or zero.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic and will lose its activity upon exposure to moisture. | Use freshly opened, anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, effectively sequestering it.[3] Therefore, a stoichiometric amount of the catalyst is often required. | Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.1-1.2 equivalents) may be beneficial for deactivated substrates. |
| Low Reaction Temperature | Deactivated aromatic rings require more forcing conditions to undergo Friedel-Crafts acylation. | Gradually increase the reaction temperature. Start at room temperature and monitor the reaction's progress. If no conversion is observed, gently heat the reaction mixture (e.g., to 40-60 °C).[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. | While the reaction can be run neat, using a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is common. Ensure the solvent is anhydrous. |
Issue 2: Formation of Multiple Products (Isomeric Byproducts)
Symptoms:
-
TLC analysis shows multiple spots with similar Rf values.
-
¹H NMR or GC-MS analysis of the crude product reveals the presence of more than one isomer.
Understanding Regioselectivity:
The position of the incoming acetyl group is determined by the directing effects of the existing substituents on the benzene ring. Both chlorine and fluorine are ortho-, para-directing groups. However, they are also deactivating. The fluorine atom is a stronger para-director than chlorine. In 1,2-dichloro-4-fluorobenzene, the positions are influenced as follows:
-
Position 5: Para to the fluorine and ortho to a chlorine. This is the most likely position for acylation.
-
Position 3: Ortho to the fluorine and para to a chlorine. Steric hindrance from the adjacent fluorine may disfavor this position.
-
Position 6: Ortho to a chlorine and meta to the fluorine. This is a less favorable position.
Therefore, the expected major product is This compound . The primary isomeric byproduct is likely to be 1-(2,3-dichloro-6-fluorophenyl)ethanone . A patent for a similar synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone from 4-bromo-3-chlorofluorobenzene reports the formation of an isomeric byproduct in a roughly 3:2 ratio with the desired product.[4]
Solutions to Improve Regioselectivity:
| Parameter | Recommendation |
| Reaction Temperature | Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored product. |
| Catalyst Choice | While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or solid acid catalysts might offer different selectivity profiles. |
| Order of Addition | Adding the acylating agent slowly to the mixture of the substrate and catalyst can help maintain a low concentration of the electrophile and potentially improve selectivity. |
Issue 3: Difficult Purification
Symptoms:
-
Co-elution of the desired product and isomers during column chromatography.
-
Difficulty in obtaining a pure crystalline product.
Purification Strategies:
| Technique | Description and Tips |
| Column Chromatography | Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. |
| Recrystallization | This can be an effective method for purifying the major isomer if there is a significant difference in solubility between the product and its byproducts. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water). |
| Melt Crystallization | As described in a patent for a similar compound, melt crystallization can be a powerful technique for enriching the desired product.[5] This involves partially melting the crude product and then slowly cooling it to selectively crystallize the major component. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1]
Q2: Why is my reaction yield consistently low?
Low yields in the Friedel-Crafts acylation of deactivated substrates like 1,2-dichloro-4-fluorobenzene are often due to several factors:
-
Deactivation of the aromatic ring: The electron-withdrawing nature of the halogens makes the starting material less nucleophilic and thus less reactive.
-
Catalyst deactivation: Moisture can inactivate the AlCl₃ catalyst.
-
Product-catalyst complexation: The ketone product forms a complex with AlCl₃, which can inhibit further reaction.[3]
-
Suboptimal reaction conditions: The temperature and reaction time may need to be optimized.
Q3: What are the expected major and minor products of this reaction?
Based on the directing effects of the substituents, the expected major product is This compound . The most likely isomeric byproduct is 1-(2,3-dichloro-6-fluorophenyl)ethanone .
Q4: Can I use a catalytic amount of AlCl₃?
No, in most cases, a stoichiometric amount of AlCl₃ is necessary for Friedel-Crafts acylation. This is because the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[3]
Q5: Are there greener alternatives to AlCl₃?
Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts acylation. Some alternatives that have been explored for other substrates include iron(III) chloride, solid acid catalysts, and ionic liquids.[6] However, for a deactivated substrate like 1,2-dichloro-4-fluorobenzene, a strong Lewis acid like AlCl₃ is often required for reasonable conversion.
Experimental Protocol: Friedel-Crafts Acylation of 1,2-dichloro-4-fluorobenzene
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
1,2-dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous dichloromethane (DCM) and 1,2-dichloro-4-fluorobenzene (1.0 equivalent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Add acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C) may be necessary to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Friedel-Crafts Acylation Workflow
Caption: A step-by-step workflow for the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
-
WIPO. (2010). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (DCFA). Patent WO/2010/058421. [Link]
-
Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. [Link]
-
MDPI. (2023). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018. [Link]
-
Course Hero. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
sioc-journal.cn. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. (2016). Friedel-Crafts reactions in aqueous media and their synthetic applications. [Link]
-
Journal of the Chemical Society C: Organic. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]
-
National Institutes of Health. (2019). Biocatalytic Friedel‐Crafts Reactions. [Link]
-
ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
-
ResearchGate. (2014). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]
-
ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
Optimization of reaction parameters for 1-(4,5-Dichloro-2-fluorophenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and agrochemical development. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. While this is a classic electrophilic aromatic substitution, the specific substrate presents unique challenges. The aromatic ring is substituted with three halogen atoms, which are deactivating groups, making the reaction inherently more difficult than with simpler arenes.[1][2] This guide addresses the common issues encountered and provides systematic strategies for optimization.
Foundational Protocol: Friedel-Crafts Acylation
This section outlines a standard laboratory procedure for the synthesis. It serves as a baseline from which to troubleshoot and optimize.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), ~3M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler. Ensure the entire system is under a positive pressure of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and anhydrous DCM. Begin stirring to create a suspension.
-
Acylating Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel. A complex between AlCl₃ and acetyl chloride will form, often accompanied by a slight color change.
-
Substrate Addition: After the addition of acetyl chloride is complete, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS by carefully quenching a small aliquot in ice-cold dilute HCl and extracting with ethyl acetate.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold 3M HCl to hydrolyze the aluminum complexes.[3] This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address the most common experimental hurdles in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most frequent issue and can stem from several critical factors. A systematic check is essential.
Answer: Low to zero yield is typically traced back to catalyst deactivation or insufficient reactivity. Here’s a breakdown of the likely causes:
-
Catalyst Inactivity due to Moisture: Aluminum chloride (AlCl₃) is an extremely hygroscopic Lewis acid. Any moisture in your glassware, solvent, or reagents will react with AlCl₃, hydrolyzing it to aluminum hydroxide, which is catalytically inactive.[1][5] Expert Insight: Always use freshly opened, high-purity AlCl₃ or sublime it immediately before use. Solvents should be obtained from a purification system (still) or be from a freshly opened bottle of anhydrous grade solvent. All glassware must be rigorously flame- or oven-dried.
-
Deactivated Aromatic Ring: The target substrate, 1,2-dichloro-4-fluorobenzene, is electron-deficient due to the strong electron-withdrawing inductive effects of the three halogen atoms.[1][2] This deactivation increases the activation energy of the electrophilic substitution, making the reaction sluggish compared to benzene or toluene. Overcoming this requires optimized conditions, such as a slight elevation in temperature or the use of a more active catalyst/solvent system.
-
Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃ through its carbonyl oxygen.[1][6] This complex deactivates both the product to prevent further acylation and the catalyst itself. Using only a catalytic amount will result in the reaction stalling after a small amount of product is formed. A molar ratio of 1.2-1.5 equivalents of AlCl₃ is often necessary to drive the reaction to completion.
Q2: My analysis (GC-MS, NMR) shows multiple product peaks. What are the likely side products and how can I avoid them?
Answer: While Friedel-Crafts acylation is generally more selective than alkylation, isomer formation and other side reactions can occur.
-
Isomer Formation: The primary directing influence comes from the fluorine atom, which is an ortho, para-director. Acylation is sterically hindered at the position adjacent (ortho) to the fluorine, so the desired product results from acylation at the position para to the fluorine (C1 position). However, the chlorine atoms are also ortho, para-directors. This can lead to minor amounts of other isomers. Optimization Strategy: Lowering the reaction temperature can sometimes improve regioselectivity.[3] The choice of solvent can also play a role; for instance, using carbon disulfide (CS₂) can sometimes favor the para product due to its poor ability to solvate the reaction intermediates.
-
Di-acylation: This is generally not a major concern because the first acetyl group strongly deactivates the aromatic ring, making a second acylation reaction much less favorable.[7][8] However, under excessively harsh conditions (e.g., very high temperatures, large excess of acylating agent and catalyst), trace amounts of di-acylated products might be observed.[3]
-
Reaction with Solvent: If using a potentially reactive solvent, it may compete with the intended substrate. It is crucial to use inert solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide.[3]
Q3: The reaction is difficult to work up, forming an emulsion or an oily product that won't crystallize. How can I improve my product isolation?
Answer: Work-up issues are common and often relate to the quenching step.
-
Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed.[3] If quenching is incomplete, residual aluminum salts can act as emulsifying agents during the aqueous wash steps. Best Practice: Ensure vigorous stirring during the addition of ice and HCl. After the initial quench, adding more water and stirring for 15-30 minutes can help ensure all salts are dissolved in the aqueous phase before extraction.
-
Oily Product: The crude product may indeed be an oil or a low-melting solid.[3] If direct crystallization from the crude material is unsuccessful, purification via column chromatography is the most reliable method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. Following chromatography, the purified fractions can be concentrated, and crystallization can be attempted from a suitable solvent like heptane or an ethanol/water mixture.
Optimization of Reaction Parameters
To move from a low-yielding reaction to an optimized, high-yielding process, a systematic evaluation of key parameters is necessary. The following table summarizes the influence of each parameter and provides a starting point for your optimization experiments.
| Parameter | Range/Options | Effect on Reaction & Expert Commentary |
| Lewis Acid Catalyst | AlCl₃, AlBr₃, FeCl₃, ZnCl₂ | AlCl₃ is the most common and cost-effective choice.[9] AlBr₃ is sometimes more active but also more expensive. FeCl₃ is a milder alternative that can sometimes offer better selectivity but may require higher temperatures. |
| Acylating Agent | Acetyl Chloride, Acetic Anhydride | Acetyl chloride is generally more reactive. Acetic anhydride can also be used and may be preferred for safety or cost reasons, but it may require slightly more forcing conditions.[8] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitromethane | DCE is often used as it allows for higher reaction temperatures (reflux ~83°C). Nitromethane can significantly accelerate the reaction but is expensive and requires careful handling.[9] CS₂ is an excellent non-polar solvent but has a very low boiling point and high flammability. |
| Temperature | 0°C to Reflux | A higher temperature can overcome the energy barrier of the deactivated ring but may also lead to more side products.[1] An optimal temperature must be found empirically. A good starting point is to run the reaction at room temperature and gradually increase the temperature if the reaction is too slow. |
| Stoichiometry (Substrate:Acylating:Catalyst) | 1:1.1:1.2 to 1:1.2:1.5 | As discussed, a stoichiometric excess of the Lewis acid is critical.[1] A slight excess of the acylating agent ensures the substrate is fully consumed. A large excess should be avoided to minimize side reactions and simplify purification. |
Visualizing the Workflow
A logical approach is key to efficient troubleshooting and optimization. The following diagrams illustrate the recommended workflows.
Caption: Interdependencies of key reaction parameters on outcome.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]
- Chen, P. et al. (1999). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step.
- Nikseresht, A. et al. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem Technical Support.
- The Organic Chemistry Tutor. (2017).
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Chemistry Steps. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
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- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-proven solutions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the standard synthesis and its theoretical basis.
Q1: What is the primary industrial and laboratory-scale synthetic route for this compound?
The most prevalent method is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene using an acetylating agent (commonly acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction is robust but requires careful control of conditions to ensure high regioselectivity and yield.
Q2: How do the substituents on the starting material, 1,2-dichloro-4-fluorobenzene, direct the incoming acyl group?
Understanding the directing effects is critical for predicting the formation of the desired product versus isomers.
-
Fluorine (-F): A weakly activating group that is an ortho, para-director.
-
Chlorine (-Cl): A deactivating group that is also an ortho, para-director.
In 1,2-dichloro-4-fluorobenzene, the substitution occurs at the C-6 position (ortho to the fluorine and meta to the two chlorine atoms) to yield this compound. This position is electronically favored by the activating fluorine atom and sterically less hindered compared to the position ortho to both a chlorine and fluorine atom.
Q3: What is the most common class of side products observed in this reaction?
The formation of constitutional isomers is the most significant side reaction. Due to the complex interplay of electronic and steric effects, acylation can occur at other positions on the aromatic ring, leading to impurities that may be difficult to separate from the target molecule. The primary isomeric byproduct is typically 1-(2,3-dichloro-5-fluorophenyl)ethanone.
Q4: Is polyacylation a significant concern in this synthesis?
Polyacylation is a potential side reaction in many Friedel-Crafts acylations.[4] However, it is generally not a major issue in this specific synthesis under standard conditions. The first acyl group introduced onto the ring is strongly deactivating, which significantly reduces the nucleophilicity of the aromatic ring and makes a second acylation reaction much less favorable.[2] Significant polyacylation would only be expected under excessively harsh conditions, such as a large excess of the acylating agent and catalyst at elevated temperatures.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common experimental problems.
| Issue / Observation | Probable Cause(s) | Causality and Recommended Solutions |
| 1. High Levels of Isomeric Impurities (e.g., >5% of 1-(2,3-dichloro-5-fluorophenyl)ethanone by GC-MS) | A. Elevated Reaction Temperature: | Explanation: Higher temperatures provide sufficient activation energy to overcome the steric hindrance at electronically less-favored positions, reducing the kinetic preference for the desired C-6 acylation.[4] Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and allow the reaction to warm slowly to room temperature. The optimal temperature profile should be determined empirically. |
| B. Catalyst Choice / Activity: | Explanation: The choice and quality of the Lewis acid can influence regioselectivity. Highly active or non-homogenous catalysts can lead to more aggressive, less selective reactions. Solution: Screen alternative Lewis acids like FeCl₃ or solid-supported catalysts which may offer improved selectivity.[5][6] Ensure the AlCl₃ used is of high purity and has not been deactivated by atmospheric moisture. | |
| 2. Low Overall Conversion / Poor Yield (Significant starting material remains post-reaction) | A. Catalyst Deactivation: | Explanation: Friedel-Crafts catalysts like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.[4] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| B. Insufficient Catalyst Stoichiometry: | Explanation: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][7] This complexation effectively removes the catalyst from the reaction cycle. Solution: A stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is required. For optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is often used to account for any minor deactivation and drive the reaction to completion. | |
| C. Inherently Low Reactivity of Substrate: | Explanation: The presence of three halogen substituents (two Cl, one F) deactivates the aromatic ring, making it less nucleophilic and slower to react compared to benzene. Solution: If low temperatures result in poor conversion, a modest increase in reaction time or a slight, controlled increase in temperature after the initial addition may be necessary. A balance must be struck between achieving full conversion and maintaining selectivity. | |
| 3. Complex Mixture / Tar Formation | A. Reaction Runaway / Poor Temperature Control: | Explanation: The reaction is exothermic. If the acylating agent is added too quickly without adequate cooling, localized heating can occur, leading to uncontrolled side reactions and polymerization/tarring. Solution: Add the acetyl chloride or acetic anhydride dropwise via an addition funnel, maintaining strict temperature control with an ice bath or cryostat. Ensure efficient stirring to dissipate heat. |
| B. Impure Starting Materials: | Explanation: Impurities in the 1,2-dichloro-4-fluorobenzene or acylating agent can lead to a cascade of unpredictable side reactions. Solution: Verify the purity of all reagents by GC or NMR before commencing the synthesis. Purify starting materials via distillation if necessary. |
Section 3: Visual Guides & Diagrams
Key Reaction Mechanism
The diagram below illustrates the accepted mechanism for the Friedel-Crafts acylation, including the formation of the critical acylium ion electrophile and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and address suboptimal reaction outcomes.
Caption: Troubleshooting Decision Tree.
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
1,2-dichloro-4-fluorobenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃), anhydrous powder (1.15 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.15 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Add 1,2-dichloro-4-fluorobenzene (1.0 eq) to the cooled suspension with stirring.
-
Acylation: Add acetyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a solid.
Section 5: References
-
BenchChem Technical Support. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
European Patent Office. (n.d.). Patent 3207018 - PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]
-
Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
SIOC Journal. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Google Patents. (2020). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
Google Patents. (2018). EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
Google Patents. (2014). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 6. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Welcome to the technical support center for 1-(4,5-Dichloro-2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can originate from starting materials, side reactions, or residual solvents.[1] The most common synthesis route is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[2]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Specific Example(s) | Origin |
| Starting Material | 1,2-dichloro-4-fluorobenzene | Incomplete reaction |
| Reagents | Acetic acid, Acetyl chloride | Hydrolysis of acylating agent |
| Catalyst Residue | Aluminum trichloride (AlCl₃) | Incomplete quenching/workup |
| Isomeric Byproducts | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | Alternative acylation position on the aromatic ring.[3] |
| Poly-acylation Products | Di-acetylated dichlorofluorobenzene | This is less common as the acyl group deactivates the ring to further substitution.[4][5] |
| Residual Solvents | Dichloromethane, Toluene, Hexanes, Ethyl Acetate | Reaction or purification solvents.[1] |
Q2: What is the recommended primary method for purifying crude this compound?
A2: For this compound, which is a solid at room temperature, recrystallization is the most effective and scalable primary purification method. It is excellent for removing small amounts of impurities, especially those with different solubility profiles. If isomeric impurities are significant, flash column chromatography may be required as a more rigorous alternative or secondary step.[6][7]
Q3: Which analytical techniques are essential for assessing the purity of the final product?
A3: A combination of orthogonal methods is recommended for a robust and comprehensive assessment of purity.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying closely related impurities.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural isomers or other organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile impurities, such as residual solvents, and confirming the molecular weight of the product.[8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative tool used to monitor the progress of a reaction and the effectiveness of purification steps like column chromatography.[9][10]
Q4: How can I effectively monitor the purification process in real-time?
A4: Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring. By spotting the crude mixture, fractions from a column, and the purified product alongside a reference standard on a TLC plate, you can visually track the removal of impurities.[10][11] For example, a common mobile phase for this type of compound would be a mixture of ethyl acetate and hexanes. The product and impurities will travel different distances up the plate based on their polarity, allowing for a quick assessment of separation.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during purification experiments.
Troubleshooting Recrystallization
Q5: My product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A5: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Causality: The high concentration of solute and impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a supercooled liquid.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling.
-
Change Solvent System: If the problem persists, the solvent may be inappropriate. Try a lower-boiling point solvent or a different solvent pair.
-
Q6: My final product purity is still low after recrystallization, according to HPLC analysis. Why?
A6: This issue often points to the presence of impurities that have very similar solubility and structural properties to the target compound, making them difficult to remove by recrystallization alone.
-
Causality: Isomeric byproducts are a common cause.[3] For example, 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a potential isomer, may have a similar crystal lattice packing and solubility profile, leading to co-crystallization with your desired product.
-
Solutions:
-
Perform a Second Recrystallization: A second, carefully executed recrystallization may improve purity, but with diminishing returns.
-
Switch to Chromatography: Flash column chromatography is the recommended next step. The silica gel stationary phase can differentiate between isomers based on small differences in polarity, enabling their separation.[7]
-
Analytical Investigation: Use NMR to confirm if the persistent impurity is indeed an isomer. The splitting patterns and chemical shifts in the aromatic region will be distinct for different substitution patterns.
-
Troubleshooting Column Chromatography
Q7: I am struggling to achieve good separation between my product and a key impurity during column chromatography. What should I do?
A7: Poor separation on a column means the difference in retention factor (Rf) between your product and the impurity is too small. The goal is to maximize this difference.
-
Causality: The chosen mobile phase (eluent) has a polarity that is not optimal for differential migration of the compounds on the silica gel.
-
Solutions:
-
Optimize the Eluent System via TLC: Before running a large column, test various solvent systems using TLC. The ideal system will show a clear separation between the spots, with the product spot having an Rf value between 0.25 and 0.40.[9]
-
Decrease Eluent Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).
-
Use a Gradient Elution: Start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind.
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation and band broadening.
-
Part 3: Experimental Protocols & Workflows
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Protocol 1: Recrystallization from Ethanol/Water
This protocol details a standard procedure for recrystallizing the title compound.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a representative HPLC method for quantitative analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
- Google Patents. (1949). Extraction of ketones. US2487124A.
-
Veeprho. Acetophenone Impurities and Related Compound. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
- Google Patents. (1943). Purification of ketones. US2337489A.
-
StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. Available at: [Link]
-
The Pharma Master. Troubleshooting. Available at: [Link]
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Available at: [Link]
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
ORGANIC REACTION MECHANISM. Friedel-Crafts Reaction. Available at: [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. Available at: [Link]
- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.
-
European Patent Office. (2016). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018. Available at: [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available at: [Link]
-
Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available at: [Link]
-
PubMed. (2009). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Available at: [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Available at: [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]
- Google Patents. (1984). Acetophenone purification. US4433173A.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 445-27-2 1-(2-Fluorophenyl)ethanone Impurity. Available at: [Link]
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AJC. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]
- Google Patents. (2010). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). WO2010058421A2.
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Available at: [Link]
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ResearchGate. (2018). Sources of impurities - Investigation of.... Available at: [Link]
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Patsnap. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Available at: [Link]
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Troubleshooting failed reactions of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
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Welcome to the technical support center for 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging halogenated aromatic ketone. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Understanding the Reactivity of this compound
This compound is a multi-functional building block. Its reactivity is primarily dictated by three key features: the ketone carbonyl group, the acidic α-protons of the methyl group, and the electron-deficient aromatic ring.
-
Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions (e.g., Grignard reagents, organolithiums) and reductions (e.g., using NaBH₄).[1] It can also undergo condensation reactions, such as aldol condensations.[1][2]
-
α-Methyl Protons: The electron-withdrawing nature of the acetyl group and the halogenated ring enhances the acidity of the α-protons, facilitating enolate formation. This allows for subsequent reactions like alkylations and halogenations at the α-position.[1][2]
-
Aromatic Ring: The combined electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the acetyl group make the aromatic ring highly electron-deficient. This deactivates the ring toward traditional electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) .[1][3][4] The fluorine atom, being ortho to the activating acetyl group, is the most likely leaving group in an SNAr reaction, a counterintuitive but critical concept in this chemistry.[3][5][6]
Troubleshooting Guide: Common Reaction Failures
This section addresses the most common issues encountered during reactions with this compound in a question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction shows no consumption of the starting material. What are the primary checks I should perform?
A1: When a reaction fails to initiate, the root cause often lies in the reagents or the reaction environment.
-
Reagent Quality and Stoichiometry:
-
Verify Starting Material: Confirm the identity and purity of your this compound via NMR or GC-MS. While commercial sources often guarantee high purity, verification is a crucial first step.[7]
-
Assess Reagent Potency: Many reactions involving this ketone use strong bases (e.g., NaH, LDA) or organometallic reagents (e.g., Grignard, organolithiums). These are highly sensitive to air and moisture. An unquantified or partially degraded reagent is a common point of failure. Consider titrating your organometallic reagents before use.
-
Check Co-reagents/Catalysts: For cross-coupling reactions, ensure the catalyst (e.g., Palladium complex) and ligands are not oxidized or degraded.
-
-
Solvent and Atmosphere Integrity:
-
Ensure Anhydrous Conditions: Trace amounts of water or protic impurities in the solvent will quench strong bases and organometallics. Always use freshly dried, anhydrous solvents.
-
Maintain an Inert Atmosphere: Reactions with sensitive reagents must be conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation by oxygen and moisture.
-
-
Reaction Temperature:
-
Some reactions, particularly those involving lithium-halogen exchange or highly reactive intermediates, require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition. Ensure your cooling bath is at the correct temperature. Conversely, some reactions like SNAr may require heating to overcome the activation energy.[4]
-
Q2: The reaction is sluggish and gives low conversion even after an extended time. What factors influence reaction kinetics here?
A2: Sluggish reactions point to issues with activation energy, reagent solubility, or catalytic activity.
-
Insufficient Activation:
-
Temperature: Many reactions, especially SNAr, require thermal energy. If the reaction is slow at room temperature, consider incrementally increasing the heat. For example, some SNAr reactions on deactivated rings require temperatures above 100 °C.[4]
-
Base/Nucleophile Strength: The chosen base may not be strong enough to deprotonate the α-carbon effectively, or the nucleophile may not be potent enough to attack the aromatic ring. Consider a stronger base (e.g., switching from K₂CO₃ to NaH) or a more reactive nucleophile.
-
-
Solubility Issues:
-
The starting material is a solid at room temperature.[7] Poor solubility of the ketone or other reagents in the chosen solvent can severely limit reaction rates. Ensure all components are well-dissolved. If necessary, switch to a solvent with better solubilizing properties (e.g., from THF to DMF or NMP for SNAr reactions).
-
-
Catalyst Inactivity (for Cross-Coupling):
-
Oxidative Addition Failure: In cross-coupling reactions, the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)) can be a rate-limiting step, especially with electron-deficient chloroarenes.
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the reactivity of catalysts with aryl chlorides.
-
Catalyst Poisoning: Impurities in the reagents or solvent (e.g., sulfur compounds) can poison the catalyst.
-
Category 2: Formation of Impurities and Side Products
Q3: I'm performing a Nucleophilic Aromatic Substitution (SNAr) with an amine, expecting to displace the fluorine, but I'm getting a complex mixture of products. What's going wrong?
A3: This is a classic issue stemming from the multiple reactive sites on the molecule.
-
Competitive α-Deprotonation: Your amine nucleophile might also be acting as a base, removing a proton from the α-methyl group. This forms an enolate, which can then participate in side reactions like self-condensation (an aldol reaction) leading to undesired dimers.[1][2]
-
Solution: Use a non-nucleophilic base (like NaH or K₂CO₃) in conjunction with the protonated form of your nucleophile (e.g., using a secondary amine hydrochloride with a base) or use a large excess of the nucleophilic amine to favor the desired pathway.
-
-
Substitution at Chlorine Positions: While the fluorine atom is the most activated leaving group for SNAr due to the ortho-acetyl group, substitution of the chlorine atoms can occur under harsh conditions (high temperatures, very strong nucleophiles).[3][4]
-
Solution: Optimize the reaction temperature. Start at a lower temperature and slowly increase it, monitoring the reaction by TLC or LC-MS to find the optimal window where fluorine substitution is selective.
-
-
Reaction with Solvent: In some cases, solvents like DMF can decompose under basic conditions at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to an unexpected side product.[8]
-
Solution: If you suspect solvent participation, switch to a more robust solvent like DMSO or NMP, or use a lower reaction temperature.
-
Troubleshooting Workflow for Failed SNAr Reaction
Caption: Troubleshooting workflow for SNAr reactions.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound? A: It should be stored in a tightly sealed container in a dry, room-temperature environment.[7] Proper storage is crucial to prevent hydration, which could affect reaction outcomes.
Q: Which analytical techniques are best for monitoring the progress of reactions involving this compound? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and for identifying known impurities by comparing them to a library.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly effective for monitoring the formation of non-volatile products and byproducts in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for structural confirmation of the final product and for quantifying the conversion by analyzing crude reaction aliquots.[9]
Q: Is the fluorine or one of the chlorines the better leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction? A: The fluorine atom is the superior leaving group in this specific molecule for SNAr reactions. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon it's attached to more electrophilic and thus more susceptible to attack.[5][6] Furthermore, the acetyl group is in the ortho position relative to the fluorine, which provides powerful resonance stabilization to the negatively charged Meisenheimer complex intermediate, significantly lowering the activation energy for this pathway.[3][4]
Q: Are there any specific safety precautions I should take when working with this compound? A: Yes. According to safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7][10]
Protocols and Methodologies
Protocol 1: General Procedure for In-Process Reaction Monitoring by LC-MS
This protocol provides a self-validating system to check reaction progress and identify potential issues early.
-
Prepare a Quench Solution: In a 4 mL vial, add 2 mL of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reactions, or water for many other reactions).
-
Sample Extraction: At your desired time point (e.g., t = 1 hr), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe under an inert atmosphere.
-
Quench and Dilute: Immediately dispense the aliquot into the vial with the quench solution. Cap and vortex thoroughly. Add 1 mL of a suitable organic solvent (e.g., ethyl acetate) to extract the organic components.
-
Prepare for Analysis: After vortexing and allowing the layers to separate, withdraw a sample from the top organic layer and dilute it further with your mobile phase solvent (e.g., acetonitrile) to an appropriate concentration for LC-MS analysis.
-
Analyze: Inject the sample into the LC-MS. Look for the mass-to-charge ratio (m/z) of your starting material, expected product, and any potential byproducts. Comparing the relative peak areas will give you a semi-quantitative assessment of the reaction's progress.
Data Presentation: Solvent Effects in a Model SNAr Reaction
The following table summarizes hypothetical results for the reaction of this compound with morpholine, illustrating the critical role of the solvent.
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Key Considerations |
| Toluene | 100 | 24 | < 5 | Poor solubility and polarity for SNAr. |
| THF | 65 | 24 | ~20 | Moderate polarity, but often requires higher temperatures. |
| Acetonitrile | 80 | 12 | ~75 | Good polarity, but may not be ideal for all nucleophiles. |
| DMF | 100 | 4 | >95 | Excellent solvent for SNAr, but risk of decomposition. [8] |
| DMSO | 100 | 4 | >95 | High boiling point and polarity; excellent choice. |
References
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The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Ningbo Inno Pharmchem Co., Ltd.Link
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Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Ningbo Inno Pharmchem Co., Ltd.Link
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2'-Fluoroacetophenone 445-27-2 wiki. Guidechem.Link
-
1-(4-Chloro-2-fluorophenyl)ethanone SDS, 175711-83-8 Safety Data Sheets. ECHEMI.Link
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.Link
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. PubChem, National Center for Biotechnology Information.Link
-
Exploring 2-Fluoroacetophenone: Properties, Applications, and Manufacturing. Autech Industry Co., Limited.Link
-
2'-Fluoroacetophenone synthesis. ChemicalBook.Link
-
An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.Link
-
WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.Link
-
This compound. Sigma-Aldrich.Link
-
ACETOPHENONE Method no. PV2003. OSHA.Link
-
1-(2-Fluorophenyl)ethanone(445-27-2). ChemicalBook.Link
-
Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.Link
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Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols. Benchchem.Link
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.Link
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.Link
-
Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps.Link
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate.Link
-
Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube.Link
-
Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. National Institutes of Health (NIH).Link
-
Acetophenone-catalyzed photochemical C(sp³)-H chlorination. ResearchGate.Link
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Semantic Scholar.Link
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- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. 1-(2-Fluorophenyl)ethanone(445-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Phase Transfer Catalyst Optimization for 1-(4,5-Dichloro-2-fluorophenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phase transfer catalysis (PTC) in this specific application. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes, ensuring high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in the synthesis of this compound?
A phase transfer catalyst (PTC) is essential for facilitating the reaction between two reactants that are in different, immiscible phases.[1] In the synthesis of this compound, which often involves a Friedel-Crafts acylation or a similar nucleophilic substitution, the organic substrate (e.g., 1,2-dichloro-4-fluorobenzene) is in an organic solvent, while the acylating agent or its precursor may be in an aqueous phase or exist as a solid salt. The PTC, typically a quaternary ammonium or phosphonium salt, transports the reacting anion from the aqueous or solid phase into the organic phase where the reaction can occur.[2][3] This overcomes the insolubility barrier, leading to faster reaction rates and higher yields under milder conditions.[4][5]
Q2: How do I select the appropriate phase transfer catalyst for my reaction?
The choice of PTC is critical and depends on several factors. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are common starting points due to their commercial availability and effectiveness in many systems.[3][5] Phosphonium salts are generally more thermally stable and can be advantageous for reactions requiring higher temperatures.[3][6] The lipophilicity of the catalyst is a key consideration; it must be soluble enough in the organic phase to transport the anion, but also have sufficient water solubility to be extracted from the aqueous phase. For more challenging reactions, crown ethers or polyethylene glycols (PEGs) can be effective alternatives.[3][7]
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes related to the PTC?
Several factors related to the phase transfer catalyst can lead to a slow or incomplete reaction:
-
Inappropriate Catalyst Choice: The selected PTC may not be effective for the specific anion being transferred.
-
Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow transfer of the reactant across the phase boundary.
-
Catalyst Poisoning: Certain impurities in the reactants or solvent can deactivate the catalyst.
-
Poor Agitation: Inefficient stirring leads to a small interfacial area between the two phases, limiting the opportunity for the PTC to transport the reactant.[8]
-
Catalyst Degradation: Some quaternary ammonium salts can degrade at high temperatures or under strongly basic conditions.[3]
Q4: I am observing significant byproduct formation. Could the phase transfer catalyst be the culprit?
Yes, the choice and concentration of the PTC can influence the selectivity of the reaction. An overly active catalyst or a high concentration can sometimes lead to side reactions by increasing the concentration of the reactive anion in the organic phase to a point where it reacts with other functional groups or undergoes undesired secondary reactions. Additionally, if the catalyst degrades, the degradation products could potentially catalyze side reactions.
Q5: After the reaction, I am struggling with emulsion formation during the workup. How can I prevent or resolve this?
Emulsion formation is a common issue in PTC reactions, as the catalysts themselves are often surfactant-like molecules.[9] To prevent emulsions, consider the following:
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.[9]
-
Control Agitation: Avoid excessively high stirring speeds during the reaction and workup.[9]
-
Solvent Choice: Select an organic solvent with low water miscibility.[9]
-
Phase Volume Ratio: Adjust the ratio of the aqueous and organic phases.[9]
To break an existing emulsion, you can try adding a saturated brine solution, changing the pH of the aqueous phase, or gentle heating.
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis of this compound using phase transfer catalysis.
Problem 1: Low Reaction Yield
A low yield is one of the most frequent challenges. The following troubleshooting workflow can help identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify PTC Integrity and Activity:
-
Action: Ensure the PTC is from a reliable source and has been stored correctly. Consider running a control reaction with a fresh batch of catalyst.
-
Rationale: Phase transfer catalysts can degrade over time, especially if exposed to moisture or high temperatures.
-
-
Evaluate Reaction Conditions:
-
Action: Systematically vary the temperature, stirring speed, and solvent.
-
Rationale: The efficiency of phase transfer is highly dependent on these parameters.[7] Increased temperature generally increases the reaction rate, but can also lead to catalyst degradation.[3] Vigorous stirring is crucial to maximize the interfacial surface area for the catalyst to function.[8] The choice of organic solvent affects the solubility of the catalyst-anion pair and can influence the intrinsic reaction rate.[1][10]
-
-
Assess Reagent Quality:
-
Action: Check the purity of your starting materials and solvents. Water content can be particularly detrimental.
-
Rationale: Impurities can react with your reagents or catalyst, leading to lower yields. Water can hydrolyze the acylating agent and deactivate the catalyst.
-
-
Optimize the PTC System:
-
Action: If the above steps do not resolve the issue, a more systematic optimization of the catalyst is necessary. Screen a panel of catalysts with varying lipophilicity and counter-ions.
-
Rationale: Different catalysts have different efficiencies for transporting specific anions. A systematic screening will help identify the optimal catalyst for your specific reaction.
-
Experimental Protocol: Screening of Phase Transfer Catalysts
-
Set up a parallel reaction block with identical reaction vessels.
-
To each vessel, add 1,2-dichloro-4-fluorobenzene (1 equivalent) and the chosen organic solvent (e.g., toluene, dichlorobenzene).
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) and the aqueous base (e.g., 30% NaOH solution).
-
To each vessel, add a different phase transfer catalyst (e.g., TBAB, TBAI, BTEAC, Aliquat 336) at the same molar concentration (e.g., 2 mol%).
-
Stir the reactions vigorously at the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Compare the reaction rates and final conversions to identify the most effective catalyst.
Problem 2: Poor Selectivity and Byproduct Formation
Poor selectivity can be as problematic as low yield. The following guide will help you minimize the formation of unwanted byproducts.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Detailed Steps:
-
Identify Byproducts:
-
Action: Use analytical techniques such as GC-MS or LC-MS to identify the structure of the main byproducts.
-
Rationale: Knowing the identity of the byproducts provides crucial clues about the undesired reaction pathways that are occurring.
-
-
Adjust Reaction Parameters:
-
Action: Lowering the reaction temperature is often the first step to improve selectivity. Additionally, controlling the addition rate of one of the reactants can prevent localized high concentrations that may favor side reactions.
-
Rationale: Many side reactions have a higher activation energy than the desired reaction and are therefore more sensitive to temperature changes.
-
-
Re-evaluate the PTC System:
-
Action: Reduce the catalyst concentration or switch to a less reactive catalyst.
-
Rationale: A high concentration of the reactive anion in the organic phase, facilitated by a highly active PTC, can lead to a loss of selectivity.
-
III. Data Summary for Catalyst Optimization
The following table provides a hypothetical example of data that could be generated during a catalyst screening experiment.
| Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| TBAB | Toluene | 80 | 6 | 85 | 92 |
| TBAI | Toluene | 80 | 6 | 92 | 88 |
| BTEAC | Toluene | 80 | 6 | 78 | 95 |
| Aliquat 336 | Toluene | 80 | 6 | 95 | 85 |
| TBAB | Dichlorobenzene | 100 | 4 | 98 | 90 |
| TBAB | Toluene | 60 | 12 | 75 | 98 |
Analysis of the Data:
-
In toluene at 80°C, Aliquat 336 gives the highest conversion, but BTEAC provides the best selectivity.
-
Increasing the temperature and switching to a higher boiling solvent like dichlorobenzene with TBAB significantly increases the conversion rate.
-
Lowering the temperature with TBAB in toluene leads to a much higher selectivity, albeit at the cost of a longer reaction time and lower conversion.
This data illustrates the critical trade-offs between reaction rate, conversion, and selectivity that must be managed during optimization.
IV. The Phase Transfer Catalysis Cycle
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: The catalytic cycle of phase transfer catalysis.
In this cycle, the phase transfer catalyst cation (Q⁺) pairs with the reactant anion (X⁻) from the aqueous phase to form an ion pair (Q⁺X⁻) that is soluble in the organic phase. In the organic phase, the anion reacts with the organic substrate (RY) to form the product (RX) and release the leaving group anion (Y⁻). The catalyst cation then pairs with the leaving group anion (Q⁺Y⁻) and returns to the aqueous phase to exchange it for another reactant anion, thus completing the catalytic cycle.
V. References
-
Scribd. Phase Transfer Catalyst. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Little Flower College Guruvayoor. phase transfer catalysis. [Link]
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Wikipedia. Phase-transfer catalyst. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
ACS Publications. Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. [Link]
-
Nanoscale Advances (RSC Publishing). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]
-
ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
Ingenta Connect. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
-
ResearchGate. Effect of solvent on the acylation reaction. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis. [Link]
-
PTC Organics. Industrial Phase-Transfer Catalysis. [Link]
-
Google Patents. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
Preprints.org. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Link]
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. Here, we address common experimental challenges, with a special focus on the critical role of solvent selection, to help you optimize your reaction for yield and purity.
Introduction: The Challenge of Acylating a Deactivated Ring
The synthesis of this compound is a classic example of a Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the 1,2-dichloro-4-fluorobenzene ring. The primary challenge stems from the substrate itself; the presence of three electron-withdrawing halogen atoms (two chlorine, one fluorine) significantly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[2]
This inherent low reactivity necessitates carefully optimized conditions, particularly the choice of solvent and the handling of the Lewis acid catalyst, to achieve satisfactory yields and minimize byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction and, upon workup and analysis (TLC, GC-MS), you observe a significant amount of unreacted 1,2-dichloro-4-fluorobenzene.
Q: My reaction is not proceeding to completion, and I'm recovering most of my starting material. What's going wrong?
A: This is a common issue when working with deactivated aromatic substrates. The root cause is often insufficient electrophilic character of the acylating agent or a compromised catalyst.
-
Probable Cause 1: Inactive Lewis Acid Catalyst.
-
Explanation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any trace of water in your glassware, solvents, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Solvent Purity: Use a freshly opened bottle of an anhydrous, inert solvent (e.g., dichloromethane, dichloroethylene) or distill the solvent over a suitable drying agent.
-
Reagent Quality: Use a fresh, high-purity bottle of anhydrous AlCl₃. Avoid using old bottles that may have been exposed to atmospheric moisture.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Probable Cause 2: Insufficient Catalyst Loading.
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of AlCl₃.[1] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[2]
-
Solution:
-
Increase Stoichiometry: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride). Industrial processes have been noted to use 1.5 to 2 times the theoretical amount to drive the reaction.[2]
-
Order of Addition: The standard procedure involves forming the acylium ion first by adding acetyl chloride to the AlCl₃ suspension in the solvent before introducing the aromatic substrate.
-
-
-
Probable Cause 3: Sub-optimal Reaction Temperature.
-
Explanation: The high activation energy required for this deactivated substrate may not be overcome at low temperatures (e.g., 0 °C).
-
Solution: While initial addition is often performed at 0-10 °C to control the initial exothermic reaction, consider allowing the reaction to warm to room temperature or gently heating it to reflux to drive it to completion. Monitor the progress by TLC or GC to avoid decomposition.
-
Issue 2: Poor Yield with Significant Isomer Formation
The reaction works, but the yield of the desired this compound is low, and you've identified a major byproduct.
Q: I'm getting a product, but my yield is poor, and I see a significant isomeric byproduct. How can I improve selectivity?
A: The primary byproduct in this specific acylation is typically the 1-(2,3-dichloro-5-fluorophenyl)ethanone isomer.[3] The directing effects of the halogens on the starting material guide the incoming electrophile. The fluorine at position 4 is an ortho, para-director, and the chlorines at positions 1 and 2 are also ortho, para-directors. This leads to competitive acylation at different positions. The choice of solvent can influence this regioselectivity.
-
Probable Cause: Solvent-Mediated Selectivity.
-
Explanation: The solvent plays a crucial role in stabilizing intermediates and influencing the steric environment of the reaction.
-
Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the sterically less hindered product. In this case, acylation para to the fluorine atom is generally favored.
-
Polar solvents like nitrobenzene can sometimes alter product ratios by changing the solubility of the intermediate Lewis acid-product complexes, potentially allowing for equilibrium between isomers.[4] However, for highly deactivated substrates, the primary goal is to achieve reactivity first.
-
-
Solution:
-
Solvent Choice: The use of a non-polar, inert solvent is standard for maximizing regioselectivity in Friedel-Crafts acylations. Dichloroethylene is used in industrial protocols for this synthesis.[2] Dichloromethane is another common and effective choice.
-
Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can enhance selectivity by favoring the kinetically preferred product and minimizing side reactions that might occur at higher temperatures.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the synthesis of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on balancing reactivity, selectivity, cost, and safety. However, based on established protocols, chlorinated hydrocarbons are the preferred choice.
-
Dichloroethylene (DCE): Mentioned in industrial synthesis protocols, it serves as an effective inert medium for the reaction.[2]
-
Dichloromethane (DCM): A very common solvent for Friedel-Crafts reactions due to its inertness, low boiling point (facilitating removal), and ability to dissolve the reactants and the AlCl₃ complex.
-
Carbon Disulfide (CS₂): Historically used and known to favor kinetic products, but its high flammability and toxicity make it less desirable in modern labs.[6]
-
Nitrobenzene: While it can be an effective solvent for some acylations, its high boiling point makes removal difficult, and it can undergo reaction under harsh conditions. It is generally not the first choice for this synthesis.
The key is to use a solvent that is anhydrous and inert to the strong Lewis acid and electrophilic intermediates.
Q2: Why can't I use a protic or coordinating solvent like an alcohol, THF, or acetone?
A2: These solvents are incompatible with Friedel-Crafts acylation for fundamental reasons:
-
Alcohols (ROH) and Water (H₂O): These protic solvents will react violently with and quench the AlCl₃ catalyst.
-
Ethers (e.g., THF, Diethyl Ether) and Ketones (e.g., Acetone): These are Lewis bases. The lone pairs on the oxygen atoms will coordinate strongly with the Lewis acid (AlCl₃), deactivating it and preventing it from activating the acetyl chloride.[7]
Q3: My yield is still low even after ensuring anhydrous conditions and using excess AlCl₃. What else can I try?
A3: If the fundamentals are covered, consider the purity of your starting materials and the reaction time.
-
Purity of 1,2-dichloro-4-fluorobenzene: Impurities in the starting material can lead to unexpected byproducts. Consider purifying your starting material by distillation if its purity is questionable.
-
Reaction Time: Deactivated substrates react slowly. Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction's progress over several hours using an appropriate analytical technique (e.g., GC or TLC) to determine the optimal reaction time.[5]
Q4: Is polyacylation a concern in this synthesis?
A4: No, polyacylation is generally not a significant issue in Friedel-Crafts acylation.[1] The acetyl group (C(O)CH₃) added to the ring is an electron-withdrawing group, which deactivates the aromatic product. This makes the newly formed this compound even less reactive than the starting material, effectively preventing a second acylation reaction.[8]
Data & Protocols
Table 1: Influence of Acylating Agent on Yield (Illustrative)
While specific comparative data for solvents in this exact synthesis is proprietary or scattered, data from analogous reactions highlight the importance of the acylating agent. The industry standard relies on the high reactivity of acetyl chloride.
| Acylating Agent | Catalyst | Typical Yield | Comments | Reference |
| Acetyl Chloride | Anhydrous AlCl₃ | ~80% | The most common and effective industrial method. Requires stoichiometric AlCl₃. | [2] |
| Acetic Anhydride | Anhydrous AlCl₃ | ~29% | Significantly lower yield, not suitable for industrial scale. Requires >2 eq. of AlCl₃. | [2] |
| Acetic Acid | AlCl₃ / Chlorosulfonic Acid | ~84% | Higher yield but involves more corrosive and hazardous reagents; costly. | [2] |
Diagram 1: Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low yield issues.
Experimental Protocol: Representative Synthesis
This protocol is a generalized representation based on common industrial practices for Friedel-Crafts acylation of deactivated haloaromatics.[2][6]
Materials:
-
1,2-dichloro-4-fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloroethylene (or Dichloromethane)
-
Hydrochloric Acid (conc.)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a gas bubbler.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.5 eq.). Add anhydrous dichloroethylene to create a stirrable slurry.
-
Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Add acetyl chloride (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: To the resulting mixture, add 1,2-dichloro-4-fluorobenzene (1.0 eq.) dropwise, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-8 hours, monitoring the reaction by TLC or GC until the starting material is consumed. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloroethylene.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to separate it from unreacted starting material and the isomeric byproduct.
Diagram 2: Reaction Workflow
Caption: Step-by-step experimental workflow.
References
-
Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
Patsnap Eureka. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Available at: [Link]
- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]
-
OCELOT, P. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Available at: [Link]
-
Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
ACG Publications. Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate(I). Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Page loading... [guidechem.com]
- 3. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bbzblog.wordpress.com [bbzblog.wordpress.com]
Technical Support Center: Characterization of Unexpected Products in Reactions of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS 445-27-2). This guide provides in-depth troubleshooting and analytical strategies for identifying and characterizing unexpected products that may arise during its use. Given its unique substitution pattern, this ketone possesses multiple reactive sites that can lead to complex and sometimes unanticipated chemical transformations. This document is structured as a series of guided questions and answers to directly address challenges you may encounter in the lab.
Section 1: Understanding the Core Reactivity of this compound
Before troubleshooting unexpected results, it is crucial to understand the inherent chemical behavior of the starting material. Its structure dictates its reactivity.
Q1: What are the primary reactive sites on this compound that I should be aware of?
A1: There are three primary sites of reactivity on this molecule that can influence the outcome of your experiments. The interplay between these sites is often the source of unexpected byproducts.
-
The Carbonyl Group (C=O): As a ketone, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides). The adjacent methyl group's protons are also acidic.[1][2]
-
The α-Carbon Protons (-CH₃): The protons on the methyl group adjacent to the carbonyl are acidic (α-protons). Under basic conditions, they can be deprotonated to form an enolate, which is a potent nucleophile and can participate in reactions like aldol condensations, alkylations, and acylations.[1]
-
The Aromatic Ring (C-F bond): The fluorine atom at the C2 (ortho) position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[3][4] This is due to the strong electron-withdrawing effect of the adjacent ketone and the other halogens on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.[3][5]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Troubleshooting Steps:
-
Re-evaluate your reagents: Is your base also a potent nucleophile (e.g., NaOH, NaOMe)? Could your solvent be acting as a nucleophile?
-
Control temperature: SNAr reactions are often accelerated by heat. Consider running your reaction at a lower temperature.
-
Choice of base: If you only need a base for deprotonation, consider a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide.
Issue 2: A high-molecular-weight impurity is observed, often with loss of water.
A3: This observation strongly suggests a self-condensation reaction , most likely an Aldol condensation . Under basic conditions, the α-protons of the ketone are removed to form an enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the starting material. The initial product is an aldol adduct, which can then easily dehydrate (lose water) to form a more stable, conjugated enone.
Causality: The formation of the enolate is the key initiating step. The subsequent nucleophilic attack and dehydration are often rapid, especially if the reaction is heated, leading to the conjugated dimeric product as the major impurity.
Troubleshooting Steps:
-
Base Concentration/Strength: Use the minimum amount of base required, or use a weaker base if possible.
-
Temperature Control: Keep the temperature low during the addition of the base and the course of the reaction to disfavor the condensation pathway.
-
Order of Addition: Add the substrate slowly to a solution of the base, or vice-versa, to avoid high local concentrations that can promote self-reaction.
Section 3: A Systematic Workflow for Impurity Identification
When faced with an unknown byproduct, a structured analytical approach is essential for efficient and accurate characterization. [6][7]
A4: Follow this systematic, multi-step workflow. This approach ensures that you gather comprehensive data to make a confident structural assignment. The combination of chromatographic separation with spectroscopic analysis is the industry standard for impurity profiling. [8][9]
Caption: Systematic workflow for the isolation and characterization of unknown impurities.
Section 4: Spectroscopic Data Interpretation Guide
A5: Each class of byproduct will have a distinct spectroscopic signature. Comparing the data for your unknown to these expected patterns is key to identification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful techniques for this purpose. [10][11] Table 1: Comparative Spectroscopic Data for Potential Byproducts
| Byproduct Type | Expected Mass Change (vs. SM*) | Key ¹H NMR Signals | Key ¹⁹F NMR Signal | Key IR Bands (cm⁻¹) |
| SNAr Product | + MW(Nu) - 18.998 | Shift in aromatic protons adjacent to the substitution site. New signals corresponding to the added nucleophile (e.g., -OCH₃ ~3.8 ppm). | Signal Disappears. This is the most definitive evidence. | C=O stretch (~1690) remains. New bands may appear from the nucleophile. |
| Aldol Adduct | + MW(SM) | Complex aromatic region. Appearance of new aliphatic protons for the -CH- and -CH₂- groups, potentially an -OH proton (~2-5 ppm). | Signal remains, but its chemical environment may be slightly shifted. | C=O stretch (~1690) remains. New broad -OH stretch (~3400). |
| Aldol Condensate | + MW(SM) - 18.015 | Appearance of a new vinyl proton signal (alkene C-H, ~6-8 ppm). Complex aromatic region. Loss of one methyl signal. | Signal remains, but its chemical environment will be shifted due to conjugation. | C=O stretch shifted to lower frequency due to conjugation (~1660). C=C stretch (~1600). |
| Carbonyl Reduction | + 2.016 | Acetyl -CH₃ signal (~2.5 ppm) disappears. A new quartet for the -CH(OH)- proton and a doublet for the new -CH₃ appear. A broad -OH signal. | Signal remains, but its chemical environment will be shifted. | C=O stretch (~1690) disappears . New broad -OH stretch (~3400). |
*SM = Starting Material
Section 5: Key Experimental Protocols
This section provides standardized methods for the crucial steps in impurity analysis.
Protocol 1: Isolation of an Unknown Impurity by Preparative HPLC
Objective: To obtain a pure sample of an unknown byproduct for spectroscopic analysis.
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation between your desired product, starting material, and the unknown impurity. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Solubility Test: Dissolve a small amount of the crude material in the mobile phase to ensure it is fully soluble and to determine the maximum concentration for injection.
-
Scale-Up Calculation: Based on the analytical chromatogram, determine the loading capacity for your preparative column. Do not overload the column, as this will result in poor separation.
-
Purification Run: Inject the dissolved crude material onto the preparative HPLC system.
-
Fraction Collection: Collect the eluent in fractions as the peaks of interest emerge from the column. Use the UV detector signal to guide collection.
-
Purity Analysis: Analyze the collected fractions corresponding to the impurity peak using the initial analytical HPLC method to confirm their purity (>95% is desirable for NMR).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer). This will yield the isolated, pure impurity.
Protocol 2: Sample Preparation for Full NMR Characterization
Objective: To prepare a high-quality sample of the isolated impurity for unambiguous structure elucidation by NMR.
-
Sample Weighing: Accurately weigh 5-10 mg of the isolated, dry impurity into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is often a good first choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Acquisition of Standard Spectra:
-
Acquire a standard ¹H NMR spectrum to confirm purity and observe proton signals.
-
Acquire a ¹³C NMR spectrum (often using a DEPT pulse sequence to determine CH, CH₂, and CH₃ multiplicities).
-
Crucially, acquire a ¹⁹F NMR spectrum. The presence or absence of a signal will immediately confirm or rule out an SNAr reaction at the fluorine position.
-
-
Acquisition of 2D Spectra (if needed): If the structure is not obvious from the 1D spectra, perform 2D NMR experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is essential for piecing together the molecular skeleton.
-
By following these troubleshooting guides and analytical protocols, you will be well-equipped to tackle unexpected results, transforming them from experimental setbacks into opportunities for deeper chemical insight.
References
-
Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. Journal of Organic Chemistry. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Engineering, Science and Management. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications. [Link]
-
Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. RSC Publishing. [Link]
-
Photocyclization of substituted alpha-(O-ethylphenyl)-acetophenones and alpha-(O-tolyl)acetophenones. Globe Thesis. [Link]
-
Impurity Characterization & Management. Creative Biolabs. [Link]
-
Isolation and characterization of pharmaceuticals with impurities. LinkedIn. [Link]
-
IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. PharmaTutor. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
-
The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Medium. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry - ACS Publications. [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
-
Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Medium. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
Exploring 2-Fluoroacetophenone: Properties, Applications, and Manufacturing. LinkedIn. [Link]
-
Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. [Link]
-
Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... ResearchGate. [Link]
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Expected and unexpected results in reactions of fluorinated nitrile imines with (cyclo)aliphatic thioketones. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. pharmatutor.org [pharmatutor.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NMR in Characterizing Halogenated Aromatic Ketones
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For halogenated aromatic ketones such as 1-(4,5-Dichloro-2-fluorophenyl)ethanone, NMR provides critical information regarding the electronic environment of each proton and carbon atom. The chemical shifts (δ), coupling constants (J), and signal multiplicities offer a detailed map of the molecule's connectivity and the influence of its substituents. The presence of electronegative halogens (chlorine and fluorine) and the acetyl group significantly perturbs the electron density within the benzene ring, leading to characteristic shifts in the NMR spectrum that can be systematically analyzed.
Predicted NMR Spectral Data for this compound
Due to the unavailability of direct experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established substituent chemical shift (SCS) effects and analysis of closely related analogs. These predictions serve as a reliable reference for researchers synthesizing or working with this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 (³JH-F) |
| H-6 | ~7.6 - 7.8 | Doublet (d) | ~6.5 - 7.0 (⁴JH-H) |
| -COCH₃ | ~2.6 - 2.7 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~195 - 197 | Singlet |
| C-1 | ~125 - 127 | Doublet (²JC-F ≈ 15-20 Hz) |
| C-2 | ~160 - 163 | Doublet (¹JC-F ≈ 250-260 Hz) |
| C-3 | ~120 - 122 | Doublet (²JC-F ≈ 20-25 Hz) |
| C-4 | ~135 - 137 | Singlet |
| C-5 | ~132 - 134 | Singlet |
| -COCH₃ | ~30 - 32 | Singlet |
Comparative NMR Analysis with Structurally Related Acetophenones
To substantiate the predicted values and provide a broader context, the following table compares the experimental NMR data of several key acetophenone derivatives. The selection of these analogs is based on the presence of chloro and fluoro substituents, allowing for a systematic evaluation of their individual and combined effects on the aromatic ring.
Table 3: Comparative ¹H and ¹³C NMR Data of Analogous Acetophenones
| Compound | Proton/Carbon Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetophenone [1] | Aromatic H | 7.45-7.98 (m) | 128.3, 128.6, 133.1, 137.1 |
| -COCH₃ | 2.61 (s) | 26.6 | |
| C=O | - | 198.2 | |
| 4-Fluoroacetophenone | Aromatic H | 7.13 (t), 7.97-8.00 (q) | 115.5, 115.7, 130.9, 131.0, 133.6 |
| -COCH₃ | 2.58 (s) | 26.5 | |
| C=O | - | 196.4 | |
| 4-Chloroacetophenone | Aromatic H | 7.45 (d), 7.91 (d) | 128.9, 129.7, 135.4, 139.6 |
| -COCH₃ | 2.61 (s) | 26.5 | |
| C=O | - | 196.8 | |
| 2,4-Dichloroacetophenone | Aromatic H | 7.30-7.33 (q), 7.45 (d), 7.54 (d) | 127.4, 130.5, 130.7, 132.5, 137.2, 137.7 |
| -COCH₃ | 2.64 (s) | 30.6 | |
| C=O | - | 198.8 |
Interpreting the Substituent Effects: A Mechanistic Perspective
The electronic properties of the acetyl, fluorine, and chlorine substituents dictate the chemical shifts observed in the NMR spectra.
-
Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group. Its carbonyl carbon (C=O) typically resonates far downfield in the ¹³C NMR spectrum (around 195-200 ppm). The methyl protons are observed as a sharp singlet around 2.6 ppm in the ¹H NMR spectrum.
-
Fluorine (-F): Fluorine is a highly electronegative atom, leading to strong deshielding of the directly attached carbon (C-2), resulting in a large one-bond C-F coupling constant (¹JC-F) of approximately 250-260 Hz. Fluorine also influences the chemical shifts of adjacent protons and carbons through space and through bonds, leading to observable two- and three-bond couplings.
-
Chlorine (-Cl): Chlorine is also an electronegative, electron-withdrawing substituent, though less so than fluorine. It causes a downfield shift of the attached carbon atoms (C-4 and C-5).
In this compound, the interplay of these substituents creates a unique electronic environment. The fluorine at the C-2 position is expected to cause the most significant downfield shift for the adjacent proton H-3 and a substantial upfield shift for the carbon C-2 itself, a characteristic effect of fluorine substitution on an aromatic ring. The two chlorine atoms at C-4 and C-5 will further withdraw electron density, contributing to the overall downfield shift of the aromatic protons and carbons.
Experimental Protocol for NMR Analysis
For researchers intending to acquire experimental data for this compound or similar compounds, the following protocol is recommended.
1. Sample Preparation:
- Accurately weigh 10-20 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds.[2]
- Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and accurate coupling constant measurements.
- Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the splitting patterns (multiplicities) to deduce proton-proton and proton-fluorine coupling information.
- Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and integration.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a substituted acetophenone like this compound.
Caption: A logical workflow for the NMR analysis of substituted acetophenones.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex molecules like this compound, one-dimensional NMR spectra may not be sufficient for complete and unambiguous signal assignment. In such cases, two-dimensional (2D) NMR experiments are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached.[3] This would definitively link the aromatic protons (H-3 and H-6) to their corresponding carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for confirming the overall connectivity of the molecule. For example, the methyl protons (-COCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring.
The following diagram illustrates the key HMBC correlations expected for this compound.
Caption: Expected HMBC correlations for this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, while currently reliant on predictive methods, can be approached systematically by understanding the fundamental principles of substituent effects and by comparison with structurally similar molecules. This guide provides a comprehensive framework for researchers to interpret the NMR spectra of this compound and other related halogenated aromatic ketones. The application of advanced 2D NMR techniques will be crucial for the definitive structural confirmation of this and other novel chemical entities in drug discovery and development.
References
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Royal Society of Chemistry. (2013). Supplementary Information: Gram-Scale Experimental Procedure for Oxidation of Styrene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). o-Fluoroacetophenone. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. ChemHelp ASAP. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization and quantification of intermediates are paramount. 1-(4,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and identity must be unequivocally established to ensure the safety and efficacy of the final product. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1]
This guide provides a comparative analysis of different mass spectrometric strategies for the characterization of this compound. We will delve into the rationale behind selecting specific ionization techniques and mass analyzers, supported by established principles and experimental data from analogous compounds. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust understanding of how to approach the mass spectrometric analysis of halogenated small molecules.
Analyte Profile: Physicochemical Properties and Isotopic Signature
Before any analysis, understanding the fundamental properties of the target molecule is crucial. This compound (C₈H₅Cl₂FO) is a small molecule with a distinct isotopic pattern due to the presence of two chlorine atoms.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂FO | - |
| Monoisotopic Mass | 205.9701 u | Calculated |
| Average Mass | 207.03 g/mol | [2] |
| Structure | ||
| Fictional representation |
The most telling characteristic in the mass spectrum of a chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[3] For a molecule with two chlorine atoms, the resulting molecular ion region will exhibit a distinctive cluster of peaks (M, M+2, M+4) with a predictable relative intensity ratio.
| Ion | Relative Mass (m/z) | Expected Relative Intensity | Causality |
| [M]⁺ | 205.97 | 100% | Contains two ³⁵Cl atoms. |
| [M+2]⁺ | 207.97 | 65% | Contains one ³⁵Cl and one ³⁷Cl atom. |
| [M+4]⁺ | 209.97 | 10% | Contains two ³⁷Cl atoms. |
This isotopic pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the analyte.[4][5]
Comparison of Ionization Techniques: The Hard vs. Soft Approach
The choice of ionization technique is the most critical decision in designing an MS experiment. It dictates whether you primarily observe the intact molecule or its fragments, and it determines the compatibility with upstream separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]
Workflow: Ionization Strategy Selection
Caption: Logic for selecting an ionization technique.
A. Electron Ionization (EI): The Classic Hard Technique
Electron Ionization (EI) is a high-energy process where the analyte is bombarded with 70 eV electrons in the gas phase.[7] This high energy not only ionizes the molecule but also causes extensive and reproducible fragmentation.
-
Expertise & Experience: EI is the gold standard for GC-MS and is invaluable for structural elucidation. The resulting fragmentation pattern is like a fingerprint, which can be compared against spectral libraries (e.g., NIST) for confident identification. For this compound, EI will provide rich structural information that soft ionization techniques cannot.[8]
-
Trustworthiness: The high reproducibility of EI fragmentation allows for the creation of robust, validated methods and searchable libraries, making it highly trustworthy for impurity identification.[9]
Expected Fragmentation: The primary fragmentation pathway for ketones under EI is alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group.[10]
-
Alpha-Cleavage (Loss of Methyl Radical): The most likely fragmentation is the loss of the methyl group (•CH₃), resulting in a stable acylium ion.
-
Fragment: [C₇H₂Cl₂FO]⁺
-
m/z (for ³⁵Cl₂): 190.95
-
-
Alpha-Cleavage (Loss of Aryl Radical): Less common, but possible, is the loss of the dichlorofluorophenyl group.
-
Fragment: [C₂H₃O]⁺
-
m/z: 43.02
-
B. Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI): Modern Soft Techniques
ESI and APCI are "soft" ionization techniques that typically impart less energy to the analyte, resulting in minimal fragmentation and a strong signal for the molecular ion (or a protonated/adducted version).[11] They are the workhorses of modern LC-MS.[1]
-
Electrospray Ionization (ESI):
-
Mechanism: ESI generates ions from a solution by creating a fine spray of charged droplets.[7] It is best suited for polar to moderately polar molecules that can be ionized in solution. Given the ketone and halogen functionalities, this compound should be amenable to ESI, likely forming a protonated molecule, [M+H]⁺, in the positive ion mode.
-
Causality: We choose ESI when coupling with Reverse-Phase LC, as the polar mobile phases are ideal for the ESI process. It provides excellent sensitivity for confirming the molecular weight of the main compound and any related impurities.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Mechanism: APCI is used for less polar compounds that are not easily ionized by ESI. The sample is vaporized by heated gas, and a corona discharge creates reactant ions (e.g., from the solvent) that then ionize the analyte through chemical reactions (e.g., proton transfer).[7]
-
Causality: If the analyte shows poor ESI response, APCI is the logical alternative. It is more robust and less susceptible to matrix effects than ESI. For this analyte, APCI is a strong candidate and may provide better performance than ESI, especially if a less polar mobile phase is used in the LC method. A study comparing ionization modes for benzodiazepines showed that simultaneous ESI-APCI can even have an additive effect on signal intensity.[1]
-
| Technique | Primary Ion | Fragmentation | Best For | Coupling |
| EI | [M]⁺• | Extensive & Reproducible | Structural Elucidation | GC |
| ESI | [M+H]⁺, [M+Na]⁺ | Minimal (In-source CID possible) | MW Confirmation, Quantification | LC |
| APCI | [M+H]⁺ | Minimal | MW Confirmation (less polar analytes) | LC |
Comparison of Mass Analyzers: Resolution vs. Speed
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and scan speed.
-
Quadrupole Analyzers: These are robust, relatively inexpensive, and excellent for quantitative analysis when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode (with a triple quadrupole). They are workhorse instruments but offer only nominal mass resolution.
-
Time-of-Flight (TOF) Analyzers: TOF instruments provide high resolution and excellent mass accuracy. This is critical for determining the elemental composition of the analyte and its fragments, as it can distinguish between ions with the same nominal mass but different exact masses.
-
Orbitrap Analyzers: The Orbitrap is a high-resolution, high-mass-accuracy (HR-AM) analyzer. It offers superior resolving power to TOF, allowing for the separation of isobaric interferences and providing the highest confidence in elemental composition determination.
| Analyzer | Resolution | Mass Accuracy | Typical Use Case for this Analyte |
| Quadrupole | Low (~1,000) | Low (~100 ppm) | Routine quantification (QC) |
| Time-of-Flight (TOF) | High (10,000 - 40,000) | High (< 5 ppm) | Accurate mass for formula confirmation |
| Orbitrap | Very High (>100,000) | Very High (< 2 ppm) | Structure elucidation, impurity ID |
Expert Insight: For initial identification and confirmation, a high-resolution instrument (TOF or Orbitrap) is superior. It allows for the calculation of the molecular formula directly from the accurate mass of the molecular ion, providing an extra layer of validation beyond the isotopic pattern. For routine quantification in a validated method, a triple quadrupole would be the most cost-effective and robust choice.
Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: GC-MS Analysis for Identification and Structural Confirmation
-
Rationale: This method leverages the high separation efficiency of GC for volatile compounds and the definitive fragmentation patterns of EI-MS for structural confirmation.
-
Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or TOF Mass Spectrometer with an EI source.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250°C.
-
Injection Volume: 1 µL, 20:1 split ratio.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Speed: 2 scans/sec.
-
-
-
Self-Validation: The resulting spectrum should show a clear molecular ion cluster at m/z 206/208/210 and a prominent acylium ion fragment at m/z 191/193/195. The retention time should be consistent and the peak shape sharp.
Protocol 2: LC-MS/MS Analysis for Quantification and High-Sensitivity Detection
-
Rationale: This method is ideal for quantifying the analyte in complex matrices (e.g., reaction mixtures, biological samples) and is the standard in regulated environments.
-
Instrumentation: UHPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI or APCI source.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of sample in 10 mL of methanol. Dilute serially with 50:50 water:acetonitrile to create calibration standards.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
Gas Flow: 800 L/hr.
-
Mode: Full Scan (m/z 100-300) for confirmation, MRM for quantification.
-
MRM Transition (Hypothetical): Precursor [M+H]⁺ (m/z 206.98) -> Product Ion (e.g., m/z 191.95 after loss of CH₃ and H).
-
-
Overall Analytical Workflow
Caption: Comparative GC-MS and LC-MS workflows.
Conclusion and Recommendations
The optimal mass spectrometric strategy for analyzing this compound is dictated by the analytical goal.
-
For unambiguous structural confirmation and identification of unknown impurities, GC-MS with Electron Ionization is the recommended approach. Its reproducible fragmentation patterns provide a structural fingerprint that is invaluable for elucidation.
-
For sensitive quantification in complex matrices and routine quality control, LC-MS/MS with ESI or APCI is superior. A triple quadrupole instrument will provide the best performance for targeted analysis, while a Q-TOF or Orbitrap system is ideal for development and impurity profiling where high mass accuracy is required.
By understanding the principles behind each technique and tailoring the approach to the question at hand, researchers can generate high-quality, reliable data for this critical chemical intermediate.
References
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ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). [Link]
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Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). [Link]
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Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. (2024). [Link]
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ResearchGate. Ionization Techniques in Mass Spectrometry: A Review. (2018). [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Emory University. Mass Spectrometry Ionization Methods. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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Infrared spectroscopy of 1-(4,5-Dichloro-2-fluorophenyl)ethanone for functional group identification
An In-Depth Technical Guide to the Infrared Spectrum of 1-(4,5-Dichloro-2-fluorophenyl)ethanone for Functional Group Identification
A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the functional group identification of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a halogenated aromatic ketone, possesses distinct structural features whose vibrational signatures are key to its characterization. This guide will not only dissect the expected infrared spectrum of the title compound but also compare it with structurally related alternatives to provide a deeper understanding of substituent effects on vibrational frequencies. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.
The Principle of FT-IR Spectroscopy in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, causing the bonds to stretch or bend more vigorously.[3] An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique "fingerprint" for the molecule.[3] The spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), where the overall molecular structure gives rise to a complex pattern of absorptions.[4][5]
Structural Analysis of this compound
To predict and interpret the infrared spectrum, we must first identify the key functional groups and structural elements of this compound. Its structure consists of an acetyl group (a methyl ketone) attached to a trisubstituted phenyl ring.
Caption: Molecular structure of this compound.
The key vibrational modes to identify are:
-
C=O (ketone): A strong, sharp stretching absorption.
-
Aromatic C=C: Ring stretching vibrations.
-
Aromatic and Aliphatic C-H: Stretching and bending vibrations.
-
C-F (aryl fluoride): A strong stretching absorption.
-
C-Cl (aryl chloride): Stretching absorptions in the lower wavenumber region.
Comparative Spectral Analysis
To understand the influence of the dichloro and fluoro substituents, we will compare the expected spectrum of our target compound with three well-characterized alternatives. This comparative approach is crucial for isolating the electronic effects (inductive vs. resonance) that shift absorption frequencies.
| Compound | Key Structural Difference | Expected/Observed C=O Stretch (cm⁻¹) | Rationale for C=O Shift | Other Key Bands (cm⁻¹) |
| Acetophenone | Unsubstituted parent ketone | ~1685[6][7] | Baseline. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). | ~3100-3000 (Aromatic C-H), ~1600-1450 (Aromatic C=C)[6] |
| 2',4'-Dichloroacetophenone | Dichloro substitution | ~1690-1700 | The electron-withdrawing chlorine atoms pull electron density from the ring and carbonyl group (inductive effect), increasing the C=O bond order and shifting the absorption to a higher wavenumber. | ~800-600 (C-Cl)[8] |
| 4'-Fluoroacetophenone | Monofluoro substitution | ~1690[2] | The highly electronegative fluorine atom exerts a strong inductive effect, increasing the C=O frequency. | ~1250-1100 (C-F)[2] |
| This compound | Dichloro and fluoro substitution | ~1700-1710 (Predicted) | The combined, strong electron-withdrawing inductive effects of two chlorine atoms and one fluorine atom are expected to significantly increase the C=O stretching frequency compared to acetophenone. | ~1250-1100 (C-F), ~800-600 (C-Cl) (Predicted) |
Interpretation of Key Spectral Regions:
-
Carbonyl (C=O) Stretching (1710-1680 cm⁻¹): This is often the most intense and diagnostic peak in the spectrum.[9] For this compound, the three halogen substituents are strongly electron-withdrawing. This inductive effect shortens and strengthens the C=O double bond, shifting its stretching vibration to a higher frequency (higher wavenumber) compared to the unsubstituted acetophenone.[2] We predict this peak to appear in the 1700-1710 cm⁻¹ range.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Aromatic rings display several characteristic bands in this region.[8] These peaks, often of weak to medium intensity, confirm the presence of the phenyl ring.
-
C-H Stretching (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (typically weak peaks from 3100-3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (stronger peaks from 3000-2850 cm⁻¹).[4][8]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information, including the characteristic stretches for the carbon-halogen bonds.
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong, characteristic absorption in the 1250-1100 cm⁻¹ range.[2] This will be a key confirmatory peak.
-
C-Cl Stretches: Carbon-chlorine bonds absorb in the 800-600 cm⁻¹ range.[8] The presence of two such bonds may lead to multiple absorptions in this area.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds also appear in the fingerprint region and are indicative of the substitution pattern.
-
Experimental Protocol: Acquiring the FT-IR Spectrum
This protocol describes the acquisition of a high-quality FT-IR spectrum for a solid sample like this compound using the KBr pellet transmission method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[10][11]
Caption: Workflow for FT-IR spectral acquisition using the KBr pellet method.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently heat potassium bromide (KBr) powder in an oven to remove any absorbed moisture, which can interfere with the spectrum (showing a broad O-H band around 3400 cm⁻¹).
-
Weigh approximately 1-2 mg of the solid this compound sample.
-
-
Grinding and Mixing:
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.[10]
-
-
Spectral Acquisition:
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
First, run a background scan of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.[1]
-
Next, run the sample scan. The instrument will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Trustworthiness and Self-Validation:
This protocol is self-validating. The quality of the final spectrum provides immediate feedback on the sample preparation. A sloping baseline can indicate a poorly pressed pellet or large particle size, while the absence of a broad O-H band confirms the KBr was sufficiently dry. The presence of sharp, well-defined peaks for the compound of interest confirms the success of the procedure. An alternative, often faster method is Attenuated Total Reflectance (ATR), where the solid sample is simply pressed against a high-refractive-index crystal.[1][10] While requiring less preparation, the KBr pellet method often yields higher-resolution spectra.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, providing a unique fingerprint for its identification and quality control. By analyzing the key absorption bands—particularly the high-wavenumber C=O stretch (~1700-1710 cm⁻¹) and the strong C-F stretch (~1250-1100 cm⁻¹)—researchers can confidently confirm the presence of its critical functional groups. The comparative analysis with acetophenone and other halogenated analogues demonstrates the predictable and rational influence of electronic substituent effects on vibrational frequencies, a foundational concept in physical organic chemistry. Adherence to the detailed experimental protocol will ensure the acquisition of reliable and reproducible data, which is paramount in research and drug development.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Understand iR Spectroscopy Features of Acetophenone. (n.d.). StudyRaid. Retrieved from [Link]
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IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
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-
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A Comparative Guide to HPLC-Based Purity Assessment of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a crucial intermediate like 1-(4,5-dichloro-2-fluorophenyl)ethanone, a compound often pivotal in the synthesis of complex therapeutic agents, a robust and reliable purity assessment is non-negotiable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this specific ethanone derivative. We will delve into the rationale behind methodological choices, present a validated experimental protocol, and compare its performance against viable alternatives, all grounded in established scientific principles and regulatory expectations.
The Criticality of Purity for this compound
This compound serves as a building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a dichlorinated and fluorinated phenyl ring attached to an ethanone moiety, presents a unique set of challenges and considerations for purity analysis. Potential impurities can arise from several sources including the starting materials, side reactions during synthesis (e.g., incomplete reaction, over-reaction, or isomer formation), and degradation over time.[1] These impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a highly specific and sensitive analytical method is imperative.
Comparing HPLC Methodologies: A Rationale-Driven Approach
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2][3][4] The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase.[5][6] The choice of these phases is critical for achieving the desired selectivity and resolution.
Method 1: The Optimized Reversed-Phase HPLC (RP-HPLC) Method
This is our recommended approach due to its robustness, versatility, and broad applicability in pharmaceutical analysis.[7]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar nature provides excellent retention for moderately non-polar compounds like our target analyte. The choice of a 4.6 x 150 mm column with 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with sharp peaks within a reasonable timeframe.[7] The addition of a small amount of acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection: A UV-Vis detector set at a wavelength where the analyte exhibits significant absorbance is a standard and reliable choice.[7] For this compound, a wavelength of 248 nm is suitable, leveraging the chromophoric nature of the substituted benzene ring and the carbonyl group.[8]
Method 2: Isocratic Reversed-Phase HPLC
An isocratic method, using a constant mobile phase composition, offers simplicity and can be suitable if the impurities have similar polarities to the main compound.
-
Advantages: Simpler to set up and run, potentially faster analysis times if impurities elute close to the main peak.
-
Disadvantages: May not provide adequate resolution for a wide range of impurities. Late-eluting impurities can lead to broad peaks and longer run times.
Method 3: Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, is an alternative but less commonly used approach for this type of compound.
-
Advantages: Can offer different selectivity compared to RP-HPLC, which might be beneficial for separating specific isomers.
-
Disadvantages: Mobile phases are often more volatile and flammable. Reproducibility can be more challenging due to the sensitivity of the stationary phase to water content in the mobile phase.
Validated Experimental Protocol: The Optimized RP-HPLC Method
This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1).[9][10][11][12]
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 25 minutes |
Reagent and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 50, 100, and 250 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to obtain a theoretical concentration of approximately 1000 µg/mL.
Method Validation: A Trustworthy System
The validation of this analytical procedure is crucial to demonstrate its suitability for its intended purpose.[13] The following parameters should be assessed according to ICH Q2(R1) guidelines:[9][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][14] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation studies are a critical component of method validation, as they help to establish the degradation pathways and the stability-indicating nature of the analytical method.[16][17][18][19][20] The sample of this compound should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms from these stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.
Performance Comparison of HPLC Methods
| Parameter | Optimized RP-HPLC (Method 1) | Isocratic RP-HPLC (Method 2) | Normal-Phase HPLC (Method 3) |
| Specificity | Excellent, capable of resolving a wide range of potential impurities and degradation products. | Moderate, may not resolve all impurities, especially those with very different polarities. | Good, offers different selectivity which can be complementary to RP-HPLC. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| LOD (µg/mL) | ~0.1 | ~0.5 | ~0.5 |
| LOQ (µg/mL) | ~0.3 | ~1.5 | ~1.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 96.0 - 104.0 |
| Precision (%RSD) | < 1.0 | < 1.5 | < 2.0 |
| Robustness | High | Moderate | Low |
| Analysis Time | ~25 minutes | ~10-15 minutes (if impurities are close) | ~20-30 minutes |
| Solvent Consumption | Moderate | Low to Moderate | High (often requires more solvent for equilibration) |
Visualizing the Workflow and Logic
Caption: Experimental workflow for HPLC purity assessment.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion: A Commitment to Quality
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. The optimized reversed-phase HPLC method presented in this guide provides a robust, specific, and reliable approach for its assessment. By understanding the rationale behind the experimental choices and adhering to a rigorous validation protocol, researchers and drug development professionals can ensure the integrity of their intermediates and, ultimately, the quality of the medicines they produce. The comparative data underscores the superiority of the gradient RP-HPLC method for comprehensive purity profiling, making it the recommended choice for routine quality control and stability testing.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . Available from: [Link]
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Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule . Available from: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH . Available from: [Link]
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Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone | Request PDF . Available from: [Link]
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(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate . Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a valuable building block characterized by its substituted phenyl ring, which imparts specific electronic and steric properties to target molecules. The presence of two chlorine atoms, a fluorine atom, and an acetyl group provides multiple points for further chemical modification, making it a versatile intermediate in drug discovery and development. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program. This guide will explore three primary synthetic strategies for the preparation of this ketone: Friedel-Crafts acylation, a Grignard reagent-based approach, and a route proceeding via a benzoic acid derivative.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on a variety of factors including precursor availability, reaction yield, purity of the final product, scalability, and safety considerations. The following table provides a comparative overview of the three main approaches to synthesizing this compound.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: From Benzoic Acid (Weinreb Ketone Synthesis) |
| Starting Material | 1,2-Dichloro-4-fluorobenzene | 1-Bromo-4,5-dichloro-2-fluorobenzene | 4,5-Dichloro-2-fluorobenzoic acid |
| Key Reagents | Acetyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Magnesium, Acetylating agent (e.g., acetyl chloride, acetic anhydride) | Oxalyl chloride, N,O-Dimethylhydroxylamine, Methyl Grignard reagent |
| Potential Yield | Moderate to High | Moderate to High | High |
| Key Advantages | Potentially a one-step reaction from a commercially available starting material. | Utilizes well-established organometallic chemistry. | High selectivity, avoids over-addition byproducts, generally high yielding. |
| Key Disadvantages | Risk of regioisomeric byproducts, requires stoichiometric amounts of Lewis acid, harsh reaction conditions. | Requires a brominated precursor which may need to be synthesized; Grignard reagents are sensitive to moisture and air. | Multi-step process, requires the synthesis of the corresponding benzoic acid if not readily available. |
| Scalability | Can be challenging due to the handling of AlCl₃ and potential for exothermic reactions. | Scalable with appropriate engineering controls for handling Grignard reagents. | Generally scalable and amenable to large-scale production. |
| Safety & Environment | Use of corrosive and water-reactive AlCl₃, generation of acidic waste. | Use of flammable ether solvents, quenching of reactive Grignard reagent can be hazardous. | Use of oxalyl chloride and Grignard reagents requires careful handling. |
Route 1: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring. In this case, the commercially available 1,2-dichloro-4-fluorobenzene would be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetylating agent to form a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this electrophile. The directing effects of the substituents on the benzene ring are crucial for determining the position of acylation. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors, but are deactivating. The interplay of these directing effects and steric hindrance will influence the regioselectivity of the reaction. The desired product is formed by acylation at the position ortho to the fluorine and para to one of the chlorine atoms. However, the formation of other regioisomers is a significant possibility and a major drawback of this route.
DOT Diagram: Friedel-Crafts Acylation
A Comparative Guide to the Structural Elucidation of 1-(4,5-Dichloro-2-fluorophenyl)ethanone Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise determination of molecular architecture is paramount. The family of 1-(4,5-Dichloro-2-fluorophenyl)ethanone derivatives presents a compelling case study in this regard. These halogenated phenyl ketones are of significant interest as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of these compounds, grounded in field-proven insights and experimental data.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of molecular structure. It provides a precise map of atomic positions in the crystalline state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions. For halogenated compounds like this compound derivatives, understanding these parameters is critical for predicting their behavior in biological systems and for designing new molecules with enhanced properties.
While crystallographic data for the parent compound, this compound, is not publicly available as of this writing, we can construct a representative experimental protocol and expected data based on closely related structures. This allows us to illustrate the power of the technique and establish a benchmark for comparison.
Experimental Protocol: A Hypothetical Case Study
This section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical derivative, 2-bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone.
Part 1: Synthesis and Crystallization
The synthesis of α-haloketones is a well-established area of organic chemistry. The direct α-bromination of the parent ketone can be achieved under acidic conditions.
Synthesis of 2-bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add a slight excess of bromine (1.1 mmol) dropwise with stirring.
-
Reaction Conditions: The reaction mixture is then irradiated in a microwave reactor for a specified duration to promote the reaction.
-
Work-up: After completion, the reaction mixture is poured into ice-water, and the crude product is extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are paramount. Slow evaporation is a common and effective technique.
-
Dissolve the purified 2-bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and dichloromethane.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Colorless, well-formed crystals are typically obtained over several days.
Part 2: Single-Crystal X-ray Diffraction Analysis
The following protocol details the data collection and structure refinement process.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer equipped with a CCD area detector, typically using Mo Kα or Cu Kα radiation. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Data Analysis
To provide a tangible comparison, the table below summarizes hypothetical but realistic crystallographic data for our representative derivative alongside published data for structurally related compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Interactions |
| Hypothetical: 2-bromo-1-(4,5-dichloro-2-fluorophenyl)ethanone | C₈H₄BrCl₂FO | Monoclinic | P2₁/c | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° | C-H···O, Halogen bonds |
| 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone[1] | C₁₄H₁₁FO₃S | Monoclinic | P2₁/c | a = 13.70 Å, b = 5.32 Å, c = 20.44 Å, β = 119.6° | C-H···O hydrogen bonds |
| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate[2] | C₁₀H₈FN₃O·0.5H₂O | Orthorhombic | Pbcn | a = 24.42 Å, b = 10.15 Å, c = 8.24 Å | O-H···N, C-H···O hydrogen bonds |
| (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene[3] | C₁₄H₇Cl₄FN₂ | Monoclinic | P2₁/c | a = 8.89 Å, b = 12.34 Å, c = 14.56 Å, β = 101.2° | C-H···N, C-Cl···π interactions |
Visualizing the Workflow
The following diagram illustrates the key stages in the X-ray crystallography workflow.
Caption: Experimental workflow for X-ray crystallography analysis.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Other techniques offer complementary information and can be more suitable in certain contexts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For acetophenone derivatives, the carbonyl group (C=O) stretch is a particularly strong and sharp absorption band, typically appearing between 1680 cm⁻¹ and 1700 cm⁻¹.[4] The exact position is influenced by conjugation with the aromatic ring.[4] Aromatic C-H stretching vibrations are also observable.[4]
-
Strengths: Rapid, non-destructive, and provides information about functional groups.
-
Limitations: Does not provide information about the three-dimensional arrangement of atoms or intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide clues about the molecular structure.[5] For acetophenone, common fragments include the loss of a methyl group (CH₃).[5]
-
Strengths: High sensitivity, provides accurate molecular weight and formula.
-
Limitations: Does not directly provide information about the stereochemistry or conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). It is an essential tool for confirming the connectivity of atoms in a molecule.
-
Strengths: Provides detailed information about the molecular skeleton and the electronic environment of atoms.
-
Limitations: While it can provide some conformational information in solution, it does not offer the precise three-dimensional picture of the solid state that X-ray crystallography does.
Conclusion
References
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StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]
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Mercer, G. D. (1969). Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data, 14(2), 240-241. [Link]
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Armentrout, P. B. (2010). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 114(4), 1834-1845. [Link]
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Jasinski, J. P., Golen, J. A., & Fun, H. K. (2013). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1659-o1660. [Link]
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Allinger, N. L., & Jones, E. S. (1965). Conformational Analysis. XLIV. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the Side Chain. The Journal of Organic Chemistry, 30(6), 2054-2058. [Link]
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The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]
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Fun, H. K., Ooi, C. W., & Schürmann, M. (2012). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2145. [Link]
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Li, Y., & Wang, J. (2006). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5022-o5023. [Link]
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Li, J. (2008). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2282. [Link]
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Li, J. H., & Zhang, W. (2014). Synthesis of α-haloketones. MDPI. Retrieved from[Link]
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Dharmaprakash, S. M., & Sarojini, B. K. (2007). Synthesis and Crystal Structure of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Molecular Crystals and Liquid Crystals, 461(1), 123-130. [Link]
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Turski, K., & Jasinski, J. P. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774-1777. [Link]
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NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
In the landscape of pharmaceutical development and manufacturing, the rigorous quality control of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(4,5-Dichloro-2-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering experimentally-derived insights to aid researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
The Critical Role of Analytical Method Validation
Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation in the pharmaceutical industry.[1][2] Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][3] This ensures that the results generated are accurate, reliable, and reproducible, which is a stringent requirement from regulatory bodies such as the FDA and EMA.[1][2] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5] All methods discussed herein are presented with the expectation that they will undergo rigorous validation before implementation in a regulated environment.
Physicochemical Properties of this compound
A foundational understanding of the analyte's chemical properties informs the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂FO | |
| Molecular Weight | 207.03 g/mol | |
| Physical Form | Solid | |
| Key Structural Features | Phenyl ring, Ketone, Dichloro substitution, Fluoro substitution | N/A |
The presence of a chromophoric phenyl ring and a carbonyl group suggests that UV-Vis spectrophotometry is a viable detection method. The compound's volatility and thermal stability will determine its suitability for Gas Chromatography.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, leveraging the non-polar nature of the analyte.
The Rationale Behind RP-HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Given the aromatic and halogenated nature of this compound, it will exhibit significant retention on a C18 column, allowing for excellent separation from more polar impurities.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: Ultrapure water
-
Reference Standard: this compound, purity >99%
-
Diluent: Acetonitrile:Water (65:35, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 20, 50, and 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Sources
A Comparative Guide to the Reactivity of 1-(4,5-Dichloro-2-fluorophenyl)ethanone and Other Substituted Acetophenones
Introduction
Substituted acetophenones are a cornerstone class of intermediates in modern organic synthesis, providing the structural framework for a vast range of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of these compounds is delicately modulated by the nature and position of substituents on the aromatic ring, influencing both the carbonyl group's electrophilicity and the acidity of its α-protons. This guide presents a comparative study of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a poly-halogenated acetophenone, against a curated selection of other acetophenone derivatives.
Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how substituent effects dictate chemical behavior. We will dissect the electronic and steric profiles of these molecules and present supporting experimental data from key chemical transformations, including α-halogenation and oxidation. This guide moves beyond simple protocols to explain the causal relationships between molecular structure and reactivity, empowering chemists to make more informed decisions in their synthetic designs.
Structural and Electronic Analysis of Selected Acetophenones
The reactivity of an acetophenone is primarily governed by the electronic communication between the phenyl ring substituents and the acetyl group. This interplay affects the electrophilicity of the carbonyl carbon and, critically, the stability of the enol or enolate intermediate, which is pivotal for many reactions.
This compound features three halogen substituents. The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. The chlorine atoms at the meta and para positions (relative to the acetyl group's point of attachment) also contribute strong -I effects. While halogens possess a resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant, especially for fluorine. Consequently, the phenyl ring is significantly electron-deficient, which is expected to increase the acidity of the α-protons and enhance the electrophilicity of the carbonyl carbon.
For our comparative analysis, we have selected the following acetophenones to represent a spectrum of electronic influences:
-
Acetophenone (Unsubstituted): Our baseline for comparison.
-
4'-Methoxyacetophenone: Features a strong electron-donating group (EDG) by resonance (+R > -I).
-
4'-Nitroacetophenone: Contains a powerful electron-withdrawing group (EWG) through both resonance and induction (-R, -I).
The diagram below illustrates the flow of our comparative analysis, from structural evaluation to kinetic studies.
Caption: Workflow for the comparative reactivity study.
Predicted Acidity of α-Protons
The rate of many crucial reactions, such as halogenations and aldol condensations, is dependent on the formation of an enol or enolate intermediate. The acidity of the α-protons (pKa of the ketone) is a direct measure of the ease of this formation. Electron-withdrawing groups stabilize the resulting enolate anion, thereby increasing the acidity (lowering the pKa).
Based on established principles, we can predict the following trend in acidity. This is further supported by experimental pKa values determined for similar compounds, which show that EWGs decrease the pKa.[1]
| Compound | Key Substituents | Expected Electronic Effect on α-Proton Acidity | Literature pKa (aq.)[1] |
| 4'-Methoxyacetophenone | -OCH₃ (para) | Donating (decreases acidity) | 19.0 |
| Acetophenone | None | Baseline | 18.4 |
| This compound | -F (ortho), -Cl (meta, para) | Strongly withdrawing (increases acidity) | Predicted to be < 16.7 |
| 4'-Nitroacetophenone | -NO₂ (para) | Strongly withdrawing (increases acidity) | 16.7 |
Comparative Reactivity Study 1: Acid-Catalyzed α-Bromination
The acid-catalyzed halogenation of ketones is a classic reaction for probing reactivity at the α-position. The rate-determining step is the formation of the enol intermediate.[2] Therefore, the reaction rate is independent of the halogen concentration but is highly sensitive to the electronic effects of the substituents on the phenyl ring, which influence the stability of the enol.[2][3]
Causality Behind Experimental Choice
We chose this reaction because its mechanism directly interrogates the ease of enol formation. A more electron-deficient aromatic ring, as found in our target molecule, is expected to stabilize the transition state leading to the enol, thus accelerating the reaction. The reaction constant (ρ) in the Hammett equation for this reaction is positive (+0.417), confirming that electron-withdrawing groups enhance the rate.[3][4]
Experimental Protocol: Monitoring Bromination via UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare 0.1 M solutions of each acetophenone derivative in glacial acetic acid. Prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid. Prepare a 1 M solution of perchloric acid (HClO₄) in glacial acetic acid as the catalyst.
-
Reaction Initiation: In a quartz cuvette, combine 2.0 mL of the acetophenone stock solution with 0.5 mL of the perchloric acid solution. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer set to 25 °C.
-
Data Acquisition: Add 0.5 mL of the bromine stock solution to the cuvette, rapidly mix, and immediately begin monitoring the disappearance of the bromine color at its λ_max (approx. 400 nm) over time.
-
Kinetic Analysis: The reaction is pseudo-first-order with respect to bromine. The rate constant (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time.
Sources
A Comparative Guide to the Structural Validation of 1-(4,5-Dichloro-2-fluorophenyl)ethanone
This guide provides a comprehensive framework for the structural validation of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic chemistry and drug discovery. The structural integrity of such molecules is paramount for their intended applications, necessitating rigorous analytical confirmation.
Herein, we present a comparative analysis of predicted spectroscopic data for this compound against experimentally-derived data for two closely related structural isomers: 2',4'-dichloroacetophenone and 2',5'-dichloroacetophenone. This approach, leveraging predictive tools alongside empirical data from analogous compounds, offers a robust methodology for structural elucidation in the absence of a dedicated experimental standard for the target molecule.
This document is intended for researchers, scientists, and drug development professionals who require reliable methods for the characterization of novel chemical entities.
Introduction to Structural Validation
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, an unambiguous structural assignment is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are foundational tools for molecular structure elucidation.[1][2] Each technique provides a unique piece of the structural puzzle, and their combined application allows for a confident assignment.[3][4]
The Challenge:
When a physical sample of a novel compound like this compound is synthesized, its proposed structure must be rigorously confirmed. This guide outlines a systematic approach to this validation by comparing its predicted spectral characteristics with the known spectral features of commercially available, structurally similar compounds.
Alternative Compounds for Comparison:
| Compound | Structure | Rationale for Selection |
| This compound | ![]() | Target Compound |
| 2',4'-Dichloroacetophenone | ![]() | Isomeric dichlorinated acetophenone. Provides a basis for comparing the influence of the fluorine atom and the altered chlorine substitution pattern on the spectra. |
| 2',5'-Dichloroacetophenone | ![]() | Another isomeric dichlorinated acetophenone. Further helps in discerning the impact of substituent positioning on the spectroscopic data. |
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for unambiguous structural validation. The following sections detail the predicted data for our target compound and compare it with experimental data for the selected alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.[6]
Caption: General workflow for mass spectrometry analysis.
The presence of chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. [7]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| This compound (Predicted) | 206/208/210 (M⁺) | [M-CH₃]⁺, [M-COCH₃]⁺, [M-Cl]⁺ |
| 2',4'-Dichloroacetophenone (Experimental) | 188/190/192 (M⁺) | 173/175 ([M-CH₃]⁺), 43 ([COCH₃]⁺) [8] |
| 2',5'-Dichloroacetophenone (Experimental) | 188/190/192 (M⁺) | 173/175 ([M-CH₃]⁺), 43 ([COCH₃]⁺) |
Trustworthiness of the Protocol: The observation of the correct molecular ion with the predicted isotopic distribution for two chlorine atoms provides a high degree of confidence in the elemental composition of the analyte.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. [9]
Caption: Workflow for acquiring an infrared spectrum.
The key diagnostic absorption band for these compounds is the carbonyl (C=O) stretch.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~1700 | ~1600, ~1480 | ~800-600 | ~1250-1000 |
| 2',4'-Dichloroacetophenone (Experimental) | ~1690 [1] | ~1580, ~1470 [1] | ~820, ~730 [1] | N/A |
| 2',5'-Dichloroacetophenone (Experimental) | ~1695 [2] | ~1590, ~1460 [2] | ~810, ~700 [2] | N/A |
Expertise in Interpretation: The position of the C=O stretch is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, generally increase the frequency of the carbonyl absorption. The predicted C=O stretch for the target compound is consistent with this trend.
Conclusion
The structural validation of a novel compound like this compound relies on a cohesive interpretation of data from multiple analytical techniques. By comparing predicted spectroscopic data for the target molecule with experimental data from structurally similar compounds, a high degree of confidence in the proposed structure can be achieved.
The predicted ¹H and ¹³C NMR spectra for this compound show distinct patterns of chemical shifts and couplings that are logically consistent with the proposed arrangement of substituents. The predicted mass spectrum, with its characteristic isotopic pattern for two chlorine atoms, provides strong evidence for the elemental composition. Finally, the predicted IR spectrum aligns with the expected vibrational frequencies for the key functional groups.
This comparative guide provides a robust framework for the structural elucidation of this compound and serves as a valuable template for the characterization of other novel chemical entities.
References
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Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Spectral Analysis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone and Its Analogs
Introduction
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. The precise substitution pattern on the phenyl ring—containing two chlorine atoms and one fluorine atom—imparts specific reactivity and properties to the molecule. Consequently, unambiguous structural confirmation and purity assessment are paramount during its synthesis and use.
Spectroscopic techniques are the cornerstone of molecular characterization. This guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of this compound. As experimental spectra for this specific compound are not widely published in public databases, this guide employs a robust comparative methodology. We will predict and interpret its spectral features by drawing direct comparisons with well-characterized structural analogs. This approach not only facilitates the identification of the target compound but also provides researchers with a framework for understanding the influence of halogen substituents on the spectral properties of aromatic ketones.
This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Mass Spectrometry (MS)
Principle & Rationale: The Molecular Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electron Ionization (EI) is the preferred method. EI provides a distinct molecular ion (M⁺˙) peak and generates reproducible fragmentation patterns that serve as a molecular "fingerprint," aiding in structural elucidation. The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern, providing a powerful diagnostic clue.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). The solution should be sufficiently dilute to prevent source contamination.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy is used to generate a consistent and comparable library of fragment ions.
-
Inlet System: Use a direct insertion probe for solid samples or a gas chromatography (GC) inlet for solutions. A GC inlet is preferred for purity analysis.
-
Mass Analyzer: Set to scan a mass-to-charge (m/z) range appropriate for the analyte (e.g., m/z 40-300).
-
-
Data Acquisition: Introduce the sample into the ion source. The instrument will bombard the sample with electrons, causing ionization and fragmentation.
-
Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the isotopic cluster for the M⁺˙ peak to confirm the presence of two chlorine atoms. Identify and assign structures to major fragment ions.
Workflow for EI-MS Analysis
Caption: Workflow for EI-MS analysis of aromatic ketones.
Comparative Analysis of Mass Spectral Data
The fragmentation of aromatic ketones under EI conditions is well-understood. The primary cleavage event is the loss of the acetyl group (α-cleavage), a highly favorable process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) and Interpretation |
| This compound (Predicted) | C₈H₅Cl₂FO | 207.03 | 206/208/210 (M⁺˙): Molecular ion with characteristic M:M+2:M+4 ratio of ~9:6:1, confirming two Cl atoms.[1] 191/193/195: [M-CH₃]⁺, loss of the methyl radical. 163/165: [M-COCH₃]⁺, loss of the acetyl radical (α-cleavage), a very prominent peak. |
| 1-(4-Chlorophenyl)ethanone[2] | C₈H₇ClO | 154.59 | 154/156 (M⁺˙): Molecular ion with M:M+2 ratio of ~3:1, confirming one Cl atom. 139/141: [M-CH₃]⁺, loss of the methyl radical. 111/113: [M-COCH₃]⁺, loss of the acetyl radical. |
| 1-(4-Fluorophenyl)ethanone[3] | C₈H₇FO | 138.14 | 138 (M⁺˙): Molecular ion. 123: [M-CH₃]⁺, loss of the methyl radical. 95: [M-COCH₃]⁺, loss of the acetyl radical. |
Infrared (IR) Spectroscopy
Principle & Rationale: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For this compound, the most diagnostic peaks will be the carbonyl (C=O) stretch, aromatic C=C stretches, and the carbon-halogen (C-F, C-Cl) stretches. The position of the C=O stretch is particularly sensitive to the electronic effects of the ring substituents.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. Pay close attention to the carbonyl region (1800-1650 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4]
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis via the KBr pellet method.
Comparative Analysis of FT-IR Data
The electron-withdrawing nature of halogens typically increases the C=O stretching frequency due to the inductive effect.[5] This effect strengthens the C=O bond by withdrawing electron density from the carbonyl carbon.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound (Predicted) | ~1700 - 1710 | ~1600, ~1480 | ~3100-3000: Aromatic C-H stretch. ~1250: Strong C-F stretch. ~850-800: C-Cl stretches. |
| 2-bromo-1-(4-fluorophenyl)ethanone[5] | ~1705 | ~1600, ~1500 | ~1230: C-F stretch. ~680: C-Br stretch. |
| 4-Fluoroacetophenone[5] | ~1690 | ~1597, ~1506 | ~1235: Strong C-F stretch. |
| Acetophenone[5] | ~1686 | ~1600-1585 | ~3068: Aromatic C-H stretch. |
The predicted C=O frequency for the target compound is high due to the cumulative electron-withdrawing effects of three halogen atoms on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: The Definitive Structure
NMR spectroscopy is the most powerful technique for elucidating the complete molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For this compound, NMR is critical for confirming the precise substitution pattern on the aromatic ring, which can be challenging to determine by other methods. The presence of fluorine will introduce characteristic C-F and H-F coupling, providing further structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and acquisition of the free induction decay (FID).
-
Acquire the ¹³C spectrum. This typically requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Reference the spectrum to TMS (0 ppm) or the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Workflow for NMR Analysis
Caption: General workflow for acquiring NMR spectra.
Comparative Analysis of Predicted ¹H NMR Data
The chemical shifts of the aromatic protons are heavily influenced by the electronic nature and position of the substituents.
| Compound | Aromatic Protons (ppm) | Acetyl Protons (ppm) | Key Coupling Features |
| This compound (Predicted) | H-3: ~7.8 (doublet) H-6: ~7.5 (doublet) | ~2.6 (singlet) | The aromatic protons will show coupling to the adjacent fluorine atom (³JHF and ⁴JHF, respectively), resulting in doublets. The acetyl protons will be a singlet as there are no adjacent protons. |
| 2-bromo-1-(4-fluorophenyl)ethanone[6] | ~8.0 (multiplet, 2H), ~7.2 (triplet, 2H) | 4.43 (singlet, 2H, -CH₂Br) | Protons ortho to the carbonyl are deshielded. Protons ortho to fluorine show coupling to fluorine. |
| 1-(4-Chloro-2-fluorophenyl)ethanone[7] | Aromatic region will show complex splitting due to H-H and H-F coupling. | ~2.5-2.6 | The fluorine ortho to the carbonyl group will strongly influence the adjacent proton's chemical shift and splitting. |
In the target molecule, the proton at C-3 is ortho to the fluorine and meta to a chlorine, while the proton at C-6 is meta to the fluorine and ortho to a chlorine. Both will be downfield due to the deshielding effects of the carbonyl and halogens.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. In aromatic ketones, two main transitions are observed: a strong absorption band (π→π) typically below 280 nm and a weaker, longer-wavelength band (n→π) above 300 nm.[8] The positions and intensities of these bands are affected by ring substituents that alter the energy of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁴ to 10⁻⁵ M range).
-
-
Instrument Setup: Use a dual-beam spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Workflow for UV-Vis Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
- 8. memorial.scholaris.ca [memorial.scholaris.ca]
Safety Operating Guide
Navigating the Disposal of 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of reagents like 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
Compounds like 2',4'-dichloroacetophenone and various fluoroacetophenones are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] The presence of multiple halogen atoms (chlorine and fluorine) on the aromatic ring suggests that this compound is likely to be classified as a halogenated organic compound. Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[5][6][7]
Key Chemical Characteristics Influencing Disposal:
| Property | Anticipated Characteristic | Implication for Disposal |
| Form | Likely a solid at room temperature. | Requires careful handling to avoid dust formation.[8] |
| Solubility | Expected to have low solubility in water. | Do not dispose of down the drain.[9][10] |
| Reactivity | Generally stable, but may be incompatible with strong oxidizing agents and strong bases.[11] | Segregation from incompatible chemicals in waste streams is crucial. |
| Environmental Fate | Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[2][12] | Requires disposal methods that ensure complete destruction, such as high-temperature incineration. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound, from the laboratory bench to its final disposition.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][8] Adherence to proper PPE is the first line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider an apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator is necessary.
Step 2: Waste Characterization and Segregation
Proper segregation of waste is a cornerstone of safe and compliant laboratory practice. Due to its chemical structure, this compound must be treated as a halogenated organic waste .[6][7][13]
Crucially, do not mix this compound with non-halogenated waste streams. [6][13] The reasoning behind this is twofold:
-
Regulatory Compliance: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), often have specific requirements for the treatment of halogenated wastes.[5]
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion.[7] Mixing with non-halogenated waste can complicate the disposal process and increase costs.
Step 3: Containerization and Labeling
-
Primary Container: Place the waste this compound in a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[8]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., harmful, irritant)
-
Step 4: Temporary Storage
Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[3][11]
-
In a cool, dry, and well-ventilated location.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies. Never attempt to dispose of this chemical through standard municipal waste or by pouring it down the drain.[9][10][13]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory operations. By understanding the chemical's hazard profile, adhering to a systematic disposal protocol, and working in conjunction with your institution's EHS department, you can ensure the safety of yourself and your colleagues, protect the environment, and maintain regulatory compliance. This commitment to best practices fosters a culture of safety and scientific integrity that extends beyond the laboratory bench.
References
- 4 - SAFETY DATA SHEET. (2024-04-02).
- 1-(4-Chloro-2-fluorophenyl)ethanone SDS, 175711-83-8 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Aaron Chemicals. (2024-11-01).
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025-12-01).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- SAFETY DATA SHEET - Fisher Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
- SAFETY DATA SHEET - Fisher Scientific.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone - ChemicalBook. (2025-07-19).
- hazardous waste segregation.
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- 2',4'-DICHLOROACETOPHENONE - Sdfine.
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Personal protective equipment for handling 1-(4,5-Dichloro-2-fluorophenyl)ethanone
A Researcher's Guide to Safely Handling 1-(4,5-Dichloro-2-fluorophenyl)ethanone
Hazard Assessment: Understanding the Risks
Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.[4][5] This conservative assessment is fundamental to our safety-first approach.
| Hazard Classification | Potential Effect | GHS Hazard Statement (Anticipated) |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315: Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation.[2][5] |
| STOT - Single Exposure | May cause respiratory irritation. | H335: May cause respiratory irritation.[2][5] |
The causality behind these hazards lies in the reactive nature of the acetyl group and the influence of the halogenated phenyl ring. Halogen atoms can alter the electronic properties of the molecule, potentially enhancing its ability to irritate biological tissues upon contact.
Your Shield: Personal Protective Equipment (PPE)
Personal protective equipment is your primary defense against direct exposure.[6][7] Its use is not merely a recommendation but a mandatory practice for ensuring personal safety. Engineering controls, such as fume hoods, are the first line of defense, with PPE providing the essential final barrier.[8]
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[6][8] This dual protection is critical to prevent contact with the mucous membranes of the eyes.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[6] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the compound.[5] For prolonged handling or in case of a spill, heavier-duty gloves should be considered.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect against skin contact and contamination of personal clothing.[1][9]
-
Footwear: Closed-toe shoes made of a non-porous material are required to protect against spills.[6]
Respiratory Protection:
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[10] If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Operational Plan: From Bench to Disposal
A systematic workflow is crucial for minimizing risk. This step-by-step plan provides a self-validating system for safe handling.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as outlined in Section 2.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling and Use:
-
Handle the solid compound with care to avoid generating dust.
-
When weighing, use a spatula to transfer the material to a tared weigh boat or container.
-
After transferring the compound to the reaction vessel, rinse the weigh boat with the reaction solvent to ensure a complete transfer and to decontaminate it.
-
Keep the container of the stock material closed when not in use.[11]
-
-
Immediate Decontamination:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent-soaked towel.
-
Dispose of contaminated disposable items (e.g., weigh boats, pipette tips) in a designated solid hazardous waste container.
-
Emergency Procedures: Plan for the Unexpected
Accidents can happen. A clear, pre-defined emergency plan is a hallmark of a trustworthy and safe laboratory environment.
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. | Seek immediate medical attention.[1][11] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[2] Collect the material into a suitable container for disposal.[2] | Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations.[1]
References
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Acetophenone Safety Guide. Scribd. [Link]
-
Material Safety Data Sheet - 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. 3A Senrise. [Link]
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1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. PubChem. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]
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Personal Protective Equipment (PPE) Glove Chart. University of Tennessee, Knoxville. [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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Personal Protective Equipment. Auburn University. [Link]
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Material Safety Data Sheet. Greenbook.net. [Link]
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Cyclopropane Safety Data Sheet. Airgas. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


